Product packaging for Swainsonine(Cat. No.:CAS No. 72741-87-8)

Swainsonine

Numéro de catalogue: B1682842
Numéro CAS: 72741-87-8
Poids moléculaire: 173.21 g/mol
Clé InChI: FXUAIOOAOAVCGD-WCTZXXKLSA-N
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Description

Swainsonine is an indolizidine alkaloid isolated from the plant Swainsona canescens with three hydroxy substituents at positions 1, 2 and 8. It has a role as an antineoplastic agent, an immunological adjuvant, an EC 3.2.1.114 (mannosyl-oligosaccharide 1,3-1,6-alpha-mannosidase) inhibitor and a plant metabolite.
An indolizidine alkaloid from the plant Swainsona canescens that is a potent alpha-mannosidase inhibitor. This compound also exhibits antimetastatic, antiproliferative, and immunomodulatory activity.
This compound has been reported in Slafractonia leguminicola, Oxytropis glabra, and other organisms with data available.
This compound is a plant toxin found in locoweed (families Fabaceae, Oxytropis, Astragalus and Swainsona) and some fungi (Metarhizium anisopliae, Rizoctonia leguminicola). It has been known to cause a potentially lethal central nervous system condition in livestock known as locoism and is a significant cause of economic losses in livestock industries. Along with slaframine, the other biologially active compound of R. leguminicola, it may contribute to a condition called "slobbers syndrome" in livestock that has ingested contaminated feed. (L1248, A3092)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B1682842 Swainsonine CAS No. 72741-87-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUAIOOAOAVCGD-WCTZXXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C(C(CN2C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5046356
Record name Swainsonine
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Molecular Weight

173.21 g/mol
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CAS No.

72741-87-8
Record name Swainsonine
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Record name 1,2,8-Indolizinetriol, octahydro-, (1S,2R,8R,8aR)
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Melting Point

143-144 °C
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Foundational & Exploratory

The Core Mechanism of Action of Swainsonine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, an indolizidine alkaloid first isolated from the plant Swainsona canescens, is a potent and reversible inhibitor of a specific class of glycoside hydrolases, namely α-mannosidases.[1] This inhibitory action forms the basis of its profound biological effects, ranging from the induction of a lysosomal storage disease known as locoism in livestock to its promising potential as an anticancer and immunomodulatory agent.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, with a focus on its enzymatic targets, the resultant disruption of N-linked glycosylation, and the downstream cellular consequences.

Primary Molecular Targets and Inhibition Kinetics

This compound's primary mechanism of action is the competitive inhibition of two key enzymes involved in glycoprotein processing: lysosomal α-mannosidase and Golgi α-mannosidase II.[2] Its structure mimics the mannosyl cation intermediate formed during the hydrolysis of mannose residues, allowing it to bind tightly to the active sites of these enzymes.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound against its target mannosidases has been quantified in numerous studies. The following table summarizes key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

EnzymeOrganism/Cell LineSubstrateInhibition TypeKi ValueIC50 ValueReference
Lysosomal α-mannosidaseHuman fibroblasts4-Methylumbelliferyl-α-D-mannopyranosideCompetitive7.5 x 10⁻⁵ M (8a-epimer), 2 x 10⁻⁶ M (8,8a-diepimer)
Golgi α-mannosidase IIHuman4-Methylumbelliferyl-α-D-mannosideCompetitive40 nM
Golgi α-mannosidase IIDrosophila4-Methylumbelliferyl-α-D-mannosideCompetitive20 nM
Golgi α-mannosidase IIRat LiverNot specified~0.1 µM
Jack Bean α-mannosidaseCanavalia ensiformisp-Nitrophenyl-α-D-mannopyranosideCompetitive0.1 - 0.4 µM

Disruption of N-Linked Glycosylation

The inhibition of Golgi α-mannosidase II by this compound is a critical event that disrupts the normal processing of N-linked glycans in the Golgi apparatus. This enzyme is responsible for trimming mannose residues from high-mannose oligosaccharide precursors, a crucial step in the maturation of complex-type N-glycans.

By blocking Golgi α-mannosidase II, this compound causes an accumulation of hybrid-type N-glycans on glycoproteins. These aberrant glycans have a high-mannose core with one processed arm, altering the structure and function of numerous cell surface and secreted glycoproteins.

N_Linked_Glycosylation_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus High_Mannose_Precursor High-Mannose Oligosaccharide Precursor Mannosidase_I Mannosidase I High_Mannose_Precursor->Mannosidase_I Trimming GlcNAc_Transferase_I GlcNAc Transferase I Mannosidase_I->GlcNAc_Transferase_I Mannosidase_II Golgi Mannosidase II GlcNAc_Transferase_I->Mannosidase_II Complex_Glycan Complex-Type N-Glycan Mannosidase_II->Complex_Glycan Normal Processing Hybrid_Glycan Hybrid-Type N-Glycan Mannosidase_II->Hybrid_Glycan Blocked Processing This compound This compound This compound->Mannosidase_II Inhibits

Inhibition of N-Linked Glycosylation by this compound.

Downstream Cellular Consequences

The alteration of cell surface glycoproteins by this compound triggers a cascade of downstream cellular events, impacting cell signaling, survival, and interactions with the microenvironment.

Induction of Apoptosis via the Mitochondrial Pathway

This compound has been shown to induce apoptosis in various cancer cell lines. This process is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis. The accumulation of misfolded glycoproteins due to disrupted glycosylation can lead to cellular stress, which in turn activates pro-apoptotic proteins like Bax.

Apoptosis_Pathway This compound This compound Glycosylation_Inhibition Inhibition of Glycosylation This compound->Glycosylation_Inhibition Misfolded_Glycoproteins Accumulation of Misfolded Glycoproteins Glycosylation_Inhibition->Misfolded_Glycoproteins Cellular_Stress Cellular Stress Misfolded_Glycoproteins->Cellular_Stress Bcl2 Bcl-2 Cellular_Stress->Bcl2 Bax Bax Cellular_Stress->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial-Mediated Apoptosis Induced by this compound.
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The accumulation of improperly processed glycoproteins in the endoplasmic reticulum (ER) can trigger the Unfolded Protein Response (UPR). The UPR is a cellular stress response aimed at restoring ER homeostasis. This compound treatment has been shown to activate all three major branches of the UPR, mediated by the sensor proteins PERK, IRE1α, and ATF6.

UPR_Pathway cluster_UPR Unfolded Protein Response (UPR) This compound This compound Glycosylation_Inhibition Inhibition of Glycosylation This compound->Glycosylation_Inhibition Misfolded_Glycoproteins Accumulation of Misfolded Glycoproteins Glycosylation_Inhibition->Misfolded_Glycoproteins ER_Stress ER Stress Misfolded_Glycoproteins->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1 XBP1s IRE1a->XBP1 ATF6n ATF6 (cleaved) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 Apoptosis_CHOP Apoptosis (via CHOP) ATF4->Apoptosis_CHOP ERAD ER-Associated Degradation XBP1->ERAD Chaperone_Induction Chaperone Induction ATF6n->Chaperone_Induction

ER Stress and UPR Activation by this compound.
Immunomodulatory Effects

This compound has been demonstrated to enhance the activity of various immune cells, including natural killer (NK) cells and lymphokine-activated killer (LAK) cells. This is thought to be due to the altered glycosylation of cell surface receptors on these immune cells, as well as on tumor cells, making the latter more susceptible to immune-mediated killing.

Experimental Protocols

α-Mannosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on α-mannosidase using the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNPM).

Materials:

  • α-Mannosidase (from Jack Bean or other sources)

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM)

  • This compound

  • Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5)

  • Stop Solution (e.g., 0.2 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water).

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of α-mannosidase solution to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding a fixed concentration of pNPM solution to all wells.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. For Ki determination, repeat the assay with varying substrate concentrations.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Reagents Prepare this compound dilutions, enzyme, and substrate solutions Add_Enzyme Add α-mannosidase to wells Prepare_Reagents->Add_Enzyme Add_Inhibitor Add this compound dilutions Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add pNPM to initiate reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Measure absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50/Ki Read_Absorbance->Calculate_Inhibition

Workflow for α-Mannosidase Inhibition Assay.
Analysis of N-Linked Glycans by HPLC

This protocol outlines the general steps for analyzing changes in N-linked glycan profiles in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer

  • PNGase F (Peptide-N-Glycosidase F)

  • Fluorescent labeling reagent (e.g., 2-aminobenzamide)

  • Reagents for Solid-Phase Extraction (SPE)

  • HPLC system with a fluorescence detector and a glycan analysis column (e.g., HILIC)

Procedure:

  • Culture cells in the presence and absence of this compound for a desired period.

  • Harvest and lyse the cells to extract total cellular proteins.

  • Denature and reduce the proteins, followed by alkylation of cysteine residues.

  • Release the N-linked glycans from the glycoproteins by enzymatic digestion with PNGase F.

  • Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) via reductive amination.

  • Purify the labeled glycans using SPE to remove excess labeling reagent and other contaminants.

  • Analyze the purified, labeled glycans by HPLC using a hydrophilic interaction chromatography (HILIC) column.

  • Detect the separated glycans using a fluorescence detector.

  • Compare the chromatograms of this compound-treated and untreated cells to identify changes in the glycan profiles, specifically the increase in hybrid-type glycans.

Conclusion

This compound's mechanism of action is centered on its potent and specific inhibition of lysosomal α-mannosidase and Golgi α-mannosidase II. This leads to a profound disruption of N-linked glycosylation, resulting in the accumulation of unprocessed, high-mannose and hybrid-type glycans. The downstream consequences of this altered glycosylation are multifaceted, including the induction of apoptosis through the mitochondrial pathway, the triggering of ER stress and the UPR, and the modulation of immune cell function. A thorough understanding of these intricate molecular mechanisms is paramount for the continued exploration of this compound as a potential therapeutic agent in oncology and other disease areas. The experimental protocols provided herein offer a framework for researchers to further investigate and harness the unique biological activities of this compelling natural product.

References

A Technical Guide to the Natural Sources of Swainsonine in Plants and Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, a polyhydroxylated indolizidine alkaloid, is a potent inhibitor of α-mannosidase and mannosidase II, enzymes crucial for glycoprotein processing. This inhibitory action leads to a lysosomal storage disease known as locoism in livestock that consume this compound-containing plants. Despite its toxicity, this compound has garnered significant interest in the pharmaceutical industry for its potential as an anti-cancer, anti-metastatic, and immunomodulatory agent. This technical guide provides an in-depth overview of the natural sources of this compound in plants and fungi, quantitative data on its concentration, detailed experimental protocols for its analysis, and an elucidation of its biosynthetic pathway.

Natural Sources of this compound

This compound is primarily produced by certain species of plants and fungi. A key finding in recent research is that in many this compound-containing plants, the alkaloid is actually synthesized by endophytic fungi living in a symbiotic relationship with the plant.

Plant Sources

The primary plant genera known to contain this compound belong to the Fabaceae (legume), Convolvulaceae (morning glory), and Malvaceae families.

  • Fabaceae Family:

    • Astragalus (Locoweed): Numerous species within this genus are known to be sources of this compound, particularly those found in North America. Examples include Astragalus lentiginosus (spotted locoweed), Astragalus mollissimus (woolly locoweed), and Astragalus wootonii (garbancillo).[1][2][3][4]

    • Oxytropis (Pointvetch): Also commonly referred to as locoweed, species such as Oxytropis sericea (white locoweed) and Oxytropis lambertii are significant sources of this compound.[5][6][7]

    • Swainsona (Darling Pea): This genus, primarily found in Australia, is the origin of the name "this compound." Swainsona canescens is a well-known this compound-producing species.[8][9]

  • Convolvulaceae Family:

    • Ipomoea (Morning Glory): Ipomoea carnea is a notable species in this genus that contains this compound.[10][11][12][13]

  • Malvaceae Family:

    • Sida: Sida carpinifolia has been identified as a source of this compound.

Fungal Sources

A diverse range of fungi, including plant endophytes, plant pathogens, and insect pathogens, are capable of producing this compound.

  • Alternaria section Undifilum: This is a key group of endophytic fungi responsible for this compound production in many Astragalus and Oxytropis species.[14] The fungus can be isolated from various plant parts, including leaves, stems, seeds, and flowers.[14]

  • Rhizoctonia leguminicola (reclassified as Slafractonia leguminicola): This fungus, a pathogen of red clover (Trifolium pratense), produces both this compound and another mycotoxin, slaframine.

  • Metarhizium anisopliae: This entomopathogenic fungus is a known producer of this compound.[15]

  • Other Fungi: this compound production has also been identified in a Chaetothyriales endophyte of Ipomoea carnea.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant or fungal species, the specific plant part, the developmental stage, and environmental conditions. The presence and activity of the endophytic fungus also play a crucial role in the this compound levels in host plants.

Table 1: this compound Concentration in Various Plant Species

Plant FamilyGenusSpeciesPlant PartThis compound Concentration (% dry weight)Reference(s)
FabaceaeAstragalusA. lentiginosusAerial parts> 0.1% (Chemotype 1)[2]
Aerial parts< 0.01% (Chemotype 2)[2]
A. mollissimusAerial parts> 0.1% (Chemotype 1)[2]
Aerial parts< 0.01% (Chemotype 2)[2]
A. wootonii-0.37%[3]
OxytropisO. sericea-0.046% - 0.097% (population dependent)[16]
Above-ground partsHigher than other parts[6]
SwainsonaS. canescens--[8][9]
ConvolvulaceaeIpomoeaI. carneaAqueous extract0.09%[10]
Leaves, flowers, seedsPresent[11][12][13]
MalvaceaeSidaS. carpinifoliaDry ground material0.006%

Table 2: this compound Production by Fungal Species

Fungal SpeciesHost/SourceThis compound ProductionReference(s)
Alternaria section UndifilumEndophyte of Astragalus and Oxytropis spp.Produces this compound in vitro[14]
Rhizoctonia leguminicolaPathogen of red cloverProduces this compound
Metarhizium anisopliaeInsect pathogenProduces this compound in culture[15]
Chaetothyriales endophyteEndophyte of Ipomoea carneaProduces this compound

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a synthesis of methods described for the extraction of this compound from Astragalus species.[17]

  • Sample Preparation: Air-dry or freeze-dry plant material and grind to a fine powder.

  • Initial Extraction:

    • Extract the ground plant material with methanol in a Soxhlet apparatus for 24 hours.

    • Alternatively, use microwave-assisted extraction with a solid-liquid ratio of 1:10 (g/mL) for 20 seconds.

  • Acid-Base Partitioning:

    • Evaporate the methanol extract to dryness.

    • Dissolve the residue in 2% acetic acid.

    • Centrifuge to remove insoluble material.

  • Cation-Exchange Chromatography:

    • Apply the acidic aqueous extract to a cation-exchange resin column (e.g., Bio-Rad AG 50W).

    • Wash the column with distilled water to remove neutral and acidic compounds.

    • Elute this compound with 1 M aqueous ammonium hydroxide.

  • Solvent Extraction (for further purification):

    • Evaporate the ammonia eluate to dryness.

    • Dissolve the residue in an aqueous methanol solution and basify with ammonium hydroxide.

    • Perform a continuous liquid/liquid extraction with dichloromethane.

  • Final Purification:

    • Evaporate the dichloromethane extract.

    • Recrystallize the residue from ammonia-saturated chloroform or purify by sublimation.

Isolation of this compound-Producing Endophytic Fungi

This protocol is based on methods for isolating endophytic fungi from locoweeds.[14][18]

  • Surface Sterilization:

    • Collect fresh plant material (leaves, stems, seeds).

    • Wash thoroughly with tap water.

    • Sequentially immerse in 70% ethanol for 1 minute, 1% sodium hypochlorite for 3 minutes, and sterile distilled water twice for 1 minute each.

  • Plating:

    • Aseptically cut the surface-sterilized plant material into small segments (3-5 mm).

    • Place the segments on a suitable culture medium such as potato dextrose agar (PDA) or water agar amended with antibiotics (e.g., streptomycin and penicillin) to suppress bacterial growth.

  • Incubation: Incubate the plates at 25°C in the dark for 2-5 weeks.

  • Isolation and Subculturing:

    • Monitor the plates for fungal growth emerging from the plant tissues.

    • Aseptically transfer the fungal hyphae to fresh PDA plates.

    • Continue subculturing until a pure culture is obtained. Fungal endophytes that produce this compound, such as Alternaria section Undifilum, are often slow-growing.[14]

Analysis of this compound by LC-MS/MS

This protocol is a generalized procedure based on established methods for this compound quantification.[19][20][21][22]

  • Sample Preparation:

    • Extract this compound from the plant or fungal material as described in Protocol 3.1 or using a simplified single solvent extraction with 2% acetic acid in water.

    • For quantitative analysis, dilute an aliquot of the final extract in a suitable solvent, such as 20 mM ammonium acetate.

  • LC-MS/MS System:

    • Liquid Chromatography (LC):

      • Column: Reversed-phase C18 column (e.g., 100 x 2 mm).

      • Mobile Phase: Isocratic elution with a mixture of methanol and 20 mM ammonium acetate (e.g., 5:95 v/v).

      • Flow Rate: 0.5 mL/min.

    • Mass Spectrometry (MS/MS):

      • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

      • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.

  • Quantification:

    • Prepare a standard curve using a certified this compound standard.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve. The limit of quantitation is typically around 0.001% this compound by dry weight of plant material.[20]

Analysis of this compound by GC-MS

This method is often used for confirmation of this compound presence.[23][24]

  • Sample Preparation and Derivatization:

    • Extract and purify this compound as described in Protocol 3.1.

    • Dry the sample under a stream of nitrogen.

    • Derivatize the sample by adding pyridine and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 70°C for 30 minutes.

  • GC-MS System:

    • Gas Chromatography (GC):

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium.

      • Temperature Program: An initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometry (MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

  • Identification: Identify the this compound derivative by its characteristic retention time and mass spectrum, which includes a molecular ion and specific fragmentation patterns.

This compound Biosynthesis Pathway

The biosynthesis of this compound in fungi has been elucidated and involves a conserved gene cluster designated as "SWN". This pathway is a multibranched process initiated by a hybrid nonribosomal peptide-polyketide synthase (NRPS-PKS).[10][17]

Swainsonine_Biosynthesis cluster_pathway This compound Biosynthetic Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine swnA Lysine->Saccharopine Pipecolic_acid L-Pipecolic acid Saccharopine->Pipecolic_acid swnA Saccharopine->Pipecolic_acid Indolizidine_Scaffold Indolizidine Scaffold Pipecolic_acid->Indolizidine_Scaffold swnK (NRPS-PKS) Pipecolic_acid->Indolizidine_Scaffold Hydroxy_indolizidine 1-Hydroxy-indolizidine Indolizidine_Scaffold->Hydroxy_indolizidine swnH1/swnH2 Indolizidine_Scaffold->Hydroxy_indolizidine Dihydroxy_indolizidine 1,2-Dihydroxy-indolizidine Hydroxy_indolizidine->Dihydroxy_indolizidine swnH1/swnH2 Hydroxy_indolizidine->Dihydroxy_indolizidine This compound This compound Dihydroxy_indolizidine->this compound swnN, swnR Dihydroxy_indolizidine->this compound

Caption: Fungal biosynthetic pathway of this compound.

The key genes and their putative functions in the SWN cluster are summarized in the table below.

Table 3: Genes in the this compound (SWN) Biosynthetic Gene Cluster

GenePutative Function
swnKHybrid nonribosomal peptide-polyketide synthase (NRPS-PKS)
swnAAminotransferase
swnH1, swnH2Hydroxylases (dioxygenases)
swnN, swnRReductases
swnTTransporter

Experimental Workflows

Workflow for Endophyte Isolation and this compound Confirmation

Endophyte_Isolation_Workflow Plant_Collection Plant Material Collection (e.g., Astragalus leaves) Surface_Sterilization Surface Sterilization Plant_Collection->Surface_Sterilization Plating Plating on PDA Surface_Sterilization->Plating Incubation Incubation Plating->Incubation Fungal_Isolation Isolation of Pure Fungal Culture Incubation->Fungal_Isolation Fungal_Culture Liquid Culture of Isolate Fungal_Isolation->Fungal_Culture Extraction Extraction of Fungal Metabolites Fungal_Culture->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Swainsonine_Confirmation This compound Confirmation Analysis->Swainsonine_Confirmation

Caption: Workflow for isolating and confirming this compound-producing endophytes.

Workflow for Quantitative Analysis of this compound in Plants

Quantitative_Analysis_Workflow Plant_Sampling Plant Sampling and Preparation (Drying and Grinding) Extraction This compound Extraction Plant_Sampling->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LCMS_Analysis LC-MS/MS Analysis Purification->LCMS_Analysis Quantification Quantification against Standard Curve LCMS_Analysis->Quantification Data_Reporting Data Reporting (% dry weight) Quantification->Data_Reporting

References

The Swainsonine Enigma: A Deep Dive into the Biosynthesis Pathway in Metarhizium anisopliae

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, an indolizidine alkaloid, is a potent inhibitor of α-mannosidase, exhibiting a range of biological activities including anti-cancer, immunomodulatory, and anti-viral properties.[1][2] This has positioned it as a molecule of significant interest for therapeutic development. One of the notable producers of this compound is the entomopathogenic fungus Metarhizium anisopliae.[3][4] Understanding the intricate biosynthetic pathway of this secondary metabolite is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Metarhizium anisopliae, detailing the genetic machinery, enzymatic steps, and quantitative data from key experimental studies. It also includes detailed experimental protocols for the functional analysis of the genes involved.

The Genetic Blueprint: The swn Gene Cluster

The biosynthesis of this compound in Metarhizium anisopliae is orchestrated by a dedicated gene cluster, designated as the "SWN" cluster.[5][6][7] This cluster houses the genes encoding the enzymatic machinery required for the synthesis of the this compound molecule from primary metabolic precursors. The core genes within this cluster and their putative functions are summarized below.

GeneEncoded ProteinPutative Function
swnKHybrid Non-ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS)Catalyzes the initial condensation of L-pipecolic acid and malonate, forming the core indolizidine scaffold.[1][5][6][8][9]
swnH1DioxygenaseInvolved in the hydroxylation of the indolizidine intermediate.[1][6][9]
swnH2DioxygenaseAlso participates in the hydroxylation steps of the pathway.[1][6][9]
swnNReductaseCatalyzes reduction reactions of iminium ion intermediates.[1][6][9]
swnRReductaseAlso involved in the reduction steps of the biosynthetic pathway.[1][6][9]
swnAAromatic Amino TransferasePotentially involved in the synthesis of the L-pipecolic acid precursor from lysine.[1][9]
swnTTransmembrane TransporterLikely responsible for the transport of this compound or its intermediates across cellular membranes.[1][9]

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is a complex process that is believed to initiate from the amino acid L-lysine.[3][10] While several models for the pathway have been proposed, including a multi-branched pathway[11][12], a revised linear pathway provides a coherent framework for understanding the synthesis.[13]

The pathway can be broadly divided into the following stages:

  • Precursor Synthesis: L-lysine is converted to L-pipecolic acid. This conversion can be catalyzed by enzymes both within and outside the swn cluster, such as lysine cyclodeaminase.[11][12]

  • Core Scaffold Formation: The hybrid NRPS-PKS enzyme, SwnK, catalyzes the condensation of L-pipecolic acid and malonate to form the initial indolizidine ring structure.[5][6][8]

  • Tailoring Reactions: A series of post-synthesis modifications, including hydroxylations and reductions, are carried out by the dioxygenases (SwnH1 and SwnH2) and reductases (SwnN and SwnR) to produce the final this compound molecule.[6][13] This includes the critical epimerization at the C8a position, which is crucial for its bioactivity.[13]

Visualizing the Pathway

This compound Biosynthesis Pathway Revised this compound Biosynthesis Pathway in Metarhizium anisopliae Lysine L-Lysine Pipecolic_acid L-Pipecolic Acid Lysine->Pipecolic_acid SwnA / Other enzymes Indolizidine_Scaffold Indolizidine Scaffold Pipecolic_acid->Indolizidine_Scaffold SwnK Malonyl_CoA Malonyl-CoA Malonyl_CoA->Indolizidine_Scaffold Intermediate_1 Oxidized Intermediate Indolizidine_Scaffold->Intermediate_1 SwnH2 Intermediate_2 Reduced Intermediate Intermediate_1->Intermediate_2 SwnN This compound This compound Intermediate_2->this compound SwnH1

Caption: A simplified diagram of the revised this compound biosynthesis pathway.

Quantitative Analysis of this compound Biosynthesis

Functional genomics studies, primarily through gene knockout and complementation experiments, have been instrumental in elucidating the roles of the swn cluster genes. The quantitative data from these studies underscore the critical function of each component in the biosynthetic pathway.

This compound Production in Metarhizium anisopliae Strains
StrainGenotypeThis compound Concentration (µg/mL)Reference
Wild-Type (WT)swnK+0.625 ± 0.056[6]
Mutant (MT)ΔswnKNot Detected[6][8]
Complemented (CT)ΔswnK + swnK0.581 ± 0.084[6]
RNAi StrainswnK RNAi0.018 ± 0.005[6]

These results unequivocally demonstrate that swnK is essential for this compound biosynthesis.[6][8] The significant reduction in this compound production in the RNAi strain further corroborates this finding.[6]

Gene Expression Analysis

Reverse Transcription Quantitative PCR (RT-qPCR) has been employed to study the expression levels of the swn genes during this compound production. Studies have shown a correlation between the expression of swnK and the concentration of this compound, with peak expression and production often observed around the 5th day of fermentation.[8]

Experimental Protocols

Gene Knockout via PEG-Mediated Homologous Recombination

This protocol outlines a general workflow for the targeted deletion of a gene in Metarhizium anisopliae.

A. Vector Construction for Homologous Recombination:

  • Amplify Flanking Regions: Amplify approximately 1-1.5 kb regions upstream (5' flank) and downstream (3' flank) of the target gene from M. anisopliae genomic DNA using high-fidelity DNA polymerase. Design primers with appropriate restriction sites for subsequent cloning.

  • Select Resistance Cassette: Choose a suitable selectable marker, such as the benomyl resistance gene (benA).

  • Assemble the Knockout Cassette: Clone the 5' flank, the resistance cassette, and the 3' flank sequentially into a suitable vector (e.g., pUC19). The final construct should have the resistance gene flanked by the homologous regions of the target gene.

  • Vector Verification: Verify the final knockout vector by restriction digestion and sequencing.

B. Protoplast Preparation:

  • Fungal Culture: Inoculate M. anisopliae spores into 100 mL of Potato Dextrose Broth (PDB) and incubate at 25°C with shaking (150 rpm) for 2-3 days.

  • Mycelia Harvest: Harvest the mycelia by filtration through sterile cheesecloth and wash with a sterile osmotic stabilizer solution (e.g., 0.7 M NaCl).

  • Enzymatic Digestion: Resuspend the mycelia in an enzyme solution containing cellulase and lysing enzymes in the osmotic stabilizer solution. Incubate at 30°C with gentle shaking for 3-4 hours to generate protoplasts.

  • Protoplast Purification: Separate the protoplasts from the mycelial debris by filtering through sterile cotton wool. Pellet the protoplasts by centrifugation at low speed (e.g., 1,500 x g for 5 minutes).

  • Washing: Wash the protoplasts twice with the osmotic stabilizer solution and finally resuspend in STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

C. PEG-Mediated Transformation:

  • Transformation Mix: To the protoplast suspension, add the linearized knockout vector DNA.

  • PEG Addition: Gently add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature for 20-30 minutes.

  • Plating: Plate the transformation mixture onto regeneration medium (e.g., PDA supplemented with 1.2 M sorbitol) containing the appropriate selective agent (e.g., benomyl).

  • Incubation: Incubate the plates at 25°C for 5-10 days until transformants appear.

D. Mutant Verification:

  • Genomic DNA Extraction: Extract genomic DNA from putative transformants.

  • PCR Screening: Perform PCR using primers that flank the target gene region to confirm the replacement of the gene with the resistance cassette.

  • Southern Blot Analysis: For definitive confirmation, perform Southern blot analysis using a probe specific to the target gene or the resistance cassette.

This compound Quantification by LC-MS

A. Sample Preparation:

  • Culture Supernatant: Centrifuge the fungal culture to pellet the mycelia. Collect the supernatant for analysis.

  • Mycelial Extraction: The mycelia can be dried and extracted with 2% acetic acid.[6]

  • Solid Phase Extraction (SPE): For complex samples, a cation-exchange SPE can be used for cleanup and concentration of this compound.

B. LC-MS Analysis:

  • LC System: An HPLC system with a C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed.[5]

  • MS System: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used for detection.

  • Detection: this compound is detected in positive ion mode by monitoring its protonated molecular ion [M+H]+.

Gene Expression Analysis by RT-qPCR

A. RNA Extraction and cDNA Synthesis:

  • RNA Extraction: Extract total RNA from fungal mycelia using a suitable kit or a Trizol-based method.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

B. qPCR:

  • Primer Design: Design primers specific to the target swn genes and a reference gene (e.g., actin or GAPDH) for normalization.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression.

Visualizing the Experimental Workflow

Experimental Workflow Workflow for Functional Analysis of swn Genes cluster_0 Gene Knockout cluster_1 Phenotypic Analysis Vector_Construction Knockout Vector Construction Protoplast_Prep Protoplast Preparation Vector_Construction->Protoplast_Prep Transformation PEG-Mediated Transformation Protoplast_Prep->Transformation Mutant_Screening Mutant Screening & Verification Transformation->Mutant_Screening Swainsonine_Quant This compound Quantification (LC-MS) Mutant_Screening->Swainsonine_Quant Gene_Expression Gene Expression Analysis (RT-qPCR) Mutant_Screening->Gene_Expression

Caption: A general workflow for the functional analysis of swn genes.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway in Metarhizium anisopliae has provided a solid foundation for the metabolic engineering of this fungus to enhance the production of this valuable alkaloid. The identification of the complete swn gene cluster and the functional characterization of its constituent genes have opened up new avenues for targeted genetic manipulation.

Future research should focus on several key areas:

  • Regulatory Mechanisms: Unraveling the regulatory networks that govern the expression of the swn gene cluster will be crucial for developing strategies to upregulate this compound production.

  • Enzyme Characterization: Detailed biochemical characterization of the Swn enzymes will provide insights into their catalytic mechanisms and substrate specificities, which could be exploited for biocatalytic applications.

  • Pathway Engineering: The introduction of the swn gene cluster into heterologous hosts could provide a more amenable platform for industrial-scale production of this compound.

By continuing to build upon the knowledge presented in this guide, the scientific community can move closer to realizing the full therapeutic and biotechnological potential of this compound.

References

Swainsonine: A Potent Inhibitor of Golgi α-Mannosidase II in Glycoprotein Processing

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, an indolizidine alkaloid, is a powerful inhibitor of Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway.[1][2][3][4] This inhibition leads to the accumulation of hybrid-type N-glycans at the expense of complex-type N-glycans on glycoproteins.[3] This alteration of glycosylation has profound effects on cellular processes, making this compound a valuable tool for glycobiology research and a potential therapeutic agent, particularly in oncology.[3][5][6] This technical guide provides a comprehensive overview of this compound's inhibitory action on Golgi α-mannosidase II, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a reversible and potent inhibitor of Golgi α-mannosidase II.[2] Its structure mimics the mannosyl cation intermediate formed during the hydrolysis of mannose residues from the GlcNAcMan5GlcNAc2 oligosaccharide.[2] This mimicry allows this compound to bind tightly to the active site of the enzyme, preventing the natural substrate from being processed. The inhibition constant (Ki) for this compound with Golgi α-mannosidase II is in the nanomolar range, highlighting its high affinity and potency.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound against Golgi α-mannosidase II has been quantified in various studies. The following table summarizes key quantitative data, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

ParameterValueEnzyme SourceReference
Ki20-50 nMDrosophila Golgi α-mannosidase II[3]
IC50~70 nMRat liver Golgi α-mannosidase II
IC50Not specified, but potentHuman Golgi α-mannosidase[1]

Signaling Pathways and Logical Relationships

The inhibition of Golgi α-mannosidase II by this compound has a direct impact on the N-linked glycosylation pathway. The following diagrams illustrate this pathway and the logical flow of this compound's inhibitory effect.

N_Linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-P-P-Dol Man9GlcNAc2 Man9GlcNAc2 Glc3Man9GlcNAc2->Man9GlcNAc2 Glucosidases I & II ER Mannosidase Man5GlcNAc2 Man5GlcNAc2 Man9GlcNAc2->Man5GlcNAc2 Mannosidase I GlcNAcMan5GlcNAc2 GlcNAcMan5GlcNAc2 Man5GlcNAc2->GlcNAcMan5GlcNAc2 GlcNAc-T I GlcNAcMan3GlcNAc2 GlcNAcMan3GlcNAc2 GlcNAcMan5GlcNAc2->GlcNAcMan3GlcNAc2 α-Mannosidase II Complex_Glycans Complex N-Glycans GlcNAcMan3GlcNAc2->Complex_Glycans Further Processing This compound This compound manno_ii_edge manno_ii_edge This compound->manno_ii_edge Inhibits

Caption: N-Linked Glycosylation Pathway and the Site of this compound Inhibition.

Swainsonine_Inhibition_Logic This compound This compound Inhibition Inhibition of Enzyme Activity This compound->Inhibition Mannosidase_II Golgi α-Mannosidase II Mannosidase_II->Inhibition Hybrid_Glycans Accumulation of Hybrid N-Glycans Inhibition->Hybrid_Glycans Complex_Glycans Decrease in Complex N-Glycans Inhibition->Complex_Glycans Cellular_Effects Altered Cellular Functions (e.g., Adhesion, Signaling) Hybrid_Glycans->Cellular_Effects Complex_Glycans->Cellular_Effects

Caption: Logical Flow of this compound's Inhibitory Action on Cellular Glycosylation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on Golgi α-mannosidase II and N-linked glycosylation.

Golgi α-Mannosidase II Activity Assay

This protocol describes an in vitro assay to measure the enzymatic activity of Golgi α-mannosidase II and assess its inhibition by this compound.

Materials:

  • Purified or partially purified Golgi α-mannosidase II

  • Synthetic substrate: 4-methylumbelliferyl-α-D-mannopyranoside (4-MU-Man)

  • Assay buffer: 0.1 M MES buffer, pH 6.5

  • Stop solution: 0.2 M Glycine-NaOH, pH 10.7

  • This compound stock solution (e.g., 1 mM in water)

  • 96-well black microplate

  • Fluorometer (Excitation: 365 nm, Emission: 448 nm)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations (e.g., 0 nM to 1 µM).

  • In a 96-well black microplate, add 10 µL of each this compound dilution or assay buffer (for control) to triplicate wells.

  • Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Prepare the substrate solution of 4-MU-Man in assay buffer (e.g., 1 mM).

  • Initiate the reaction by adding 20 µL of the 4-MU-Man solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding 150 µL of the stop solution to each well.

  • Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

Enzyme_Assay_Workflow A Prepare this compound Dilutions B Add this compound/Control to Plate A->B C Add Enzyme and Pre-incubate B->C D Add Substrate (4-MU-Man) C->D E Incubate at 37°C D->E F Add Stop Solution E->F G Measure Fluorescence F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the Golgi α-Mannosidase II Activity Assay.

Cell-Based Assay for N-Glycosylation Analysis by HPLC

This protocol outlines a method to analyze the changes in N-linked glycan profiles in cells treated with this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell line of interest (e.g., HeLa, CHO)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • PNGase F (Peptide-N-Glycosidase F)

  • 2-Aminobenzamide (2-AB) labeling reagent

  • HPLC system with a fluorescence detector and a glycan analysis column (e.g., HILIC)

  • Acetonitrile and other HPLC-grade solvents

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0 µM, 1 µM, 10 µM) for 48-72 hours. Include an untreated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Quantify the protein concentration of the lysates.

  • N-Glycan Release:

    • Take an equal amount of protein from each sample.

    • Denature the proteins by heating.

    • Treat the samples with PNGase F overnight at 37°C to release the N-linked glycans.

  • Fluorescent Labeling:

    • Label the released glycans with 2-AB by reductive amination.

  • HPLC Analysis:

    • Analyze the 2-AB labeled glycans by HPLC using a hydrophilic interaction liquid chromatography (HILIC) column.

    • Use a gradient of an aqueous buffer and acetonitrile to separate the glycans.

    • Detect the labeled glycans using a fluorescence detector.

  • Data Analysis:

    • Compare the chromatograms of this compound-treated samples with the control.

    • Observe the decrease in peaks corresponding to complex N-glycans and the increase in peaks corresponding to hybrid N-glycans.

HPLC_Analysis_Workflow A Cell Culture & this compound Treatment B Protein Extraction & Quantification A->B C N-Glycan Release with PNGase F B->C D Fluorescent Labeling (2-AB) C->D E HPLC Separation (HILIC Column) D->E F Fluorescence Detection E->F G Chromatogram Analysis F->G

Caption: Workflow for Cell-Based N-Glycosylation Analysis by HPLC.

Western Blot Analysis of Glycoprotein Processing

This protocol describes how to use western blotting to visualize the shift in molecular weight of a specific glycoprotein due to altered glycosylation after this compound treatment.

Materials:

  • Cell line expressing a glycoprotein of interest

  • This compound

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Primary antibody specific to the glycoprotein of interest

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with and without this compound as described in the HPLC protocol.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the glycoprotein of interest.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualization:

    • Wash the membrane and apply a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Compare the bands of the glycoprotein in the control and this compound-treated lanes. A shift to a lower apparent molecular weight in the this compound-treated sample indicates the presence of smaller, less processed hybrid-type glycans instead of the larger complex-type glycans.

Conclusion

This compound's specific and potent inhibition of Golgi α-mannosidase II makes it an indispensable tool in glycobiology research and a compound of interest for therapeutic development. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the intricate role of N-linked glycosylation in various biological systems and to explore the potential applications of this compound and its analogs. The provided experimental protocols offer practical starting points for characterizing the effects of this potent inhibitor on cellular glycosylation and function.

References

The In Vivo Odyssey of Swainsonine: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers a comprehensive exploration of the in vivo pharmacokinetics and bioavailability of swainsonine, an indolizidine alkaloid of considerable interest to researchers, scientists, and professionals in drug development. As a potent inhibitor of α-mannosidase, this compound is naturally occurring in various plant species and is recognized for its toxicological impact on livestock and its promising therapeutic potential, including anticancer and immunomodulatory activities. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for both toxicological risk assessment and the advancement of its therapeutic applications.

Executive Summary

This document synthesizes available preclinical data on the pharmacokinetic profile of this compound across various animal models. While a complete dataset encompassing multiple species and administration routes is still an evolving area of research, this guide consolidates pivotal findings regarding its absorption, tissue distribution, and elimination kinetics. Furthermore, it elucidates the molecular mechanisms underlying this compound's biological effects, presenting detailed diagrams of the key signaling pathways it modulates. To facilitate future investigations, this guide also provides detailed experimental methodologies for in vivo studies and analytical quantification. It is important to note a significant gap in the current literature: the lack of comprehensive oral pharmacokinetic data (Cmax, Tmax, AUC) in common laboratory rodents such as rats and mice. This absence of data currently precludes the determination of absolute oral bioavailability in these species.

Pharmacokinetic Profile of this compound

The in vivo disposition of this compound has been examined in several animal species, revealing notable species-specific variations in its pharmacokinetic parameters.

Intravenous Administration in Mice

Following intravenous administration in mice, this compound follows a three-compartment open pharmacokinetic model, which includes a biphasic distribution and a rapid elimination phase. A study conducted in mice reported a terminal elimination half-life of 31.6 minutes. This compound is characterized by its extensive distribution into the extravascular space and exhibits negligible protein binding. Tissue distribution analyses have revealed that the highest concentrations of this compound accumulate in the bladder, kidney, and thymus, while significantly lower levels are found in the brain. The rate-limiting step for its elimination from the body appears to be the slow redistribution from deep tissue compartments back into the central circulation.

Oral Administration in Sheep

The toxicokinetics of orally administered this compound have been investigated in sheep. These studies have demonstrated a dose-dependent relationship, with higher oral doses leading to proportionally higher serum concentrations. The rate of elimination from serum is also influenced by the dosage, with faster clearance observed at higher doses. Moreover, prior exposure to this compound has been shown to alter its toxicokinetics, resulting in a slower elimination rate in previously exposed (subacute) sheep compared to naive (acute) animals. The long elimination half-life observed in sheep suggests that a prolonged withdrawal period of more than 40 days may be required to completely clear the compound from the system.

Table 1: Summary of this compound Pharmacokinetic Parameters in Mice (Intravenous Administration)

ParameterValueSpeciesAdministration RouteDosageSource(s)
Terminal Half-life (t½)31.6 minMouseIntravenous3 µg/ml
Volume of Distribution (Vd)33 mlMouseIntravenous3 µg/ml
Steady-State Volume of Distribution (Vss)22 mlMouseIntravenous3 µg/ml

Table 2: Toxicokinetic Data of this compound in Sheep (Oral Administration)

DosageExposure HistoryElimination RateSource(s)
1.6 mg/kg BWAcute & SubacuteFaster than 0.4 mg/kg BW dose
0.8 mg/kg BWAcute & SubacuteFaster than 0.2 mg/kg BW dose
Acute Exposure-Faster elimination than subacute exposure

Metabolism and Excretion

The metabolic fate of this compound is an area requiring further investigation. However, untargeted metabolomic analyses of rat renal tubular epithelial cells exposed to this compound have indicated significant perturbations in several metabolic pathways. These include alterations in bile secretion, primary bile acid biosynthesis, riboflavin metabolism, and the activity of cytochrome P450 enzymes. This suggests that this compound is likely subject to some degree of metabolic conversion in vivo. The primary route of excretion for this compound and its potential metabolites appears to be renal, with notable concentrations of the parent compound detected in the bladder and urine.

Experimental Protocols

In Vivo Administration and Sample Collection

Intravenous Administration in Mice (Adapted from literature)

  • Animal Model: C57BL/6 mice are a commonly used strain for such studies.

  • Dose Formulation: this compound is dissolved in a sterile, physiologically compatible vehicle such as 0.9% saline.

  • Administration: A single bolus injection of the this compound solution (e.g., 3 µg/ml) is administered via the lateral tail vein.

  • Blood Sampling: Serial blood samples are collected at predetermined time intervals (e.g., 1, 5, 15, 30, 60, 120, and 240 minutes post-dose) using appropriate techniques such as retro-orbital bleeding or saphenous vein puncture.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin). Plasma is then separated by centrifugation and stored at -80°C pending analysis.

Oral Administration in Rats (General Protocol)

  • Animal Model: Wistar or Sprague-Dawley rats are suitable models.

  • Dose Formulation: this compound is dissolved or suspended in a suitable vehicle for oral administration, such as water, saline, or a 0.5% carboxymethyl cellulose solution.

  • Administration: A single dose is administered directly into the stomach using an oral gavage needle.

  • Blood Sampling: Serial blood samples are collected from the tail vein or another appropriate site at various time points post-administration.

  • Sample Processing: Plasma is prepared from blood samples as described for the intravenous protocol and stored at -80°C.

Experimental Workflow for In Vivo Pharmacokinetic Study cluster_admin Drug Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis IV Intravenous Injection (e.g., tail vein) Blood Serial Blood Sampling IV->Blood Oral Oral Gavage Oral->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma Tissues Tissue Harvesting (at study termination) Homogenization Tissue Homogenization Tissues->Homogenization Quantification This compound Quantification (e.g., LC-MS/MS) Plasma->Quantification Homogenization->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis

Caption: A generalized workflow for conducting in vivo pharmacokinetic studies of this compound.

Analytical Methodology for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the quantification of this compound in biological matrices.

  • Sample Preparation: Plasma or tissue homogenate samples typically undergo a protein precipitation step, often using a cold organic solvent such as methanol or acetonitrile. This is followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed to separate this compound from other components in the sample extract.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of this compound.

LC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Biological_Sample Plasma or Tissue Homogenate Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE HPLC HPLC Separation (Reversed-Phase Column) SPE->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Detection) CID->MS2 Quant Quantification (Standard Curve) MS2->Quant

Caption: A typical workflow for the quantification of this compound in biological samples using LC-MS/MS.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interfering with key cellular processes, primarily through the inhibition of α-mannosidase. This inhibition leads to aberrant glycoprotein processing and can trigger distinct signaling cascades, including those leading to apoptosis and paraptosis.

This compound-Induced Mitochondria-Mediated Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic, mitochondria-mediated pathway. This process is initiated by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the translocation of Bax to the mitochondria, which in turn increases the permeability of the outer mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.

This compound-Induced Mitochondrial Apoptosis This compound This compound bax Bax (Pro-apoptotic) This compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Translocates to bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9_active Caspase-9 (active) apoptosome->caspase9_active Activates caspase9 Caspase-9 (pro) caspase9->apoptosome caspase3 Caspase-3 (pro) caspase9_active->caspase3 Cleaves & Activates caspase3_active Caspase-3 (active) caspase3->caspase3_active apoptosis Apoptosis caspase3_active->apoptosis Executes

Caption: The signaling cascade of this compound-induced mitochondria-mediated apoptosis.

This compound-Induced ER Stress and MAPK Signaling Pathway

In addition to apoptosis, this compound can induce a form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER). This process is initiated by the induction of ER stress. This compound treatment leads to the accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). This is evidenced by the increased expression of ER stress markers such as BiP (Binding immunoglobulin protein) and CHOP (C/EBP homologous protein). The UPR, in turn, activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the ERK and JNK pathways. The activation of these MAPK pathways is a critical step in the induction of paraptosis.

This compound-Induced ER Stress and MAPK Signaling This compound This compound er Endoplasmic Reticulum (ER) This compound->er Induces er_stress ER Stress (Unfolded Protein Response) er->er_stress bip BiP/GRP78 er_stress->bip Upregulates chop CHOP er_stress->chop Upregulates mapk MAPK Pathway er_stress->mapk Activates erk ERK mapk->erk Activates jnk JNK mapk->jnk Activates paraptosis Paraptosis (Vacuolization) erk->paraptosis jnk->paraptosis

Caption: The signaling pathway of this compound-induced ER stress leading to paraptosis via MAPK activation.

Conclusion and Future Directions

This technical guide provides a consolidated overview of the current understanding of this compound's in vivo pharmacokinetics and bioavailability. The available data indicate that this compound is rapidly distributed and eliminated, with a propensity to accumulate in specific tissues. Its mechanism of action involves the induction of distinct cell death pathways, including apoptosis and paraptosis, through the modulation of key signaling cascades.

A critical area for future research is the comprehensive characterization of this compound's oral pharmacokinetics in rodent models to determine its absolute oral bioavailability. Such studies are essential for bridging the gap between preclinical efficacy studies and potential clinical applications. Furthermore, a more in-depth investigation into the metabolic pathways of this compound and the identification of its metabolites will provide a more complete picture of its in vivo disposition and potential for drug-drug interactions. Continued research in these areas will be instrumental in unlocking the full therapeutic potential of this intriguing natural product.

Early Investigations into Swainsonine-Induced Lysosomal Storage Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, an indolizidine alkaloid first isolated from plants of the Swainsona, Astragalus, and Oxytropis genera, emerged in the late 1970s and early 1980s as a pivotal tool in the study of lysosomal storage diseases. Ingestion of these plants by livestock leads to a neurological condition known as "locoism" or "pea struck," characterized by a range of debilitating symptoms. Early research swiftly unveiled that this compound is a potent and specific inhibitor of lysosomal α-mannosidase, effectively creating a phenocopy of the genetic lysosomal storage disease, α-mannosidosis.[1][2][3] This discovery opened a new frontier in glycobiology, providing researchers with the first chemically-induced animal model for a lysosomal storage disorder and a powerful means to investigate the underlying pathology of these conditions. This technical guide provides an in-depth analysis of the foundational studies on this compound-induced lysosomal storage disease, presenting key quantitative data, detailed experimental protocols, and visual representations of the core concepts.

Core Mechanism of Action

The toxicity of this compound stems from its potent inhibition of two key enzymes in the glycoprotein processing pathway:

  • Lysosomal α-D-mannosidase: This enzyme is crucial for the catabolism of mannose-containing oligosaccharides within the lysosome. This compound's inhibition of this enzyme leads to the accumulation of these oligosaccharides, resulting in the characteristic vacuolation of cells observed in lysosomal storage diseases.[1][2][3]

  • Golgi α-mannosidase II: This enzyme is involved in the trimming of mannose residues from N-linked oligosaccharides on newly synthesized glycoproteins in the Golgi apparatus. Inhibition of Golgi mannosidase II by this compound disrupts the normal maturation of these glycoproteins, leading to the production of hybrid-type glycans instead of complex-type glycans.[4]

The dual inhibition of these mannosidases is central to the pathology of this compound toxicosis.

cluster_golgi Golgi Apparatus cluster_lysosome Lysosome High_Mannose_Glycoprotein High-Mannose Glycoprotein Golgi_Mannosidase_II Golgi α-Mannosidase II High_Mannose_Glycoprotein->Golgi_Mannosidase_II Trimming of mannose residues Hybrid_Glycoprotein Hybrid-Type Glycoprotein Complex_Glycoprotein Complex-Type Glycoprotein Hybrid_Glycoprotein->Complex_Glycoprotein Further Processing Golgi_Mannosidase_II->Hybrid_Glycoprotein Normal Processing Accumulation Accumulation of Hybrid Glycoproteins Golgi_Mannosidase_II->Accumulation Mannose_Oligosaccharides Mannose-rich Oligosaccharides Lysosomal_Mannosidase Lysosomal α-Mannosidase Mannose_Oligosaccharides->Lysosomal_Mannosidase Catabolism Degradation_Products Degradation Products Lysosomal_Mannosidase->Degradation_Products Storage Lysosomal Storage of Oligosaccharides Lysosomal_Mannosidase->Storage This compound This compound This compound->Golgi_Mannosidase_II Inhibition This compound->Lysosomal_Mannosidase Inhibition

Caption: Dual inhibitory action of this compound on glycoprotein processing.

Quantitative Data from Early Studies

The following tables summarize the key quantitative findings from early in vitro and in vivo studies on this compound.

Table 1: In Vitro Inhibition of Mannosidases by this compound

Enzyme SourceThis compound Concentration for 50% Inhibition (IC50)Reference
Jack Bean α-Mannosidase1-5 x 10-7 M[2]
Rat Liver Golgi Mannosidase IINot specified, but activity was reduced to 22% of control[1]
Human Lysosomal α-MannosidaseNot specified, but potent inhibition was observed[5][6]

Table 2: Effects of this compound on Cultured Cells

Cell LineThis compound ConcentrationObserved EffectReference
Chinese Hamster Ovary (CHO)0.1 - 1.0 µMInhibition of mannosidase releasing [3H]mannose from glycopeptide[7]
Madin-Darby Canine Kidney (MDCK)Not specifiedDecrease in complex-type glycopeptides and increase in high-mannose type[7]
Primary Mouse Midbrain Culture1 µM50% inhibition of α-mannosidase activity[8]
Primary Mouse Midbrain Culture> 25 µMCytotoxic changes observed[8]

Table 3: this compound Administration in Animal Models

Animal ModelThis compound DosageDuration of TreatmentKey FindingsReference
Mice0.175, 0.2625, 0.525 mg/kg BW (intraperitoneal injection)14 days pre-mating and then every 3 daysDose-dependent reproductive toxicity[9]
Mice0.60, 1.20, 2.50 mg/kg BW (intraperitoneal injection)7 and 15 daysDose-dependent effects on estrous cycle and uterine index[10]
RatsNot specifiedNot specifiedAccumulation of mannose-rich oligosaccharides in testis and epididymis[11]

Table 4: Accumulated Oligosaccharides in this compound-Treated Animals

Animal ModelMajor Accumulated OligosaccharidesReference
SheepMixture of (Man)2-5GlcNAc2 and (Man)3-5GlcNAcNot available in search results
Rat(Man)5GlcNAcNot available in search results
Guinea Pig(Man)5GlcNAcNot available in search results

Experimental Protocols from Early Studies

Detailed methodologies were crucial in elucidating the effects of this compound. Below are reconstructed protocols based on the descriptions in early publications.

Protocol 1: Induction of Lysosomal Storage Disease in Animal Models

This protocol outlines the general procedure for inducing α-mannosidosis in laboratory animals using this compound.

G start Start: Animal Acclimatization prep This compound Preparation (dissolved in saline or water) start->prep admin Administration (e.g., intraperitoneal injection, gavage, or in drinking water) prep->admin dosage Dosage Regimen (e.g., daily, every 3 days) admin->dosage monitor Monitoring (clinical signs, weight) dosage->monitor collect Sample Collection (tissues, urine, blood) monitor->collect end End: Analysis collect->end

Caption: Workflow for in vivo induction of this compound toxicosis.
  • Animal Selection and Acclimatization: Select appropriate animal models (e.g., mice, rats, guinea pigs) and allow for an acclimatization period in a controlled environment.[9][10]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle, such as sterile saline or water.

  • Administration: Administer this compound to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage, or ad libitum in drinking water).[9][10]

  • Dosage and Duration: Follow a predetermined dosage regimen and treatment duration. Dosages in early mouse studies ranged from 0.175 mg/kg to 2.50 mg/kg body weight, with durations from a few days to several weeks.[9][10]

  • Monitoring: Regularly monitor the animals for the development of clinical signs of locoism, such as tremors, ataxia, and weight loss.

  • Sample Collection: At the end of the experimental period, euthanize the animals and collect tissues (e.g., liver, brain, kidney, reproductive organs), urine, and blood for subsequent analysis.

Protocol 2: Tissue Homogenization for Lysosomal Enzyme Assays

This protocol describes the general steps for preparing tissue homogenates to measure lysosomal enzyme activity.

  • Tissue Excision: Rapidly excise the tissue of interest from the euthanized animal and place it in ice-cold buffer (e.g., 0.25 M sucrose solution).

  • Mincing: Mince the tissue into small pieces using scissors on a cold surface.

  • Homogenization: Homogenize the minced tissue in a suitable buffer (typically a sucrose solution to maintain organelle integrity) using a Dounce homogenizer or a similar apparatus. Perform the homogenization on ice to prevent enzyme degradation.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the lysosomes and other organelles, for enzyme activity assays.

Protocol 3: α-Mannosidase Activity Assay

This colorimetric assay was a common method in early studies to quantify α-mannosidase activity.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., citrate-phosphate buffer at a pH optimal for the lysosomal enzyme, typically around 4.5), the artificial substrate p-nitrophenyl-α-D-mannopyranoside, and the tissue homogenate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Termination: Stop the reaction by adding a high pH solution (e.g., glycine-carbonate buffer), which also develops the color of the product.

  • Spectrophotometry: Measure the absorbance of the liberated p-nitrophenol at 405 nm using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on a standard curve of p-nitrophenol.

Protocol 4: Analysis of Oligosaccharides by Thin-Layer Chromatography (TLC)

TLC was a primary method for separating and identifying the accumulated oligosaccharides in early research.

start Start: Urine/Tissue Extract spotting Spotting of Sample on TLC Plate start->spotting development Chromatogram Development (in a sealed tank with solvent) spotting->development drying Drying the Plate development->drying visualization Visualization (e.g., spraying with orcinol-sulfuric acid and heating) drying->visualization analysis Analysis of Bands (comparison with standards) visualization->analysis end End: Oligosaccharide Profile analysis->end

Caption: General workflow for Thin-Layer Chromatography of oligosaccharides.
  • Sample Preparation: Extract oligosaccharides from urine or tissue homogenates.

  • TLC Plate Preparation: Use silica gel-coated TLC plates.

  • Sample Application: Spot the concentrated oligosaccharide extracts onto the baseline of the TLC plate.

  • Chromatogram Development: Place the TLC plate in a sealed chromatography tank containing a solvent system (e.g., a mixture of n-butanol, acetic acid, and water) and allow the solvent to ascend the plate by capillary action.[12]

  • Drying: Once the solvent front has reached the desired height, remove the plate from the tank and dry it thoroughly.

  • Visualization: Spray the dried plate with a visualizing reagent, such as orcinol-sulfuric acid, and heat the plate to develop colored spots corresponding to the separated oligosaccharides.

  • Analysis: Analyze the resulting chromatogram by comparing the migration distances (Rf values) of the sample spots with those of known oligosaccharide standards.

Conclusion

The early studies on this compound-induced lysosomal storage disease were instrumental in shaping our understanding of α-mannosidosis and other related disorders. By providing a reproducible and chemically-induced animal model, this compound enabled researchers to delve into the biochemical and cellular consequences of lysosomal enzyme inhibition. The quantitative data and experimental protocols established during this period laid the groundwork for decades of subsequent research in glycobiology and the development of therapeutic strategies for lysosomal storage diseases. This technical guide serves as a comprehensive resource for researchers and professionals in the field, offering a detailed overview of the foundational work that continues to influence drug development and our understanding of these complex genetic diseases.

References

The Impact of Swainsonine on N-linked Glycoprotein Processing: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Swainsonine, an indolizidine alkaloid, is a potent and specific inhibitor of α-mannosidases, playing a critical role in the study of N-linked glycoprotein processing. By primarily targeting Golgi α-mannosidase II, this compound effectively blocks the maturation of N-glycans, leading to the accumulation of hybrid-type structures at the expense of complex-type glycans. This alteration in glycosylation has profound effects on glycoprotein function, influencing a wide range of cellular processes from cell signaling and adhesion to immune responses and cancer metastasis. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular pathways, and detailed protocols for studying its impact on N-linked glycoprotein processing. Quantitative data on enzyme inhibition and cellular effects are summarized, and key pathways and experimental workflows are visualized to aid researchers in this field.

Introduction to this compound and N-linked Glycosylation

N-linked glycosylation is a fundamental post-translational modification where an oligosaccharide chain, or glycan, is attached to an asparagine residue of a nascent polypeptide. This process, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, is crucial for the proper folding, stability, and function of many proteins. The maturation of N-glycans involves a series of trimming and addition reactions catalyzed by various glycosidases and glycosyltransferases, resulting in three main types of N-glycans: high-mannose, hybrid, and complex.

This compound is a natural product isolated from plants of the genera Swainsona, Astragalus, and Oxytropis. It is a powerful tool for studying N-linked glycosylation due to its specific inhibition of key enzymes in this pathway.[1][2] Its primary targets are Golgi α-mannosidase II and lysosomal α-mannosidase.[3][4] By inhibiting these enzymes, this compound provides a means to manipulate the final structure of N-glycans on glycoproteins, allowing for the investigation of the role of specific glycan structures in various biological processes.

Mechanism of Action: Inhibition of α-Mannosidase II

The processing of high-mannose N-glycans to complex N-glycans is a multi-step process. After initial trimming in the ER and early Golgi, N-acetylglucosaminyltransferase I (GnT-I) adds a GlcNAc residue to the Man5GlcNAc2 core. This creates the substrate for Golgi α-mannosidase II, which then removes two mannose residues. This trimming is an essential prerequisite for the subsequent addition of other sugars to form complex N-glycans.[3]

This compound acts as a competitive inhibitor of Golgi α-mannosidase II, binding to the active site of the enzyme and preventing the trimming of mannose residues.[5] This blockage results in the accumulation of glycoproteins with hybrid-type N-glycans, which contain elements of both high-mannose and complex structures.[6] The inability to form mature complex N-glycans has significant consequences for the function of the modified glycoproteins.

N_linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus ER_Processing High-Mannose Glycan (Man9GlcNAc2) Mannosidase_I Mannosidase I ER_Processing->Mannosidase_I Trimming GnT_I GnT-I Mannosidase_I->GnT_I Man5GlcNAc2 Mannosidase_II Golgi α-Mannosidase II GnT_I->Mannosidase_II GlcNAcMan5GlcNAc2 Complex_Glycan Complex N-Glycan Mannosidase_II->Complex_Glycan Trimming Hybrid_Glycan Hybrid N-Glycan Mannosidase_II->Hybrid_Glycan Accumulation This compound This compound This compound->Mannosidase_II Inhibition

Figure 1. this compound's inhibition of N-linked glycoprotein processing.

Quantitative Data on this compound's Effects

The inhibitory potency of this compound varies between different α-mannosidases and can be influenced by the specific experimental conditions. The following tables summarize key quantitative data from the literature.

Enzyme SourceEnzyme TypeInhibitorKi (nM)IC50 (nM)Citation
HumanGolgi α-Mannosidase II (hGMII)This compound40-[7]
DrosophilaGolgi α-Mannosidase II (dGMII)This compound20-[7]
HumanLysosomal α-Mannosidase8a-epi-swainsonine75,000-[8]
HumanLysosomal α-Mannosidase8,8a-diepi-swainsonine2,000-[8]
Honey Bee (Apis mellifera)α-MannosidaseThis compound-162[3]

Table 1: Inhibitory Constants of this compound and its Analogs against α-Mannosidases

Cell LineTreatmentEffectCitation
Human Skin Fibroblasts10 µg/ml this compoundReplacement of most complex glycoproteins with hybrid types.[6]
MDCK and CHO cells0.1-1.0 µM this compoundDramatic decrease in complex-type and increase in high-mannose type N-glycans.[6]
A431 cells6 µM this compoundPresence of oligomannose- and sialylated hybrid-type glycans; absence of complex-type glycans.[9]
HepG2 cellsThis compoundAppearance of fucosylated hybrid-type and fucosylated Man5 N-glycans.[10]

Table 2: Cellular Effects of this compound on N-Glycan Profiles

Downstream Cellular and Signaling Consequences

The alteration of N-glycan structures by this compound has a cascading effect on various cellular functions and signaling pathways.

Cancer Progression and Metastasis

Altered glycosylation is a hallmark of cancer, and the presence of highly branched complex N-glycans is often associated with metastatic potential. By inhibiting the formation of these complex glycans, this compound has been shown to reduce tumor growth and metastasis in various cancer models.[11]

Apoptosis in Cancer Cells

This compound can induce apoptosis in several cancer cell lines, including esophageal squamous cell carcinoma and lung cancer cells.[12][13] The proposed mechanism involves the activation of the mitochondria-mediated apoptotic pathway. This compound treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[12][13] This shift in the Bax/Bcl-2 ratio promotes Bax translocation to the mitochondria, leading to the release of cytochrome c, activation of caspases-9 and -3, and ultimately, apoptosis.[12][13][14][15]

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Translocation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2. this compound-induced mitochondria-mediated apoptosis.
Immune Modulation and T-Cell Activation

The T-cell receptor (TCR) is a glycoprotein whose function can be modulated by its glycosylation status. Treatment of human lymphocytes with this compound leads to the synthesis of TCRs with hybrid-type N-glycans. This alteration enhances Concanavalin A (Con A)-induced T-cell proliferation and increases the expression of the interleukin-2 (IL-2) receptor. The enhanced response to Con A, a lectin that binds to mannose residues, suggests that the increased density of mannose in the hybrid-type glycans on the TCR facilitates mitogen recognition and subsequent cellular activation. This effect is specific to the TCR complex, as it can be blocked by anti-TCR antibodies.

T_Cell_Activation_Pathway cluster_TCR T-Cell Receptor Complex TCR TCR (Hybrid Glycans) Lck Lck TCR->Lck Recruits & Activates CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates This compound This compound This compound->TCR Alters Glycosylation ConA Concanavalin A (Mitogen) ConA->TCR Binds Lck->CD3 Phosphorylates ITAMs Downstream Downstream Signaling ZAP70->Downstream Proliferation T-Cell Proliferation Downstream->Proliferation IL2R IL-2 Receptor Expression Downstream->IL2R Experimental_Workflow cluster_CellCulture 1. Cell Culture & Treatment cluster_Analysis 2. Analysis of Glycosylation & Function cluster_Interpretation 3. Data Interpretation Cell_Culture Culture Cells Treatment Treat with this compound (and Control) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Lectin_Assay Lectin Binding Assay (Flow Cytometry) Harvest->Lectin_Assay Glycan_Analysis N-Glycan Analysis (LC-MS) Harvest->Glycan_Analysis Functional_Assay Functional Assays (e.g., Apoptosis, Proliferation) Harvest->Functional_Assay Glycan_Profile Characterize Glycan Profile (Hybrid vs. Complex) Lectin_Assay->Glycan_Profile Glycan_Analysis->Glycan_Profile Functional_Consequences Correlate Glycan Changes with Functional Outcomes Functional_Assay->Functional_Consequences Glycan_Profile->Functional_Consequences

References

Unveiling Swainsonine: A Technical Guide to its Discovery and Isolation from Swainsona canescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, a polyhydroxylated indolizidine alkaloid, has garnered significant attention in the scientific community for its potent biological activities, including its role as an α-mannosidase inhibitor and its potential as a chemotherapeutic agent. This technical guide provides an in-depth overview of the seminal discovery and isolation of this compound from its original botanical source, the Australian legume Swainsona canescens. The document details the experimental protocols, quantitative data, and the biological pathways associated with this significant natural compound.

Discovery and Botanical Source

This compound was first isolated and identified in 1979 from Swainsona canescens, a plant native to Australia.[1][2] This discovery was a significant breakthrough, as it identified the causative agent of "locoism" or "pea struck," a neurological disease affecting livestock that graze on this compound-containing plants. Swainsona canescens is a member of the Fabaceae family and is known to harbor a fungal endophyte, which is responsible for the production of this compound.[3]

Experimental Protocols: Isolation and Purification of this compound from Swainsona canescens

The following protocol is based on the original methodology described by Colegate et al. (1979) and subsequent refinements in alkaloid extraction techniques.

Extraction of Crude Alkaloids
  • Plant Material Preparation: Dried and ground aerial parts of Swainsona canescens are used as the starting material.

  • Initial Extraction: The plant material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, via thermal reflux. This process is repeated multiple times to ensure the efficient extraction of alkaloids.

  • Solvent Removal: The ethanol is removed from the combined extracts under reduced pressure to yield a crude extract.

  • Acid-Base Extraction: The crude extract is dissolved in a dilute acid solution (e.g., 1% HCl). This step protonates the alkaloids, rendering them water-soluble. The acidic aqueous solution is then washed with a non-polar organic solvent (e.g., chloroform) to remove non-basic compounds.

  • Basification and Extraction: The acidic aqueous phase is then basified, typically with ammonium hydroxide, to a pH of 8-9. This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted from the aqueous phase using a polar organic solvent such as n-butanol.

Chromatographic Purification
  • Column Chromatography: The n-butanol extract, containing the crude this compound, is concentrated and subjected to column chromatography. A silica gel stationary phase is commonly used.

  • Elution: The column is eluted with a solvent system of increasing polarity. A typical eluant mixture is chloroform:methanol:ammonia:water (e.g., 70:26:2:2).

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent).

  • Pooling and Concentration: Fractions containing pure or highly enriched this compound are pooled and the solvent is removed under reduced pressure.

Final Purification
  • Recrystallization: The purified this compound can be further purified by recrystallization from a suitable solvent, such as ammonia-saturated chloroform, to yield a white, crystalline solid.

  • Sublimation: Alternatively, sublimation can be employed as a final purification step.

Data Presentation

Table 1: Quantitative Yield of this compound from Various Plant Sources
Plant SpeciesThis compound Content (% dry weight)Analytical Method
Swainsona canescensDetected (quantitative data not specified in initial isolation)α-mannosidase inhibition assay
Swainsona spp. (9 out of 41 species)DetectedLC-MS/MS, GC-MS
Oxytropis sericea0.046% - 0.097%LC-MS/MS
Sida carpinifolia0.006%LC-MS/MS, GC-MS
Astragalus arequipensis0.05%HPLC
Oxytropis glabra0.002% (extraction rate)GC-MS

Note: The limit of quantitation for modern LC-MS/MS methods is typically around 0.001% by dry weight.[4]

Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Observations
EI-MS m/z: 173 (M+), 155, 138
¹H-NMR (D₂O)δ (ppm): 4.34 (m, H-2), 4.25 (dd, H-1), 3.79 (td, H-8), 2.87 (dd, H-3eq), 2.54 (dd, H-3ax), 2.03 (m, H-7eq), 1.95 (m, H-8a), 1.92 (m, H-5ax), 1.71 (br, d, H-6eq), 1.50 (qt, H-6ax), 1.23 (qd, H-7ax)
¹³C-NMR (D₂O)δ (ppm): 75.1 (C-2), 72.0 (C-1), 71.4 (C-8), 68.7 (C-8a), 62.9 (C-3), 54.0 (C-5), 34.8 (C-7), 25.5 (C-6)

Visualizations

experimental_workflow plant Dried & Ground Swainsona canescens extraction Ethanol Reflux Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base n_butanol_extract n-Butanol Extract acid_base->n_butanol_extract column_chrom Silica Gel Column Chromatography n_butanol_extract->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc pure_this compound Pure this compound tlc->pure_this compound Pool positive fractions recrystallization Recrystallization/ Sublimation pure_this compound->recrystallization final_product Crystalline This compound recrystallization->final_product

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Promotes translocation to mitochondria mitochondrion Mitochondrion bcl2->mitochondrion Inhibits permeabilization bax->mitochondrion Promotes permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced mitochondria-mediated apoptotic pathway.

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of α-mannosidase, an enzyme involved in glycoprotein processing. This inhibition leads to the accumulation of mannose-rich oligosaccharides in lysosomes, causing a condition analogous to the genetic lysosomal storage disease, mannosidosis.

Furthermore, this compound has demonstrated significant anti-cancer properties. It induces apoptosis (programmed cell death) in various cancer cell lines through a mitochondria-mediated intrinsic pathway. The proposed mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the promotion of the pro-apoptotic protein Bax translocation to the mitochondria. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis, ultimately leading to cell death.

Conclusion

The discovery and isolation of this compound from Swainsona canescens marked a pivotal moment in natural product chemistry and pharmacology. The methodologies developed for its extraction and purification have paved the way for further research into its potent biological activities. For researchers and professionals in drug development, this compound represents a promising lead compound, particularly in the field of oncology, with its unique mechanism of inducing apoptosis. This guide provides a foundational understanding of the core scientific principles and experimental procedures related to this important alkaloid.

References

Toxicological Profile of Swainsonine in Livestock: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Swainsonine, an indolizidine alkaloid found in several plant genera worldwide, including Astragalus, Oxytropis, and Swainsona, is a potent inhibitor of α-mannosidase and mannosidase II.[1][2] Ingestion of this compound-containing plants by livestock leads to a condition known as locoism, characterized by severe neurological and systemic pathologies.[3][4] This technical guide provides a comprehensive overview of the toxicological profile of this compound in livestock. It details the mechanism of action, toxicokinetics, clinical manifestations, and pathological findings. Furthermore, this guide outlines established experimental protocols for the study of this compound toxicity and presents key quantitative data in a structured format to aid researchers, scientists, and drug development professionals in their understanding of this significant veterinary toxin.

Introduction

This compound poisoning, or locoism, represents a significant economic burden on the livestock industry, particularly in North America, Australia, and Asia.[4][5][6] The term "loco," Spanish for "crazy," aptly describes the aberrant behavior exhibited by affected animals.[7][8] The toxicity is a result of chronic ingestion of plants containing this compound, leading to a multisystemic lysosomal storage disease.[4][9] Understanding the intricate toxicological profile of this compound is crucial for the development of effective diagnostic, preventative, and therapeutic strategies.

Mechanism of Action

This compound's primary toxic effect stems from its potent and reversible inhibition of two key enzymes involved in glycoprotein processing: lysosomal α-mannosidase and Golgi α-mannosidase II.[1][2][3]

  • Lysosomal α-mannosidase Inhibition: this compound mimics the mannosyl cation intermediate in the active site of lysosomal α-mannosidase, leading to competitive inhibition.[3][5] This blockage disrupts the normal degradation of mannose-containing oligosaccharides within lysosomes.

  • Golgi α-mannosidase II Inhibition: Inhibition of this enzyme in the Golgi apparatus interferes with the maturation of N-linked glycoproteins, resulting in the formation of abnormal hybrid-type glycans.[5][10]

The combined effect is the accumulation of mannose-rich oligosaccharides and glycoproteins within lysosomes, leading to cytoplasmic vacuolation, cellular dysfunction, and the clinical signs associated with locoism.[3][4] This induced condition is biochemically and morphologically similar to the genetic lysosomal storage disease, α-mannosidosis.[9]

This compound Mechanism of Action cluster_ingestion Ingestion cluster_cellular Cellular Level cluster_outcome Clinical Outcome This compound This compound Lysosomal_a_Mannosidase Lysosomal α-Mannosidase This compound->Lysosomal_a_Mannosidase Inhibits Golgi_Mannosidase_II Golgi Mannosidase II This compound->Golgi_Mannosidase_II Inhibits Oligosaccharide_Accumulation Oligosaccharide Accumulation Lysosomal_a_Mannosidase->Oligosaccharide_Accumulation Golgi_Mannosidase_II->Oligosaccharide_Accumulation Cellular_Vacuolation Cellular Vacuolation Oligosaccharide_Accumulation->Cellular_Vacuolation Locoism Locoism Cellular_Vacuolation->Locoism

Mechanism of this compound Toxicity.

Toxicokinetics

This compound is rapidly absorbed from the gastrointestinal tract.[11] Studies in sheep have shown that both dose and previous exposure can alter its toxicokinetics.[12] The elimination half-life can be prolonged, with one study suggesting a withdrawal period of over 40 days for sheep to clear the compound.[12]

Table 1: Toxicokinetic Parameters of this compound in Sheep

ParameterValueSpeciesRoute of AdministrationReference
Elimination Half-lifeUp to 95 hoursSheepOral (Locoweed)[12]
Time to Clinical Signs2 to 3 weeksLivestockOral (Locoweed)[13]
ReversibilityDamage may be permanentLivestockOral (Locoweed)[6]

Clinical Signs and Pathology

The onset of clinical signs is typically observed after several weeks of continuous ingestion of this compound-containing plants.[13][14] The signs are primarily neurological but also include reproductive and systemic effects.

Clinical Signs
  • Neurological: Depression, aggression, hyperactivity, stiff and clumsy gait, low head carriage, ataxia, intention tremors, circling, and seizures.[8][11][14] Apparent blindness may also occur.[8]

  • Reproductive: Decreased libido, altered estrous cycles, failure to conceive, early embryonic loss, abortion, and birth defects.[8][13][14]

  • Systemic: Weight loss, emaciation, and poor body condition.[6][14]

Pathology
  • Gross Pathology: Generally, there are no specific gross lesions associated with this compound-induced storage disease.[11] However, reduced testicular size and fetal abnormalities may be observed.[11]

  • Histopathology: The characteristic lesion is widespread cytoplasmic vacuolation of neurons and various epithelial cells, including those of the pancreas, thyroid, and kidneys.[8][11][15] This vacuolation represents the distended lysosomes filled with undigested oligosaccharides.[8][15]

Table 2: Dose-Response of this compound-Induced Lesions in Sheep

This compound Dose (mg/kg/day)Affected TissuesReference
≥ 0.05Exocrine pancreas[16]
≥ 0.1Proximal convoluted renal and thyroid follicular epithelium[16]
≥ 0.2Purkinje's cells, Kupffer's cells, splenic and lymph node macrophages, transitional epithelium of the urinary bladder[16]
≥ 0.4Neurons of the basal ganglia, mesencephalon, and metencephalon[16]
≥ 0.8Cerebellar neurons and glia[16]

Experimental Protocols

The study of this compound toxicity often involves animal feeding trials and in vitro cell culture models.

Animal Feeding Trials

A common experimental design involves the daily administration of ground this compound-containing plants or purified this compound to livestock.

Experimental Workflow for this compound Toxicity Animal_Selection Animal Selection (e.g., Sheep, Goats) Acclimation Acclimation Period Animal_Selection->Acclimation Dosing Daily Dosing with This compound Acclimation->Dosing Monitoring Clinical Observation and Blood Sampling Dosing->Monitoring Necropsy Necropsy and Tissue Collection Monitoring->Necropsy Analysis Histopathology and Biochemical Assays Necropsy->Analysis Diagnostic Approach for Locoism Clinical_Signs Clinical Signs (Neurological, Reproductive) Diagnosis_Locoism Diagnosis of Locoism Clinical_Signs->Diagnosis_Locoism Exposure_History History of Exposure to Locoweed Exposure_History->Diagnosis_Locoism Serum_Analysis Serum Analysis (↓ α-mannosidase) Serum_Analysis->Diagnosis_Locoism Histopathology Histopathology (Cytoplasmic Vacuolation) Histopathology->Diagnosis_Locoism Swainsonine_Detection This compound Detection (LC-MS, GC-MS) Swainsonine_Detection->Diagnosis_Locoism

References

Swainsonine's Role in Inducing Autophagy in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Swainsonine (SW), an indolizidine alkaloid, has demonstrated potent anti-cancer properties. A significant aspect of its mechanism of action involves the modulation of autophagy, a cellular self-degradation process. This technical guide provides an in-depth analysis of this compound's role in inducing autophagy in cancer cells, detailing the underlying molecular mechanisms, relevant signaling pathways, and key experimental methodologies. Quantitative data from various studies are summarized to facilitate a comparative understanding. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.

Introduction to this compound and Autophagy

This compound is a natural alkaloid found in various plant species, notably those of the Astragalus, Oxytropis, and Swainsona genera.[1] It is a potent inhibitor of α-mannosidases, enzymes crucial for glycoprotein processing in the endoplasmic reticulum and Golgi apparatus, as well as for lysosomal degradation.[1] This inhibition of glycosylation is a cornerstone of its biological activity.

Autophagy is a highly conserved catabolic process vital for cellular homeostasis. It involves the sequestration of cytoplasmic components, including damaged organelles and misfolded proteins, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded and recycled. In the context of cancer, autophagy plays a dual role, acting as a tumor suppressor in the early stages and promoting tumor survival in established cancers.

This compound's Mechanism of Action in Autophagy Induction

This compound's primary mechanism in modulating autophagy is multifaceted, initiating the process while simultaneously impairing its final degradative steps. This leads to an accumulation of autophagosomes and ultimately, cytotoxicity in cancer cells.

Inhibition of Glycosylation and Lysosomal Dysfunction

This compound's best-characterized biochemical function is the inhibition of α-mannosidases. Recent research has elucidated that this compound inhibits the O-linked N-acetylglucosaminylation (O-GlcNAcylation) of Cathepsin D (CTSD), a critical lysosomal aspartyl protease.[1] This reduction in CTSD O-GlcNAcylation impairs its maturation and function.[1] The consequence is a disruption of lysosomal degradative capacity, a key step in the completion of the autophagic process.

Induction of Autophagosome Formation

While inhibiting the final stages of autophagy, this compound actively promotes the initial stages of autophagosome formation. Studies have shown that treatment with this compound leads to an upregulation in the expression of key autophagy-related genes (ATGs) and proteins, such as Beclin-1, ATG5, and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[2][3]

The following diagram illustrates the overall workflow for assessing this compound-induced autophagy.

G cluster_treatment Cell Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis and Interpretation CancerCells Cancer Cell Lines This compound This compound Treatment (Varying Concentrations and Durations) CancerCells->this compound Controls Vehicle Control Positive/Negative Autophagy Controls CancerCells->Controls CellViability Cell Viability Assay (MTT, MTS, etc.) This compound->CellViability WesternBlot Western Blot (LC3-II, p62, PI3K/Akt/mTOR pathway proteins) This compound->WesternBlot IF Immunofluorescence (LC3 puncta formation) This compound->IF TEM Transmission Electron Microscopy (Autophagosome visualization) This compound->TEM GeneExpression qRT-PCR (ATG genes) This compound->GeneExpression Quantification Quantitative Analysis (IC50, Fold Change, Puncta/cell) CellViability->Quantification WesternBlot->Quantification IF->Quantification TEM->Quantification GeneExpression->Quantification PathwayAnalysis Signaling Pathway Mapping Quantification->PathwayAnalysis Conclusion Conclusion on this compound's Role in Autophagy PathwayAnalysis->Conclusion

Figure 1: Experimental workflow for investigating this compound-induced autophagy.

Signaling Pathways Modulated by this compound

This compound exerts its effects on autophagy by modulating key cellular signaling pathways, most notably the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and a potent inhibitor of autophagy.[4] Under normal conditions, activation of this pathway suppresses autophagy. This compound treatment has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in various cancer cell lines.[2][5] This inhibition relieves the suppressive effect of the pathway on autophagy, thereby promoting the initiation of autophagosome formation.

The following diagram depicts the inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway, leading to the induction of autophagy.

G cluster_pathway PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt mTOR mTOR This compound->mTOR PI3K->Akt Akt->mTOR Autophagy Autophagy Induction mTOR->Autophagy G cluster_initiation Autophagy Initiation cluster_degradation Autophagic Degradation This compound This compound Inhibit_mTOR Inhibition of PI3K/Akt/mTOR This compound->Inhibit_mTOR Inhibit_Glycosylation Inhibition of O-GlcNAcylation This compound->Inhibit_Glycosylation ATG_Upregulation Upregulation of ATG Genes/Proteins Inhibit_mTOR->ATG_Upregulation Autophagosome_Formation Autophagosome Formation ATG_Upregulation->Autophagosome_Formation Blocked_Flux Blocked Autophagic Flux Autophagosome_Formation->Blocked_Flux Accumulation CTSD_Dysfunction Cathepsin D Dysfunction Inhibit_Glycosylation->CTSD_Dysfunction Lysosome_Impairment Lysosomal Impairment CTSD_Dysfunction->Lysosome_Impairment Lysosome_Impairment->Blocked_Flux Cytotoxicity Cytotoxicity/ Apoptosis Blocked_Flux->Cytotoxicity

References

Investigating the immunomodulatory effects of Swainsonine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Immunomodulatory Effects of Swainsonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SW), an indolizidine alkaloid, is a potent and specific inhibitor of Golgi α-mannosidase II and lysosomal α-mannosidase.[1][2] This inhibition disrupts the normal processing of N-linked glycoproteins, leading to the accumulation of hybrid-type oligosaccharides on cell surfaces.[3] This fundamental alteration of the cellular glycocalyx is the primary mechanism behind this compound's diverse and potent immunomodulatory activities. These activities include the enhancement of innate and adaptive immune responses, such as increased macrophage and natural killer (NK) cell cytotoxicity, modulation of T-lymphocyte proliferation and cytokine profiles, and stimulation of bone marrow cell proliferation.[4][5] Its potential as an antineoplastic and immunomodulatory agent has been the subject of extensive preclinical and clinical investigation.[6][7] This guide provides a detailed overview of the core mechanisms, cellular effects, and therapeutic potential of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Mechanism of Action: Inhibition of Glycoprotein Processing

The principal molecular action of this compound is the competitive inhibition of α-mannosidase II, a key enzyme in the N-linked glycosylation pathway responsible for converting high-mannose oligosaccharides to complex-type structures.[2][3] By blocking this step, this compound forces the cell to produce glycoproteins with truncated, "hybrid-type" oligosaccharide chains.[1] These altered surface glycans modify the structure and function of numerous receptors and adhesion molecules on immune cells, leading to profound changes in cell signaling, recognition, and overall immune function.[8][9]

G cluster_pathway N-Linked Glycosylation Pathway This compound This compound This compound->inhibition step3 Mannosidase II start High-Mannose Oligosaccharide step1 Mannosidase I start->step1 step2 N-Ac-Glucosyltransferase I step1->step2 step2->step3 step4 Further Processing step3->step4 end_hybrid Hybrid-Type Oligosaccharide step3->end_hybrid Pathway Diverted end_complex Complex-Type Oligosaccharide step4->end_complex

Caption: Inhibition of N-linked glycosylation by this compound.

Effects on Specific Immune Cell Populations

This compound exerts distinct and often potent effects across a range of immune cell types.

  • T-Lymphocytes: The effect of this compound on T-cells is highly dependent on the nature of the stimulus. It enhances the proliferation of human lymphocytes stimulated by Concanavalin A (ConA) but suppresses proliferation induced by phytohemagglutinin (PHA).[9] This differential effect is attributed to the modification of surface receptors; SW increases the expression of ConA receptors while decreasing the expression of the interleukin-2 (IL-2) receptor on PHA-stimulated cells.[8][10][11] In some contexts, SW treatment has been shown to increase the CD4+:CD8+ T-cell ratio.

  • Macrophages: this compound is a potent activator of macrophages. Studies in murine models show that SW enhances peritoneal macrophage spreading, PMA-induced hydrogen peroxide (H₂O₂) production, and cytotoxicity against tumor cells.[12][13]

  • Natural Killer (NK) and Lymphokine-Activated Killer (LAK) Cells: this compound significantly augments the tumor-killing capacity of both NK cells and LAK cells.[4] In one study, treating peripheral blood lymphocytes from thyroid cancer patients with SW and IL-2 resulted in LAK cells with significantly greater cytotoxicity against autologous tumor cells compared to LAK cells generated with IL-2 alone.[14]

  • Bone Marrow Progenitor Cells: this compound has been reported to stimulate bone marrow cell proliferation.[4][13] This property suggests a potential role in myeloprotection during cytotoxic chemotherapy.

  • Myeloid-Derived Suppressor Cells (MDSCs): In contrast to its generally immunostimulatory effects, one study found that in a model of cervical cancer, SW treatment increased tumor growth by inducing the accumulation of MDSCs in the spleen, which in turn inhibited T-cell activation.[15] This highlights the context-dependent nature of SW's effects.

G sw This compound mech Inhibits Mannosidase II (Altered Glycosylation) sw->mech receptors Modified Cell Surface Receptors mech->receptors tcell T-Lymphocytes receptors->tcell mac Macrophages receptors->mac nk NK / LAK Cells receptors->nk bm Bone Marrow Cells receptors->bm mdsc MDSCs (Context-Dependent) receptors->mdsc tcell_out ↑ Proliferation (ConA) ↓ Proliferation (PHA) ↑ CD4:CD8 Ratio tcell->tcell_out mac_out ↑ Activation ↑ Phagocytosis ↑ H₂O₂ Production ↑ Cytotoxicity mac->mac_out nk_out ↑ Cytotoxicity nk->nk_out bm_out ↑ Proliferation bm->bm_out mdsc_out ↑ Accumulation (Cervical Cancer Model) mdsc->mdsc_out

Caption: Logical flow of this compound's immunomodulatory effects.

Modulation of Cytokine Profiles

This compound can shift the balance of the immune response. In a study using pregnant mice, oral administration of SW led to a dose-dependent increase in pro-inflammatory Th1-type cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[16] Concurrently, it caused a significant decrease in anti-inflammatory Th2-type cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[16] This polarization towards a Th1 response is consistent with its observed anti-tumor and immunostimulatory properties.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Immune Cell Function

Cell Type Species Stimulus SW Concentration Observed Effect Reference(s)
Peripheral Blood Lymphocytes Human Concanavalin A (ConA) Not specified Enhanced stimulation and cell cycle progression. [9][17]
Peripheral Blood Lymphocytes Human Phytohemagglutinin (PHA) Not specified Suppressed stimulation and cell cycle progression. [8][9][17]
Peripheral Blood Lymphocytes Human Phytohemagglutinin (PHA) Not specified Decreased IL-2 receptor expression. [8][11]
Spleen Cells Mouse Concanavalin A (ConA) Wide dose range Remarkably increased [³H]thymidine incorporation. [10][18]
Peritoneal Macrophages Mouse (Swiss) None Not specified Enhanced spreading and PMA-induced H₂O₂ production. [12][13]
Peripheral Blood Lymphocytes Bovine Phytohemagglutinin-P (PHA-P) 0.2 - 2.0 µg/mL Inhibited proliferative response. [19]
Peripheral Blood Lymphocytes Ovine None 0.2 - 2.0 µg/mL Mitogenic effect (induced proliferation). [19]
Peripheral Blood Lymphocytes Ovine Phytohemagglutinin-P (PHA-P) 0.2 - 2.0 µg/mL Inhibited proliferative response. [19]

| LAK Cells | Human | IL-2 | 0.5 mg/L | Significantly increased cytotoxicity vs. autologous thyroid cancer. |[14] |

Table 2: In Vivo Effects of this compound on Immune Parameters

Model / Population Dosage Duration Parameter Measured Outcome Reference(s)
Pregnant BALB/c Mice 0.2 - 0.8 mg/kg/day (oral) 13 days Serum Cytokines Dose-dependent ↑ in TNF-α, IFN-γ; ↓ in IL-4, IL-10. [16]
Sarcoma 180 Tumor-bearing Mice Not specified Not specified Antibody Response to SRBC Restored antibody production capacity in immunodeficient mice. [20]
B16 Melanoma-bearing Mice Not specified Not specified Lung Metastases Reduced lung metastases. [20]
Advanced Malignancy Patients 50 - 600 µg/kg/day (oral) Bi-weekly T-Cell Subsets Transient ↓ in CD25+ lymphocytes; ↑ in CD4+:CD8+ ratio. [21]

| Advanced Malignancy Patients | 50 - 550 µg/kg/day (IV) | 5 days | T-Cell Subsets | Increased fraction of HLA-DR+ cells. |[22] |

Potential Signaling Pathway Involvement

While the primary mechanism of this compound involves altering cell surface glycoproteins, recent evidence suggests it may also trigger intracellular signaling cascades. A study on rat renal tubular epithelial cells demonstrated that SW can induce ER stress, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically JNK and ERK.[23] This activation was linked to a form of cell death called paraptosis. While this was not observed in immune cells, it presents a potential secondary mechanism that warrants further investigation in an immunological context.

G sw This compound proteasome Inhibits Proteasome Function sw->proteasome mapk Activation of MAPK Pathways sw->mapk misfolded Accumulation of Misfolded Proteins proteasome->misfolded er_stress ER Stress misfolded->er_stress markers ↑ Bip, ↑ CHOP, ↑ Ca²⁺ er_stress->markers paraptosis Cytoplasmic Vacuolization (Paraptosis) er_stress->paraptosis jnk_erk ↑ JNK, ↑ ERK mapk->jnk_erk mapk->paraptosis

Caption: Potential ER Stress and MAPK signaling induced by this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key assays used to evaluate this compound's effects.

G cluster_assays Endpoint Analysis start Isolate Immune Cells (e.g., PBMCs, Splenocytes) culture Culture cells with varying concentrations of this compound (plus vehicle control) start->culture stim Add Stimulus (e.g., Mitogen, Target Cells, LPS, Cytokines) culture->stim incubate Incubate (Time-course dependent on assay) stim->incubate endpoint Assay Endpoints incubate->endpoint prolif Proliferation Assay ([³H]-Thymidine or CFSE) endpoint->prolif cyto Cytotoxicity Assay (⁵¹Cr-Release or LDH) endpoint->cyto pheno Phenotyping (Flow Cytometry) endpoint->pheno elisa Cytokine Measurement (ELISA / CBA) endpoint->elisa

Caption: General experimental workflow for assessing immunomodulators.
Protocol 1: T-Lymphocyte Proliferation Assay

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Wash cells twice in sterile PBS.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin) and plate in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well.

  • Treatment: Add this compound at desired final concentrations (e.g., 0.01 to 10 µg/mL) to triplicate wells. Include a vehicle-only control.

  • Stimulation: Add a mitogen such as Concanavalin A (e.g., 2.5 µg/mL) or Phytohemagglutinin (e.g., 5 µg/mL) to appropriate wells. Include unstimulated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement ([³H]-Thymidine): Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Reading: Harvest the cells onto glass fiber filters using a cell harvester. Measure thymidine incorporation using a liquid scintillation counter. Results are expressed as counts per minute (CPM) or as a stimulation index (SI).

Protocol 2: NK Cell Cytotoxicity Assay (Chromium Release)
  • Effector Cell Preparation: Isolate NK cells from PBMCs (e.g., using a negative selection kit). Culture these effector cells with IL-2 (e.g., 100 U/mL) in the presence or absence of this compound for 3-5 days to generate LAK cells.

  • Target Cell Labeling: Culture a suitable tumor target cell line (e.g., K562). Resuspend 1 x 10⁶ target cells in 100 µL of medium and add 100 µCi of Na₂⁵¹CrO₄. Incubate for 1 hour at 37°C, washing the cells 3-4 times with medium to remove excess ⁵¹Cr.

  • Co-culture: Plate the labeled target cells at 1 x 10⁴ cells/well in a 96-well U-bottom plate. Add the prepared effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

  • Controls:

    • Spontaneous Release: Target cells with medium only.

    • Maximum Release: Target cells with 1% Triton X-100.

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

  • Measurement: After incubation, centrifuge the plate again. Collect 100 µL of supernatant from each well and measure the radioactivity in a gamma counter.

  • Calculation: Calculate the percentage of specific lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Therapeutic Implications and Future Directions

This compound's ability to stimulate multiple arms of the immune system has positioned it as a candidate for cancer immunotherapy.[5][6] Its capacity to enhance the cytotoxicity of NK and LAK cells and promote a Th1 cytokine environment is highly desirable for anti-tumor immunity.[14][16] More recently, studies have shown that this compound can synergize with immune checkpoint inhibitors like anti-PD-L1, suggesting a promising future in combination therapies to overcome tumor immune evasion.

However, the clinical development of this compound has faced challenges, including a failed Phase II trial and dose-limiting toxicities such as elevated liver enzymes. Furthermore, the finding that it may exacerbate certain cancers by promoting MDSCs underscores the need for a deeper understanding of its context-dependent effects.[15] Future research should focus on identifying predictive biomarkers for patient response, exploring alternative dosing schedules, and developing targeted delivery systems to maximize its therapeutic window and mitigate toxicity.

References

Swainsonine for Cancer Therapy: A Technical Guide on Mechanisms and Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Swainsonine (SW), an indolizidine alkaloid, has emerged as a compound of significant interest in oncology due to its multifaceted anti-cancer properties. Primarily known as a potent inhibitor of Golgi α-mannosidase II, this compound disrupts the N-linked glycosylation pathway, leading to profound alterations in the structure of cell surface glycoproteins. This interference has downstream consequences that include the inhibition of tumor growth and metastasis, induction of apoptosis, and potent immunomodulatory effects.[1][2][3] This technical guide synthesizes the core mechanisms of action, summarizes key preclinical quantitative data from both in vitro and in vivo studies, details common experimental protocols, and visualizes the critical signaling and experimental pathways to provide a comprehensive resource for the research and drug development community.

Core Mechanism of Action: Glycosylation Inhibition

This compound's principal molecular target is Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway.[4][5][6] This enzyme is responsible for trimming mannose residues from high-mannose oligosaccharides, a critical step for the synthesis of complex-type N-glycans.[7]

By inhibiting this enzyme, this compound causes an accumulation of hybrid-type glycans on the cell surface.[4] This alteration of the glycan profile on crucial cell surface proteins—such as growth factor receptors, integrins, and adhesion molecules—disrupts their function and triggers several anti-neoplastic effects.[8] Though effective, this compound's utility has been hampered by its non-selective inhibition of other human α-mannosidases, particularly the lysosomal MAN2B1, which can lead to side effects resembling α-mannosidosis.[7]

cluster_0 N-Linked Glycosylation Pathway HM High-Mannose N-Glycans GMII Golgi α-mannosidase II HM->GMII Trimming of mannose residues Hybrid Hybrid-Type N-Glycans HM->Hybrid Pathway with SW Inhibition Complex Complex-Type N-Glycans GMII->Complex Altered Altered Cell Surface Glycoproteins Hybrid->Altered SW This compound SW->GMII cluster_pi3k PI3K/AKT Pathway cluster_mito Mitochondrial Pathway SW This compound PI3K p-PI3K SW->PI3K Inhibits Bcl2 Bcl-2 SW->Bcl2 Downregulates Bax Bax SW->Bax Upregulates AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A1 Seed Cancer Cells in 96-well plate A2 Treat with varying This compound concentrations A1->A2 A3 Incubate (24-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Inject Cancer Cells into Nude Mice B2 Allow Tumor Growth (50-100 mm³) B1->B2 B3 Administer this compound (e.g., oral, i.p.) B2->B3 B4 Monitor Tumor Volume & Animal Health B3->B4 B5 Endpoint: Excise Tumor & Analyze Metastasis B4->B5 B6 Determine Efficacy B5->B6

References

Methodological & Application

Swainsonine from Locoweed: A Detailed Protocol for Extraction, Quantification, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Swainsonine, an indolizidine alkaloid found in various species of Astragalus and Oxytropis (commonly known as locoweed), is a potent inhibitor of α-mannosidase. This inhibitory activity disrupts the normal N-linked glycosylation pathway, leading to a range of biological effects, including anti-cancer and antiviral properties. This document provides detailed protocols for the extraction and purification of this compound from locoweed, methods for its quantification, and an overview of its mechanism of action.

Quantitative Data Summary

The concentration of this compound in locoweed can vary significantly depending on the species, population, and environmental factors. The following table summarizes representative quantitative data from various extraction and analysis studies.

Plant SpeciesExtraction MethodThis compound Concentration (% dry weight)Yield (from specific protocol)Reference
Oxytropis sericeaLiquid/Liquid Extraction & SPE0.046% - 0.097%-[1][2]
Oxytropis lambertiiLiquid/Liquid Extraction & SPE<0.001% to >0.001%-[1][2]
Oxytropis ochrocephalaUltrasound-Assisted Solvent Extraction (50 kHz)-31.79 ± 2.34 mg[3]
Astragalus lentiginosusContinuous Liquid/Liquid ExtractionIncreased from ~7% to 68% in extract-[4][5]
Oxytropis kansuensisHot Water Extraction & Butanol Partitioning-7.5 mg from 1.5 kg plant material[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Solvent Extraction

This method utilizes ultrasonic waves to enhance the extraction efficiency of this compound from plant material.

Materials:

  • Dried and ground locoweed (Oxytropis ochrocephala)

  • Distilled water

  • n-butanol

  • Sulfuric acid

  • Ammoniated chloroform

  • Ultrasonic cleaner (e.g., 50 kHz)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Initial Extraction: Mix the ground plant material with distilled water and subject it to ultrasonic treatment for a specified duration (e.g., 30 minutes) at a controlled frequency (50 kHz was found to be optimal).[3]

  • Concentration: Concentrate the crude extract and centrifuge to remove plant debris.[3]

  • Solvent Partitioning:

    • Further concentrate the supernatant and perform a liquid-liquid extraction with n-butanol.

    • Follow with a sulfuric acid extraction and then an ammoniated chloroform extraction.[3]

  • Purification: The final purification of this compound can be achieved through sublimation of the residue obtained after evaporating the ammoniated chloroform.[3]

Protocol 2: Liquid/Liquid Extraction followed by Solid-Phase Extraction (SPE)

This protocol is suitable for the analytical quantification of this compound.

Materials:

  • Dry, ground locoweed samples (e.g., Oxytropis sericea)

  • Chloroform

  • 2% Acetic acid

  • Cation-exchange solid-phase extraction (SPE) cartridges

  • 1 M Ammonium hydroxide

  • Methanol

  • Water

  • Centrifuge

Procedure:

  • Extraction: Extract the ground plant material with a mixture of chloroform and 2% acetic acid.[2][7] This combines the plant extraction and the initial liquid/liquid extraction into a single step.

  • SPE Cartridge Preparation: Pre-rinse the cation-exchange SPE column with methanol and then water.

  • Sample Loading: Load an aliquot of the acetic acid extract onto the prepared SPE column.

  • Elution: Elute the this compound from the resin using 1 M ammonium hydroxide.[2]

  • Sample Preparation for Analysis: The collected eluate can be dried and reconstituted in an appropriate solvent for analysis by methods such as LC-MS/MS.[2]

Protocol 3: Preparative Isolation via Ion-Exchange and Liquid/Liquid Extraction

This method is designed for isolating larger quantities of this compound.

Materials:

  • Dried locoweed (Astragalus lentiginosus)

  • Methanol

  • Ion-exchange resin

  • Dichloromethane

  • Aqueous methanol

  • Base (e.g., ammonium hydroxide)

  • Ammonia-saturated chloroform

Procedure:

  • Initial Extraction: Begin with a Soxhlet extraction of the plant material using methanol.[2]

  • Ion-Exchange Chromatography: Pass the crude extract through an ion-exchange column to isolate the polar base fraction containing this compound. Elute with a weak base like 0.5% aqueous ammonium hydroxide.[2]

  • Continuous Liquid/Liquid Extraction: The key purification step involves a continuous liquid/liquid extraction of a basified aqueous methanol solution of the polar base fraction with dichloromethane. This significantly increases the concentration of this compound.[4][5]

  • Final Purification: Pure this compound can be obtained by recrystallization from ammonia-saturated chloroform or by sublimation.[4][5]

Mandatory Visualizations

Experimental Workflow

Swainsonine_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification Start Locoweed Plant Material (Astragalus or Oxytropis) DryGrind Drying and Grinding Start->DryGrind Solvent_Ext Solvent Extraction (e.g., Methanol, Water, or Chloroform/Acetic Acid) DryGrind->Solvent_Ext Ultrasound Ultrasound-Assisted Extraction (Optional) DryGrind->Ultrasound LLE Liquid-Liquid Extraction (e.g., with n-butanol or dichloromethane) Solvent_Ext->LLE Ultrasound->Solvent_Ext SPE Solid-Phase Extraction (Cation-Exchange) LLE->SPE Column_Chrom Column Chromatography (e.g., Silica Gel) SPE->Column_Chrom Recrystal Recrystallization or Sublimation Column_Chrom->Recrystal Final_Product Pure this compound Recrystal->Final_Product TLC TLC Final_Product->TLC LCMS LC-MS/MS Final_Product->LCMS GCMS GC-MS Final_Product->GCMS

Caption: General workflow for this compound extraction and purification.

Signaling Pathway

Swainsonine_Mechanism_of_Action cluster_pathway N-Linked Glycosylation Pathway in the Golgi Apparatus cluster_outcome Cellular Outcome High_Mannose High-Mannose N-Glycans Golgi_Mannosidase_II Golgi α-Mannosidase II High_Mannose->Golgi_Mannosidase_II Trimming of Mannose Residues Hybrid_Glycans Hybrid-Type N-Glycans Accumulation Accumulation of Hybrid-Type Glycans Golgi_Mannosidase_II->Accumulation Inhibition leads to Complex_Glycans Complex-Type N-Glycans Hybrid_Glycans->Complex_Glycans Further Processing Mature_Glycoprotein Mature Glycoprotein Complex_Glycans->Mature_Glycoprotein Reduction Reduction of Complex-Type Glycans Complex_Glycans->Reduction Pathway Blocked This compound This compound This compound->Inhibition Altered_Function Altered Glycoprotein Function Accumulation->Altered_Function Reduction->Altered_Function

Caption: this compound inhibits Golgi α-mannosidase II, disrupting N-linked glycosylation.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Swainsonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine is an indolizidine alkaloid primarily found in certain plants of the Astragalus, Oxytropis, and Swainsona genera, as well as in some fungi. It is a potent inhibitor of α-mannosidase, an enzyme crucial for glycoprotein processing. This inhibitory action disrupts the normal function of lysosomes and the Golgi apparatus, leading to a condition known as locoism in livestock and holding potential for therapeutic applications, including cancer treatment. Accurate and sensitive quantification of this compound in various matrices such as plant materials, plasma, and serum is essential for toxicological studies, pharmacokinetic analysis, and drug development. High-performance liquid chromatography (HPLC) offers a robust and reliable platform for this purpose.

This document provides detailed application notes and protocols for the quantification of this compound using different HPLC-based methods.

Data Presentation: Quantitative Method Comparison

The following table summarizes the performance characteristics of different HPLC methods for this compound quantification, providing a basis for method selection depending on the specific application and available instrumentation.

MethodMatrixSample PreparationColumnMobile PhaseDetectorLimit of Quantification (LOQ) / Detection (LOD)Linearity RangeReference
HPLC-MS/MS Plant Material (Locoweed)Liquid-liquid extraction followed by solid-phase extraction (cation-exchange)Betasil C18 (100 x 2 mm)Isocratic: 5% methanol in 20 mM ammonium acetateTandem Mass Spectrometry (MS/MS)0.001% by weight in dry plant materialNot specified[1]
HPLC-ELSD Plant Material (Chinese Locoweeds)Soxhlet extraction followed by ion-exchange chromatographyX-Bridge HILIC (150 mm × 4.6 mm, 3.5 µm)Isopropanol-2 mM ammonium acetate (52:48, v/v)Evaporative Light Scattering Detector (ELSD)LOD: 6 µg/mL10-100 µg/mL
HPLC-UV Rat PlasmaProtein precipitation with methanolDiamonsil® C18 (250 × 4.6 mm, 5 µm)Acetonitrile-potassium dihydrogen phosphate (25 mmol/l, pH=7.5)UV DetectorLOQ: 10 ng/mL10-500 ng/mL

Signaling Pathway: this compound's Mechanism of Action

This compound exerts its biological effects by inhibiting key enzymes involved in the N-linked glycosylation pathway. Specifically, it is a potent inhibitor of lysosomal α-mannosidase and Golgi α-mannosidase II. This inhibition leads to the accumulation of unprocessed mannose-rich oligosaccharides, disrupting the formation of complex and hybrid N-glycans on glycoproteins. This disruption of glycoprotein processing underlies both the toxicity of this compound (locoism) and its potential as a therapeutic agent.

Swainsonine_Pathway cluster_ER Endoplasmic Reticulum Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂-Asn-Protein Man9GlcNAc2 Man₉GlcNAc₂-Asn-Protein Glc3Man9GlcNAc2->Man9GlcNAc2 Glucosidases I & II Man5GlcNAc2 Man₅GlcNAc₂-Asn-Protein Man9GlcNAc2->Man5GlcNAc2 ER & Golgi Mannosidase I Hybrid_Glycans Hybrid-type Glycans Man5GlcNAc2->Hybrid_Glycans GlcNAc Transferase I Complex_Glycans Complex-type Glycans Hybrid_Glycans->Complex_Glycans Golgi Mannosidase II Glycoprotein_Degradation Glycoprotein Degradation Mannose_Oligosaccharides Mannose-rich Oligosaccharides Glycoprotein_Degradation->Mannose_Oligosaccharides Lysosomal α-Mannosidase This compound This compound Golgi Mannosidase II Golgi Mannosidase II This compound->Golgi Mannosidase II Inhibition Lysosomal α-Mannosidase Lysosomal α-Mannosidase This compound->Lysosomal α-Mannosidase Inhibition

Figure 1: Mechanism of this compound inhibition of glycoprotein processing.

Experimental Workflows

The general workflow for this compound quantification by HPLC involves sample preparation, chromatographic separation, and detection. The specific steps vary depending on the sample matrix and the detector used.

Experimental_Workflow cluster_Plant Plant Material cluster_Plasma Plasma/Serum Plant_Homogenize Homogenization Plant_Extract Extraction (LLE or Soxhlet) Plant_Homogenize->Plant_Extract Plant_Cleanup Cleanup (SPE or Ion Exchange) Plant_Extract->Plant_Cleanup HPLC_Analysis HPLC Analysis Plant_Cleanup->HPLC_Analysis Plasma_Precipitate Protein Precipitation Plasma_Centrifuge Centrifugation Plasma_Precipitate->Plasma_Centrifuge Plasma_Supernatant Collect Supernatant Plasma_Centrifuge->Plasma_Supernatant Plasma_Supernatant->HPLC_Analysis Data_Acquisition Data Acquisition & Quantification HPLC_Analysis->Data_Acquisition

Figure 2: General experimental workflows for this compound quantification.

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC-MS/MS

This protocol is adapted from established methods for the analysis of this compound in locoweed.[1]

1. Sample Preparation and Extraction

1.1. Grinding: Air-dry the plant material and grind it to a fine powder (e.g., 40 mesh).

1.2. Liquid-Liquid Extraction (LLE): 1.2.1. Weigh 100 mg of the ground plant material into a centrifuge tube. 1.2.2. Add 2 mL of 2% acetic acid in water and vortex thoroughly. 1.2.3. Sonicate the mixture for 30 minutes. 1.2.4. Centrifuge at 4000 rpm for 15 minutes. 1.2.5. Transfer the supernatant to a new tube. 1.2.6. Repeat the extraction (steps 1.2.2-1.2.5) on the plant pellet and combine the supernatants.

1.3. Solid-Phase Extraction (SPE) Cleanup: 1.3.1. Condition a cation-exchange SPE cartridge (e.g., Dowex 50W-X8) by washing with 1 M HCl, followed by deionized water until the eluate is neutral, and then with 1 M NaOH, followed by deionized water until the eluate is neutral. 1.3.2. Apply the combined supernatant from step 1.2.6 to the conditioned SPE cartridge. 1.3.3. Wash the cartridge with 20 mL of deionized water to remove neutral and acidic compounds. 1.3.4. Elute the this compound with 10 mL of 2 M ammonium hydroxide. 1.3.5. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. 1.3.6. Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC-MS/MS Analysis

2.1. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.
  • Column: Betasil C18, 100 x 2 mm, 5 µm particle size.
  • Mobile Phase: Isocratic elution with 5% methanol in 20 mM ammonium acetate.
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.

2.2. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound: Precursor ion m/z 174.1 -> Product ion m/z 156.1.
  • (Optional Internal Standard: e.g., this compound-d5)
  • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.

3. Quantification

3.1. Prepare a calibration curve using this compound standards of known concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in the mobile phase. 3.2. Analyze the prepared samples and quantify the this compound concentration by comparing the peak area ratios of the analyte to the internal standard (if used) against the calibration curve.

Protocol 2: Quantification of this compound in Plant Material by HPLC-ELSD

This protocol is based on a validated method for the analysis of this compound in Chinese locoweeds.

1. Sample Preparation and Extraction

1.1. Grinding: Dry the plant material at 70-80°C for 24 hours and then mill to a 40 mesh powder.

1.2. Soxhlet Extraction: 1.2.1. Weigh 2 g of the dried powder into a Soxhlet thimble. 1.2.2. Extract with methanol for 6 hours in a Soxhlet apparatus. 1.2.3. Evaporate the methanol extract to dryness under reduced pressure.

1.3. Ion-Exchange Chromatography Cleanup: 1.3.1. Dissolve the residue from step 1.2.3 in 10 mL of 2% acetic acid and filter. 1.3.2. Apply the filtered solution to a Dowex 50W-X8 ion-exchange column. 1.3.3. Wash the column with deionized water. 1.3.4. Elute the this compound with 1 M aqueous ammonium hydroxide. 1.3.5. Evaporate the eluate to dryness and redissolve the residue in 1 mL of methanol.

2. HPLC-ELSD Analysis

2.1. Chromatographic Conditions:

  • HPLC System: Waters 1525 binary HPLC pump or equivalent.
  • Column: X-Bridge HILIC, 150 mm × 4.6 mm, 3.5 µm particle size.
  • Mobile Phase: Isopropanol-2 mM ammonium acetate (52:48, v/v).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 38°C.

2.2. ELSD Conditions:

  • Detector: Waters 2424 ELS detector or equivalent.
  • Drift Tube Temperature: 50°C.
  • Nebulizing Gas (Nitrogen) Pressure: 25 psi.
  • Gain: 100.

3. Quantification

3.1. Prepare a stock solution of this compound standard (1 mg/mL) in methanol. 3.2. Prepare a series of standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range of 10-100 µg/mL. 3.3. Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration. 3.4. Quantify this compound in the samples by reference to the calibration curve.

Protocol 3: Quantification of this compound in Plasma/Serum by HPLC-UV

This protocol provides a general procedure for the extraction and analysis of this compound from plasma or serum, based on common practices for small molecule analysis in biological fluids.

1. Sample Preparation

1.1. Protein Precipitation: 1.1.1. To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of ice-cold methanol. 1.1.2. Vortex the mixture vigorously for 1 minute to precipitate the proteins. 1.1.3. Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C. 1.1.4. Carefully transfer the supernatant to a clean tube.

1.2. Evaporation and Reconstitution: 1.2.1. Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature. 1.2.2. Reconstitute the residue in 100 µL of the mobile phase. 1.2.3. Vortex briefly and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates. 1.2.4. Transfer the clear supernatant to an HPLC vial.

2. HPLC-UV Analysis

2.1. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a UV detector.
  • Column: Diamonsil® C18, 250 × 4.6 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile - 25 mM potassium dihydrogen phosphate buffer (pH 7.5). The exact ratio should be optimized for best separation, starting with a ratio of 10:90 (v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: Ambient.
  • Detection Wavelength: As this compound lacks a strong chromophore, derivatization or detection at a low wavelength (e.g., 200-210 nm) may be necessary. Method development and validation are crucial for this approach.

3. Quantification

3.1. Prepare a stock solution of this compound in methanol. 3.2. Prepare calibration standards by spiking known amounts of this compound into blank plasma or serum and processing them in the same way as the samples. 3.3. Construct a calibration curve by plotting the peak area against the concentration of the standards. 3.4. Determine the concentration of this compound in the unknown samples from the calibration curve.

Conclusion

The choice of HPLC method for this compound quantification depends on the sample matrix, required sensitivity, and available instrumentation. HPLC-MS/MS offers the highest sensitivity and selectivity, making it ideal for complex matrices and low concentrations. HPLC-ELSD is a suitable alternative when a mass spectrometer is not available, particularly for plant extracts. HPLC-UV, while less sensitive and potentially requiring derivatization, can be a cost-effective option for pharmacokinetic studies where higher concentrations are expected. The detailed protocols provided herein serve as a starting point for method implementation and can be further optimized to meet specific analytical needs.

References

Using Swainsonine to Elucidate Glycoprotein Function in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, an indolizidine alkaloid originally isolated from plants of the Swainsona, Astragalus, and Oxytropis genera, is a powerful tool for studying the biological roles of N-linked glycoproteins.[1] Its utility in cell biology and cancer research stems from its specific inhibition of key enzymes in the glycoprotein processing pathway, leading to predictable alterations in the structure of N-glycans.[2][3] This application note provides a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, detailed experimental protocols, and expected outcomes.

This compound acts as a reversible inhibitor of Golgi α-mannosidase II and lysosomal α-mannosidase.[2][4] The inhibition of Golgi α-mannosidase II is particularly significant as it disrupts the conversion of high-mannose N-glycans to complex-type N-glycans.[5][6] This results in the accumulation of hybrid-type glycoproteins on the cell surface and within the cell.[7][8] By altering the glycan structure, researchers can investigate the functional consequences on a wide range of cellular processes, including cell-cell recognition, adhesion, signaling, and metastasis.[7][8][9]

Mechanism of Action

The N-linked glycosylation pathway is a highly regulated process that occurs in the endoplasmic reticulum (ER) and Golgi apparatus. This compound specifically targets Golgi α-mannosidase II, a key enzyme responsible for trimming mannose residues from the precursor oligosaccharide, a critical step for the subsequent addition of other sugars to form complex N-glycans.[10][11] By inhibiting this enzyme, this compound effectively truncates the glycosylation process, leading to the expression of glycoproteins with hybrid-type oligosaccharides instead of the mature complex-type structures.[8]

This compound Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Protein Protein High_Mannose_Glycoprotein High_Mannose_Glycoprotein Protein->High_Mannose_Glycoprotein Initial Glycosylation Mannosidase_I Mannosidase_I High_Mannose_Glycoprotein->Mannosidase_I Trimming Mannosidase_II_Substrate Mannosidase_II_Substrate Mannosidase_I->Mannosidase_II_Substrate Complex_Glycoprotein Complex_Glycoprotein Mannosidase_II_Substrate->Complex_Glycoprotein Golgi α-Mannosidase II (Target of this compound) Hybrid_Glycoprotein Hybrid_Glycoprotein Mannosidase_II_Substrate->Hybrid_Glycoprotein Accumulation due to This compound Inhibition Mature_Glycoprotein Mature_Glycoprotein Complex_Glycoprotein->Mature_Glycoprotein Further Processing Cell_Surface Normal Glycoprotein Function Mature_Glycoprotein->Cell_Surface Transport This compound This compound This compound->Complex_Glycoprotein Inhibits Cell_Surface_Altered Altered Glycoprotein Function Hybrid_Glycoprotein->Cell_Surface_Altered Transport

Caption: this compound inhibits Golgi α-mannosidase II, blocking complex N-glycan synthesis.

Data Presentation: Quantitative Effects of this compound in Cell Culture

The following table summarizes key quantitative data from various studies on the effects of this compound in cell culture. This information can serve as a starting point for designing experiments.

Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
MDCK and CHO cells0.1 - 1.0 µMNot specifiedInhibition of mannosidase, decrease in complex-type glycopeptides, and increase in high-mannose type.[7]
Human Lymphocytes1 - 100 µMUp to 72 hoursPotentiation of Con A-induced T cell proliferation.[12]
Human LymphocytesNot specifiedNot specifiedEnhanced Con A induced IL-2 receptor expression and IL-2 production.[13]
MDAY-D2 and B16F10 melanoma cells0.3 µg/mL48 hoursReduced metastatic potential.[8]
Bovine Luteal Steroidogenic Cells0.1 µg/mLNot specifiedFull inhibition of glycosylation and suppression of LH-induced progesterone production.[14]
Rat Primary Renal Tubular Epithelial Cells25 - 400 µg/mL24 hoursInduction of cytoplasmic vacuolation and cell death.[15]
Human Hepatoma Cells (HepG2, etc.)Not specifiedNot specifiedDose- and time-dependent inhibition of viability.[16]
Glioma Cells (U251)10 - 30 µM24, 36, 48 hoursRepression of cell proliferation, migration, and invasion.[17]
HEK293T cells20 µMNot specifiedProduction of glycoproteins with hybrid-type glycans sensitive to endoglycosidase H.[18]

Experimental Protocols

Protocol 1: General Treatment of Cultured Cells with this compound

This protocol provides a general procedure for treating adherent or suspension cells with this compound to study its effects on glycoprotein function.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution, e.g., 1 mg/mL in sterile water or PBS)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in appropriate culture vessels and allow them to attach and reach the desired confluency (typically 50-70%).

    • For suspension cells, seed cells at the desired density in culture flasks.

  • Preparation of this compound-Containing Medium:

    • Thaw the this compound stock solution.

    • Dilute the stock solution in complete cell culture medium to achieve the desired final concentration (refer to the data table for starting concentrations, typically ranging from 0.1 to 10 µg/mL or 0.5 to 50 µM). Prepare a range of concentrations for dose-response experiments.

    • Always prepare a vehicle control (medium with the same amount of solvent used for the this compound stock).

  • Treatment:

    • For adherent cells, remove the existing medium and replace it with the this compound-containing medium or the vehicle control medium.

    • For suspension cells, add the appropriate volume of concentrated this compound solution or vehicle to the cell suspension to reach the final desired concentration.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific cellular process being investigated and the turnover rate of the glycoprotein of interest.

  • Downstream Analysis:

    • After incubation, cells can be harvested for various analyses, such as Western blotting, flow cytometry, cell adhesion assays, or migration assays.

This compound Treatment Workflow Start Start Seed_Cells Seed Cells in Culture Vessel Start->Seed_Cells Prepare_Media Prepare this compound-Containing and Control Media Seed_Cells->Prepare_Media Treat_Cells Treat Cells with this compound or Vehicle Control Prepare_Media->Treat_Cells Incubate Incubate for Desired Time (e.g., 24-72h) Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Analysis Downstream Analysis (e.g., Western Blot, Flow Cytometry) Harvest_Cells->Analysis End End Analysis->End

Caption: A typical workflow for treating cultured cells with this compound.

Protocol 2: Analysis of Glycoprotein Alterations by Lectin Staining and Flow Cytometry

This protocol describes how to assess the changes in cell surface glycans after this compound treatment using fluorescently labeled lectins.

Materials:

  • This compound-treated and control cells

  • PBS

  • Fluorescently labeled Concanavalin A (Con A) (e.g., FITC-Con A) - binds to mannose residues.

  • Fluorescently labeled Leukoagglutinin (L-PHA) - binds to complex N-glycans.

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Propidium iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest this compound-treated and control cells. For adherent cells, use a non-enzymatic cell dissociation solution to avoid cleaving surface glycoproteins.

    • Wash the cells twice with cold PBS by centrifugation.

    • Resuspend the cells in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.

  • Lectin Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the fluorescently labeled lectins at their predetermined optimal concentrations. For example:

      • FITC-Con A (to detect increased high-mannose structures)

      • L-PHA (to detect decreased complex-type structures)

    • Incubate on ice for 30-60 minutes in the dark.

  • Washing:

    • Wash the cells twice with cold flow cytometry buffer to remove unbound lectin.

  • Viability Staining:

    • Resuspend the cell pellet in flow cytometry buffer and add a viability dye like PI just before analysis to exclude dead cells.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the live cell population.

    • Measure the mean fluorescence intensity (MFI) for each lectin in the control and this compound-treated samples.

Expected Results:

  • Increased Con A binding: this compound-treated cells are expected to show an increased MFI for Con A staining, indicating an accumulation of high-mannose glycans on the cell surface.[7]

  • Decreased L-PHA binding: A decrease in MFI for L-PHA staining is expected, indicating a reduction in complex-type N-glycans.[8]

Potential Applications and Signaling Pathways Affected

The alteration of glycoprotein structure by this compound can impact numerous cellular functions and signaling pathways.

  • Cancer Metastasis: Altered cell surface glycans can affect cell adhesion to the extracellular matrix and other cells, thereby influencing metastatic potential.[8][9][19] this compound has been shown to inhibit the growth and metastasis of various cancer cells.[10][16]

  • Immunomodulation: Glycosylation of immune cell receptors is crucial for their function. This compound can enhance the activity of natural killer (NK) cells and lymphokine-activated killer (LAK) cells.[20][21] It can also potentiate T-cell proliferation and interleukin-2 (IL-2) production and receptor expression.[12][13]

  • ER Stress and Apoptosis: The accumulation of misfolded or improperly processed glycoproteins can lead to endoplasmic reticulum (ER) stress.[15] this compound has been shown to induce apoptosis in some cell types through the death receptor pathway and ER stress.[22] It can also trigger a form of cell death called paraptosis.[15]

  • Autophagy: Recent studies suggest that this compound can inhibit autophagic degradation by impairing lysosomal function.[23][24]

This compound Cellular Effects cluster_Cellular_Processes Cellular Processes cluster_Phenotypes Cellular Phenotypes This compound This compound Altered_Glycosylation Altered N-linked Glycosylation This compound->Altered_Glycosylation Autophagy_Inhibition Autophagy Inhibition This compound->Autophagy_Inhibition ER_Stress ER Stress Altered_Glycosylation->ER_Stress Altered_Adhesion Altered Cell Adhesion Altered_Glycosylation->Altered_Adhesion Immune_Modulation Immune Cell Modulation Altered_Glycosylation->Immune_Modulation Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Autophagy_Inhibition->Cell_Death Reduced_Metastasis Reduced Metastasis Altered_Adhesion->Reduced_Metastasis Altered_Proliferation Altered Proliferation Altered_Adhesion->Altered_Proliferation Enhanced_Immune_Response Enhanced Immune Response Immune_Modulation->Enhanced_Immune_Response

References

Swainsonine: A Versatile Tool for Modeling and Studying Lysosomal Storage Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, an indolizidine alkaloid found in various plants of the Astragalus, Oxytropis, and Swainsona genera, is a potent and specific inhibitor of α-mannosidases.[1][2] Its ability to disrupt glycoprotein processing and induce a phenocopy of the genetic lysosomal storage disorder, α-mannosidosis, makes it an invaluable tool in biomedical research.[1][3] By inhibiting lysosomal α-mannosidase and Golgi α-mannosidase II, this compound leads to the accumulation of mannose-rich oligosaccharides within lysosomes, effectively mimicking the cellular pathology of α-mannosidosis.[4] This chemically-induced model allows for the controlled study of disease pathogenesis, the evaluation of potential therapeutic strategies, and the investigation of fundamental cellular processes related to lysosomal function and glycoprotein metabolism.

These application notes provide detailed protocols for utilizing this compound to induce and study lysosomal storage disorders in both in vitro and in vivo models. The accompanying data and visualizations are intended to guide researchers in designing and executing experiments to explore the mechanisms of lysosomal storage diseases and to test novel therapeutic interventions.

Mechanism of Action

This compound's primary mechanism of action involves the competitive and reversible inhibition of two key enzymes in the N-linked glycosylation pathway:

  • Lysosomal α-D-mannosidase: This enzyme is responsible for the final steps in the degradation of glycoproteins within the lysosome. Inhibition by this compound leads to the accumulation of partially degraded oligosaccharides, a hallmark of α-mannosidosis.[1][2][5]

  • Golgi α-mannosidase II: This enzyme is crucial for the processing of high-mannose oligosaccharides to complex and hybrid N-glycans in the Golgi apparatus. Its inhibition by this compound results in the production of aberrant hybrid-type glycoproteins on the cell surface.[4][5]

The dual inhibition of these enzymes provides a robust model for studying the cellular consequences of impaired glycoprotein catabolism and processing.

Mechanism of Action of this compound cluster_golgi Golgi Apparatus cluster_lysosome Lysosome Golgi_Mannosidase_II Golgi α-Mannosidase II Complex_Glycans Complex/Hybrid Glycans Golgi_Mannosidase_II->Complex_Glycans Maturation High_Mannose_Oligosaccharides High-Mannose Oligosaccharides High_Mannose_Oligosaccharides->Golgi_Mannosidase_II Processing Lysosomal_Mannosidase Lysosomal α-Mannosidase Degradation_Products Degradation Products Lysosomal_Mannosidase->Degradation_Products Glycoproteins Glycoproteins Mannose_Oligosaccharides Mannose-Rich Oligosaccharides Glycoproteins->Mannose_Oligosaccharides Initial Degradation Mannose_Oligosaccharides->Lysosomal_Mannosidase Final Degradation This compound This compound This compound->Golgi_Mannosidase_II Inhibits This compound->Lysosomal_Mannosidase Inhibits

Fig 1. this compound inhibits both Golgi and lysosomal α-mannosidases.

Data Presentation

In Vitro this compound Treatment: Enzyme Inhibition and Cytotoxicity
Cell TypeThis compound ConcentrationDurationEffectReference
Primary mouse midbrain cultures1 µM72 h50% inhibition of lysosomal α-mannosidase activity.[3]
Primary mouse midbrain cultures> 25 µM72 hIncreased lactate dehydrogenase activity and nitric oxide content, indicating cytotoxicity.[3]
Rat pulmonary macrophages0.1 µg/mLNot specifiedInhibition of mannosyl-oligosaccharide degradation.[6]
Rat pulmonary macrophages> 1 µg/mLNot specifiedInhibition of both internalization and degradation of mannosyl-oligosaccharide.[6]
B16-F10 murine melanoma cellsNot specifiedNot specifiedInhibition of Golgi α-mannosidase II, leading to hybrid-type oligosaccharides.[7]
In Vivo this compound Administration in Mice
Administration RouteDosageDurationObserved EffectsReference
Intraperitoneal injection0.175 mg/kg BWBefore, during, and after pregnancyDecreased red blood cells, hemoglobin, and mean corpuscular hemoglobin.[8]
Intraperitoneal injection0.2625 mg/kg BWBefore, during, and after pregnancyIncreased indirect bilirubin, reticulocytes, LDH, ALP, AST, and ALT.[8]
Intraperitoneal injection0.525 mg/kg BWBefore, during, and after pregnancyHemosiderin deposits in uterus and spleen; increased ovary corpus lutea counts.[8]
Intraperitoneal injection0.60 - 2.50 mg/kg BW15 daysDecreased body weight, ovarian and uterine indices.[9]

Experimental Protocols

Protocol 1: Induction of α-Mannosidosis in Cell Culture (Renal Tubular Epithelial Cells)

This protocol describes the induction of a lysosomal storage phenotype in primary rat renal tubular epithelial cells (RTECs) using this compound.

Materials:

  • Primary rat renal tubular epithelial cells

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)

  • This compound (purity >98%)

  • Sterile DMSO

  • Phosphate-buffered saline (PBS)

  • Collagenase type IV

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture primary rat RTECs in complete medium in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.8 mg/mL for metabolomic analysis).[10][11]

  • Treatment: When cells reach the desired confluency (e.g., 70-80%), replace the culture medium with medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should be included.

  • Incubation: Incubate the cells for the desired period (e.g., 12 hours for metabolomic analysis or 24 hours for analysis of signaling pathways).[10][11][12]

  • Harvesting and Analysis: After incubation, cells can be harvested for various downstream analyses:

    • Lysosomal Staining: To visualize lysosomal accumulation, cells can be stained with lysosomotropic dyes (e.g., LysoTracker Red) according to the manufacturer's instructions.

    • Enzyme Activity Assay: Cell lysates can be prepared to measure the activity of lysosomal α-mannosidase (see Protocol 3).

    • Oligosaccharide Analysis: Cell lysates can be processed for the analysis of accumulated mannose-rich oligosaccharides by HPLC (see Protocol 4).

    • Western Blotting: Cell lysates can be used for Western blot analysis of proteins involved in relevant signaling pathways (e.g., MAPK, TFEB).

Workflow for In Vitro Induction of α-Mannosidosis Start Start: Culture RTECs Prepare_SW Prepare this compound Working Solutions Start->Prepare_SW Treat_Cells Treat Cells with This compound Prepare_SW->Treat_Cells Incubate Incubate (e.g., 12-24h) Treat_Cells->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Downstream Analysis Harvest->Analysis Lysosomal_Staining Lysosomal Staining Analysis->Lysosomal_Staining Enzyme_Assay Enzyme Activity Assay Analysis->Enzyme_Assay Oligo_Analysis Oligosaccharide Analysis Analysis->Oligo_Analysis Western_Blot Western Blotting Analysis->Western_Blot

Fig 2. Experimental workflow for inducing α-mannosidosis in cell culture.
Protocol 2: In Vivo Induction of α-Mannosidosis in Mice

This protocol outlines the administration of this compound to mice to induce a systemic model of α-mannosidosis.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

  • Animal balance

  • Appropriate animal housing and care facilities

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the start of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for the administration of the desired dose in a reasonable injection volume (e.g., 100-200 µL).

  • Dosing: Administer this compound via intraperitoneal injection at the desired dosage (e.g., 0.175, 0.2625, or 0.525 mg/kg body weight) daily for the duration of the study.[8] A control group receiving saline injections should be included.

  • Monitoring: Monitor the animals daily for any clinical signs of toxicity, such as weight loss, behavioral changes, or neurological symptoms.

  • Sample Collection: At the end of the study period, euthanize the animals and collect tissues (e.g., brain, liver, spleen, kidney) for analysis.

  • Analysis:

    • Histopathology: Fix tissues in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E) to observe cellular vacuolation.

    • Enzyme Activity Assay: Homogenize tissues to prepare lysates for the measurement of α-mannosidase activity.

    • Oligosaccharide Analysis: Process tissue homogenates for the extraction and quantification of accumulated oligosaccharides.

Protocol 3: Lysosomal α-Mannosidase Activity Assay

This protocol is for the colorimetric determination of α-mannosidase activity in cell lysates or tissue homogenates.

Materials:

  • Cell lysates or tissue homogenates

  • p-Nitrophenyl-α-D-mannopyranoside (substrate)

  • Citrate-phosphate buffer (pH 4.5)

  • Stop solution (e.g., 0.2 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer. Determine the protein concentration of each sample.

  • Reaction Setup: In a 96-well plate, add a specific amount of protein from each sample to wells containing citrate-phosphate buffer.

  • Substrate Addition: Add the p-Nitrophenyl-α-D-mannopyranoside substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH and develop the yellow color of the p-nitrophenol product.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the enzyme activity based on a standard curve of p-nitrophenol and normalize to the protein concentration of the sample.

Protocol 4: Analysis of Mannose-Rich Oligosaccharides by HPLC

This protocol describes the analysis of accumulated oligosaccharides from this compound-treated cells or tissues.

Materials:

  • Cell lysates or tissue homogenates

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a suitable column (e.g., amine-bonded silica or graphitized carbon) and detector (e.g., refractive index or fluorescence detector after derivatization).[13]

Procedure:

  • Oligosaccharide Extraction: Extract oligosaccharides from the samples, for example, by precipitation of proteins and lipids followed by solid-phase extraction to remove salts and other small molecules.

  • Derivatization (Optional): For fluorescence detection, derivatize the reducing end of the oligosaccharides with a fluorescent tag (e.g., 2-aminobenzamide).

  • HPLC Analysis: Inject the extracted (and derivatized) oligosaccharides onto the HPLC system.

  • Separation: Separate the oligosaccharides using a gradient of acetonitrile and water.

  • Detection and Quantification: Detect the eluted oligosaccharides and quantify the peak areas.

  • Identification: Compare the retention times of the peaks to those of known mannose-rich oligosaccharide standards to identify the accumulated species.

Signaling Pathways Affected by this compound

This compound-induced lysosomal dysfunction can trigger various cellular stress responses and alter signaling pathways.

MAPK Signaling Pathway

Studies in rat renal tubular epithelial cells have shown that this compound treatment can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[12] Specifically, this compound has been observed to increase the phosphorylation of ERK and JNK, while p38 activity remains largely unaffected.[12] This activation of MAPK signaling may contribute to the cellular stress and cell death observed upon this compound exposure.

This compound and the MAPK Signaling Pathway This compound This compound Lysosomal_Dysfunction Lysosomal Dysfunction & ER Stress This compound->Lysosomal_Dysfunction MAPKKK MAPKKK Lysosomal_Dysfunction->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK Activates JNK JNK MAPKK->JNK Activates p38 p38 MAPKK->p38 No significant activation Cellular_Response Cellular Response (e.g., Paraptosis) ERK->Cellular_Response JNK->Cellular_Response

Fig 3. this compound activates the ERK and JNK branches of the MAPK pathway.
TFEB-Regulated Lysosomal Pathway

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. Under normal conditions, TFEB is phosphorylated and retained in the cytoplasm. Upon lysosomal stress, TFEB translocates to the nucleus, where it activates the transcription of genes involved in lysosomal function and autophagy. While direct quantitative data on this compound's effect on TFEB translocation is still emerging, it is hypothesized that the lysosomal dysfunction induced by this compound would lead to TFEB activation as a compensatory response. Monitoring TFEB nuclear translocation can therefore be a valuable readout for assessing the cellular response to this compound-induced lysosomal stress.

Conclusion

This compound is a powerful and versatile tool for creating robust and reproducible models of α-mannosidosis, a debilitating lysosomal storage disorder. The protocols and data presented here provide a framework for researchers to utilize this compound to investigate the molecular mechanisms of lysosomal storage, explore the cellular consequences of impaired glycoprotein metabolism, and to screen and validate potential therapeutic agents. The ability to induce a disease phenotype in a controlled manner, both in vitro and in vivo, makes this compound an indispensable compound in the arsenal of tools for studying lysosomal biology and associated diseases.

References

Application Notes and Protocols for the Detection of Swainsonine in Plant Extracts by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the indolizidine alkaloid Swainsonine in plant extracts using liquid chromatography-mass spectrometry (LC-MS). The protocols are based on established and widely cited methods, offering robust and sensitive approaches for researchers in phytochemistry, toxicology, and drug discovery.

Introduction

This compound is a potent inhibitor of α-mannosidase and is the toxic principle in several plant genera, including Astragalus, Oxytropis, and Swainsona, collectively known as locoweeds. Ingestion of these plants by livestock leads to a lysosomal storage disease called locoism. Beyond its toxicity, this compound has garnered interest for its potential therapeutic applications, including anticancer and antiviral activities. Accurate and sensitive detection methods are crucial for toxicological screening of plant material and for research and development of this compound-based therapeutics. LC-MS has emerged as the preferred analytical technique due to its high sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the detection of this compound in plant materials using mass spectrometry. This allows for a comparison of method performance.

ParameterMethodPlant MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Quantitation LC-MS/MSDry locoweed (Oxytropis spp.)-0.001% by weight[Gardner et al., 2001][1]
Detection LC-MS/MSSida carpinifolia--[de Balogh et al., 1999]
Quantitation UPLC-MS/MSEndophytic Fungi-LLOQ: 0.31 µg/mL[Song et al., 2022]
Yield Mass-directed prep-LC-MSMetarhizium anisopliae broth-7.85 ± 1.59 µg/mL[Singh et al., 2013][2]

Experimental Workflows

The following diagrams illustrate the key experimental workflows for the analysis of this compound in plant extracts.

Swainsonine_Sample_Preparation_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Start Dried & Ground Plant Material Extraction Liquid-Liquid Extraction (e.g., with 2% acetic acid) Start->Extraction Step 1 SPE Solid-Phase Extraction (Cation Exchange Resin) Extraction->SPE Step 2 Elution Elution with Ammoniated Methanol SPE->Elution Step 3 Final_Sample Evaporation & Reconstitution Elution->Final_Sample Step 4 LC_Separation LC Separation (Reversed-Phase or HILIC) Final_Sample->LC_Separation Injection MS_Ionization Mass Spectrometry (APCI or ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS (MS/MS) (MRM Mode) MS_Ionization->MS_Detection Data_Analysis Data Analysis & Quantitation MS_Detection->Data_Analysis

Figure 1. General workflow for this compound analysis.

Experimental Protocols

Protocol 1: Reversed-Phase LC-MS/MS for this compound in Locoweed

This protocol is based on the widely cited method by Gardner et al. (2001) and is suitable for the quantitative analysis of this compound in dried plant material.[1]

1. Sample Preparation

  • Weigh 100 mg of dried, finely ground plant material into a centrifuge tube.

  • Add 5 mL of 2% (v/v) acetic acid in water.

  • Vortex thoroughly and sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Condition a cation exchange solid-phase extraction (SPE) cartridge (e.g., 100 mg, 3 mL) by washing with 3 mL of methanol followed by 3 mL of deionized water.

  • Load 1 mL of the supernatant from the plant extract onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol. Discard the washes.

  • Elute the this compound from the cartridge with 3 mL of 5% ammonium hydroxide in methanol (v/v).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System:

    • Column: A reversed-phase C18 column is typically used. For example, a 150 mm x 2.1 mm, 5 µm particle size column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute this compound. An example gradient is: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) System:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ = m/z 174.2.

    • Product Ions and Collision Energies: These parameters need to be optimized for the specific instrument used. A product ion scan of a this compound standard should be performed to identify the most abundant and stable fragment ions. Common fragments often involve losses of water and small neutral molecules. Subsequently, the collision energy for each transition should be optimized to maximize the signal intensity.

    • Example MRM Transitions (to be optimized):

      • 174.2 > 156.2 (Loss of H₂O)

      • 174.2 > 138.1 (Further fragmentation)

      • 174.2 > 116.1

3. Data Analysis

  • Quantification is performed by constructing a calibration curve using this compound standards of known concentrations.

  • The peak area of the specific MRM transition for this compound in the plant extract is compared to the calibration curve to determine its concentration.

Protocol 2: UPLC-HILIC-MS/MS for this compound in Plant Extracts

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique that can be advantageous for polar compounds like this compound.

1. Sample Preparation

Sample preparation can follow the same procedure as described in Protocol 1.

2. UPLC-HILIC-MS/MS Analysis

  • UPLC System:

    • Column: An Acquity UPLC BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is a suitable choice.

    • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical HILIC gradient starts with a high percentage of organic solvent and decreases over time. For example: 0-1 min, 95% B; 1-5 min, 95-50% B; 5-6 min, 50% B; 6-6.1 min, 50-95% B; 6.1-8 min, 95% B.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) System:

    • Ionization Source: ESI in positive ion mode.

    • Detection Mode: MRM.

    • MRM Transitions: As in Protocol 1, the precursor ion is m/z 174.2, and the product ions and collision energies must be optimized for the specific instrument.

3. Data Analysis

Data analysis is performed as described in Protocol 1.

Signaling Pathways and Logical Relationships

While this compound itself does not directly participate in a signaling pathway within the plant, its production is a result of a symbiotic relationship between the locoweed plant and an endophytic fungus of the genus Undifilum. The following diagram illustrates this relationship.

Swainsonine_Biosynthesis_Relationship Locoweed Locoweed Plant (e.g., Astragalus, Oxytropis) Endophyte Endophytic Fungus (Undifilum spp.) Locoweed->Endophyte Provides Habitat & Nutrients Endophyte->Locoweed Confers Grazing Protection This compound This compound Biosynthesis Endophyte->this compound Accumulation This compound Accumulation in Plant Tissues This compound->Accumulation

Figure 2. Symbiotic relationship leading to this compound production.

Conclusion

The described LC-MS/MS methods provide sensitive and reliable means for the detection and quantification of this compound in plant extracts. The choice between reversed-phase and HILIC chromatography will depend on the specific matrix and available instrumentation. Proper sample preparation is critical for accurate results, and the use of cation exchange SPE is highly effective in isolating this compound from complex plant matrices. For all MS/MS methods, instrument-specific optimization of MRM transitions is essential for achieving the best sensitivity and specificity. These protocols serve as a strong foundation for researchers working with this compound-containing plants.

References

Application Notes and Protocols for Measuring Swainsonine's Antiproliferative Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various in vitro assays for the evaluation of Swainsonine's antiproliferative effects on cancer cells. The protocols detailed below are foundational for assessing the cytotoxic and cytostatic properties of this compound, elucidating its mechanism of action, and identifying key molecular targets.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in preclinical studies.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 Value
MHCC97-HHepatocellular CarcinomaMTT24Dose-dependent inhibition observed
HepG2Hepatocellular CarcinomaMTT24Dose-dependent inhibition observed
SMCC7721Hepatocellular CarcinomaMTT24Dose-dependent inhibition observed
Huh7Hepatocellular CarcinomaMTT24Dose-dependent inhibition observed
Eca-109Esophageal Squamous Cell CarcinomaMTTNot SpecifiedConcentration-dependent growth inhibition
TE-1Esophageal Squamous Cell CarcinomaMTTNot SpecifiedConcentration-dependent growth inhibition
TE-10Esophageal Squamous Cell CarcinomaMTTNot SpecifiedConcentration-dependent growth inhibition
U251GliomaCCK-812Significant decrease in viability at 10-30 µM
LN444GliomaCCK-812Significant decrease in viability at 10-30 µM

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis-Related Proteins

Cell LineTreatment ConditionEffect on Cell CycleChange in Protein Expression
MHCC97-HVarious concentrations for 24hG0/G1 phase arrest↓ Cyclin D1, ↓ Cyclin E, ↓ Cdk2, ↓ Cdk4, ↑ p21, ↑ p27, ↓ Bcl-2, ↑ Bax
U25130 µM for 12hNot specified↓ CyclinD1, ↑ p16, ↑ Cleaved-Caspase-3, ↑ Cleaved-Caspase-9
Esophageal Carcinoma Cells20, 50, 100 µg/mlNo significant effectNo significant effect on PCNA, Cyclin A, Cyclin E1, CDK2, Cyclin D1, CDK4, Bcl-2, Bax, Cleaved Caspase 3, Cleaved Caspase 9

Experimental Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Antiproliferative Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MHCC97-H, U251) swainsonine_prep 2. This compound Preparation (Stock solution in DMSO or PBS) cell_culture->swainsonine_prep cell_seeding 3. Cell Seeding (e.g., 96-well, 6-well plates) swainsonine_prep->cell_seeding treatment 4. This compound Treatment (Various concentrations and time points) cell_seeding->treatment viability Cell Viability (MTT / CCK-8) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry - PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) treatment->apoptosis invasion Invasion Assay (Transwell) treatment->invasion western_blot Protein Expression (Western Blot) treatment->western_blot data_analysis 5. Data Acquisition & Analysis (IC50, % inhibition, cell cycle distribution, protein levels) viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis invasion->data_analysis western_blot->data_analysis

Caption: General workflow for assessing the antiproliferative activity of this compound.

Experimental Protocols

Cell Viability Assay (CCK-8 or MTT)

This protocol is used to determine the effect of this compound on cell viability.

Materials:

  • Cancer cell lines (e.g., MHCC97-H, U251)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well plates

  • CCK-8 or MTT solution

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 12, 24, or 48 hours at 37°C in a 5% CO₂ incubator.

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and incubate for 15 minutes with shaking.

  • Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cells with cold PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways

This compound has been shown to exert its antiproliferative effects by modulating key signaling pathways involved in cell growth, survival, and apoptosis.

PI3K_AKT_mTOR_pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound's inhibition of the PI3K/AKT/mTOR pathway.[1]

NFkB_pathway cluster_nfkb NF-κB Signaling Pathway This compound This compound NFkB_activation NF-κB Activation This compound->NFkB_activation Nuclear_Translocation Nuclear Translocation of NF-κB NFkB_activation->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-2) Nuclear_Translocation->Gene_Expression Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.[2]

These diagrams illustrate the putative mechanisms by which this compound impedes cancer cell proliferation. The inhibition of the PI3K/AKT/mTOR pathway and the NF-κB signaling cascade leads to cell cycle arrest and the induction of apoptosis.[1][2] Further investigation using the protocols outlined above will help to fully characterize the antiproliferative profile of this compound in various cancer models.

References

Application Notes and Protocols for Administering Swainsonine in Animal Models for Neurological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, an indolizidine alkaloid found in various plant species of the genera Astragalus, Oxytropis, and Swainsona, is a potent inhibitor of α-mannosidase.[1] This inhibitory action disrupts glycoprotein processing and leads to a lysosomal storage disease in animals that ingest these plants, closely resembling the genetic disorder α-mannosidosis in humans.[2][3] The resulting neurological symptoms, including ataxia, tremors, and cognitive impairment, make this compound a valuable tool for inducing an animal model of lysosomal storage disease to study disease pathogenesis and evaluate potential therapeutic interventions.[4]

These application notes provide detailed protocols for administering this compound to rodent models to induce neurological deficits, along with methodologies for assessing the resulting neuropathology and behavioral changes.

Mechanism of Action

This compound's primary neurotoxic effect stems from its inhibition of two key enzymes involved in N-linked glycoprotein metabolism:

  • Lysosomal α-mannosidase: Inhibition of this enzyme leads to the accumulation of mannose-rich oligosaccharides within lysosomes, causing the characteristic cellular vacuolation observed in affected neurons.[1]

  • Golgi α-mannosidase II: This inhibition disrupts the maturation of complex N-glycans, leading to the formation of abnormal glycoproteins.

This disruption of glycoprotein metabolism ultimately triggers cellular dysfunction, leading to apoptosis through the activation of the death receptor pathway and endoplasmic reticulum stress.[5]

Signaling Pathway of this compound-Induced Neuronal Apoptosis

This compound This compound Alpha_Mannosidase_II Golgi α-Mannosidase II This compound->Alpha_Mannosidase_II inhibits Lysosomal_Alpha_Mannosidase Lysosomal α-Mannosidase This compound->Lysosomal_Alpha_Mannosidase inhibits Glycoprotein_Processing_Disruption Disruption of Glycoprotein Processing Alpha_Mannosidase_II->Glycoprotein_Processing_Disruption Oligosaccharide_Accumulation Oligosaccharide Accumulation Lysosomal_Alpha_Mannosidase->Oligosaccharide_Accumulation ER_Stress Endoplasmic Reticulum Stress Glycoprotein_Processing_Disruption->ER_Stress Caspase12 Caspase-12 ER_Stress->Caspase12 Death_Receptors Death Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase12->Caspase3 Caspase8->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits α-mannosidases, leading to ER stress and activation of death receptors, culminating in apoptosis.

Experimental Protocols

This compound Administration in Mice

This protocol describes the induction of neurological deficits in mice using this compound.

Materials:

  • This compound (from a reputable chemical supplier)

  • Sterile 0.9% saline

  • Animal balance

  • Syringes and needles (for intraperitoneal injection) or feeding needles (for oral gavage)

  • Appropriate animal housing and care facilities

Protocol:

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile 0.9% saline to the desired concentration. For example, to achieve a dose of 0.525 mg/kg for a 25g mouse, you would need 0.013125 mg of this compound. Prepare a stock solution that allows for accurate administration of small volumes.

  • Animal Dosing:

    • Weigh each mouse accurately before administration.

    • Intraperitoneal (IP) Injection: Administer the this compound solution via IP injection. A common dosage regimen is 0.525 mg/kg body weight, administered every three days.[6]

    • Oral Administration: this compound can also be administered orally. One study administered this compound at 10µg/mL in the drinking water for 4 weeks.[4]

  • Monitoring:

    • Observe the animals daily for clinical signs of neurotoxicity, such as ataxia, tremors, depression, and weight loss.

    • Record body weights at regular intervals.

Experimental Workflow for this compound Administration and Analysis

start Start: Acclimatize Mice administer Administer this compound (e.g., 0.525 mg/kg IP) start->administer monitor Daily Monitoring (Clinical Signs, Body Weight) administer->monitor behavioral Behavioral Testing (e.g., Morris Water Maze, Open Field) monitor->behavioral euthanize Euthanasia and Tissue Collection behavioral->euthanize histology Histopathological Analysis (H&E Staining) euthanize->histology ihc Immunohistochemistry (Apoptosis Markers) euthanize->ihc biochem Biochemical Assays (α-Mannosidase Activity) euthanize->biochem end End: Data Analysis histology->end ihc->end biochem->end

References

Application Notes and Protocols: Swainsonine as an Adjuvant in Vaccine Development Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of swainsonine, an immunomodulator with potential applications as a vaccine adjuvant. The information is based on existing research into its mechanism of action and immunomodulatory properties. The protocols provided are examples for the evaluation of this compound's adjuvant potential in preclinical models.

Introduction

This compound is an indolizidine alkaloid found in various plants of the Astragalus, Oxytropis, and Swainsona genera, and is also produced by some fungi.[1] It is a potent inhibitor of Golgi α-mannosidase II, an enzyme crucial for the processing of N-linked glycoproteins.[2][3] This interference with glycosylation leads to significant alterations in the function of immune cells, marking this compound as a powerful immunomodulator.[4] Its ability to stimulate both innate and adaptive immune responses has generated interest in its potential use as an adjuvant in vaccine formulations.[4][5] Adjuvants are critical components of modern vaccines, enhancing the magnitude and directing the nature of the immune response to a co-administered antigen.[6] this compound's capacity to augment natural killer (NK) cell and macrophage-mediated killing, as well as to enhance T-cell proliferation, suggests its potential to improve vaccine efficacy, particularly for vaccines requiring strong cell-mediated immunity, such as those for cancer and viral infections.[5][7]

Mechanism of Action

This compound's primary molecular target is Golgi α-mannosidase II, an enzyme in the N-linked glycosylation pathway. Inhibition of this enzyme prevents the trimming of mannose residues from high-mannose oligosaccharides, leading to the accumulation of hybrid-type glycans on glycoproteins instead of complex-type glycans.[2][3] This alteration of surface glycans on immune cells has profound functional consequences.

On T-lymphocytes, the altered glycosylation of the T-cell receptor (TCR) complex can lead to enhanced T-cell proliferation in response to mitogen stimulation.[7][8] This is associated with increased expression of the interleukin-2 (IL-2) receptor, which is critical for T-cell activation and expansion.[7][8] Furthermore, this compound has been shown to augment the activity of NK cells and macrophages.[5] The antineoplastic and antimetastatic effects of this compound are attributed, at least in part, to this augmentation of immune effector mechanisms.[5]

swainsonine_mechanism cluster_golgi Golgi Apparatus cluster_immune_cell Immune Cell (e.g., T-Cell) High_Mannose_Glycoprotein High-Mannose Glycoprotein Mannosidase_II Golgi α-Mannosidase II High_Mannose_Glycoprotein->Mannosidase_II Processing Hybrid_Glycoprotein Hybrid-Type Glycoprotein Mannosidase_II->Hybrid_Glycoprotein Blocked Processing Complex_Glycoprotein Complex-Type Glycoprotein Mannosidase_II->Complex_Glycoprotein Normal Processing TCR T-Cell Receptor (TCR) with Hybrid Glycans Hybrid_Glycoprotein->TCR Incorporation into Cell Surface Receptors IL2R_Expression Increased IL-2 Receptor Expression TCR->IL2R_Expression Altered Signaling T_Cell_Proliferation Enhanced T-Cell Proliferation IL2R_Expression->T_Cell_Proliferation This compound This compound This compound->Mannosidase_II Inhibition

Mechanism of this compound's Immunomodulatory Action.

Data on Immunomodulatory Effects of this compound

The following tables summarize quantitative data from studies on the immunomodulatory effects of this compound. It is important to note that this data is derived from studies investigating this compound's general effects on the immune system or in cancer models, not from studies where it was used as a traditional vaccine adjuvant with a co-administered antigen.

Table 1: Effect of this compound on Lymphocyte Proliferation

Cell Type Stimulant This compound Concentration Effect Reference
Mouse Spleen Cells Concanavalin A Wide dose range Remarkably increased [3H]thymidine incorporation [5]
Human Mononuclear Lymphocytes Concanavalin A 1-100 µM Potentiated T-cell proliferation [7]
Bovine Peripheral Blood Lymphocytes Phytohemagglutinin-P 0.2 and 2 µg/mL Inhibited proliferation (SI of 351 and 310 vs. 464 for control) [9]

| Ovine Peripheral Blood Lymphocytes | Phytohemagglutinin-P | 0.2 and 2 µg/mL | Inhibited proliferation (SI of 190 and 178 vs. 228 for control) |[9] |

SI = Stimulation Index

Table 2: Effect of this compound on Natural Killer (NK) Cell Activity

Animal Model Administration Duration Effect on Splenic NK Cell Activity Reference

| C57BL/6 Mice | 3 µg/ml in drinking water | 2 days | 2- to 3-fold increase |[10] |

Experimental Protocols for Evaluating Adjuvant Potential

The following are example protocols designed to evaluate the adjuvant potential of this compound in a preclinical mouse model. These are based on standard immunological procedures, as specific protocols for this compound as a vaccine adjuvant are not well-established in the literature.

In Vivo Immunization of Mice to Assess Adjuvant Effects

This protocol describes a typical immunization experiment to determine if this compound can enhance the immune response to a model antigen, ovalbumin (OVA).

immunization_workflow Start Start Prepare_Vaccine Prepare Vaccine Formulations 1. Antigen only (e.g., OVA) 2. Antigen + this compound 3. Antigen + Positive Control Adjuvant (e.g., Alum) 4. PBS Control Start->Prepare_Vaccine Immunize Immunize Mice (e.g., subcutaneous injection) Day 0 (Prime) Day 14 (Boost) Prepare_Vaccine->Immunize Collect_Samples Collect Samples (e.g., Day 21) - Serum (for antibody analysis) - Spleen (for T-cell analysis) Immunize->Collect_Samples Analyze Analyze Immune Responses - ELISA (Antibody Titers) - ELISpot/ICS (T-cell responses) Collect_Samples->Analyze End End Analyze->End

Workflow for In Vivo Evaluation of this compound's Adjuvant Potential.

Materials:

  • This compound (analytical grade)

  • Ovalbumin (OVA, endotoxin-free)

  • Sterile phosphate-buffered saline (PBS)

  • Positive control adjuvant (e.g., Alum)

  • 6-8 week old female C57BL/6 mice

  • Syringes and needles for injection

Procedure:

  • Animal Grouping: Divide mice into four groups (n=5-8 per group):

    • Group 1: PBS control

    • Group 2: OVA alone (e.g., 20 µg)

    • Group 3: OVA (20 µg) + this compound (e.g., 50 µg)

    • Group 4: OVA (20 µg) + Alum (e.g., 100 µg)

  • Vaccine Preparation:

    • Dissolve this compound in sterile PBS.

    • Dissolve OVA in sterile PBS.

    • For Group 3, mix the OVA solution with the this compound solution shortly before injection.

    • For Group 4, prepare the OVA-Alum formulation according to the manufacturer's instructions.

    • Adjust the final volume of each injection to 100 µL with sterile PBS.

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Inject each mouse subcutaneously at the base of the tail with the respective 100 µL formulation.

    • Day 14 (Booster Immunization): Administer a second dose of the same formulations as in the primary immunization.

  • Sample Collection:

    • Day 21 (or other desired time point): Euthanize mice and collect blood via cardiac puncture to obtain serum.

    • Aseptically harvest spleens for splenocyte isolation.

Assessment of Humoral Immune Response by ELISA

This protocol measures the levels of antigen-specific antibodies in the serum of immunized mice.

Procedure:

  • Coat a 96-well ELISA plate with OVA (2-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Serially dilute the mouse sera and add to the plate. Incubate for 2 hours at room temperature.

  • Wash the plate and add HRP-conjugated anti-mouse IgG, IgG1, or IgG2a/c detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add TMB substrate. Stop the reaction with stop solution.

  • Read the absorbance at 450 nm. The antibody titer is determined as the reciprocal of the highest serum dilution that gives an absorbance value above a pre-determined cut-off.

Assessment of Cell-Mediated Immune Response by ELISpot

This protocol quantifies the number of antigen-specific, cytokine-secreting T-cells.

Procedure:

  • Prepare a single-cell suspension of splenocytes from the harvested spleens.

  • Coat a 96-well ELISpot plate with anti-mouse IFN-γ or IL-4 capture antibody and incubate overnight at 4°C.

  • Wash and block the plate.

  • Add splenocytes to the wells and stimulate with OVA protein or OVA-derived peptides. Include wells with a mitogen as a positive control and media alone as a negative control.

  • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Wash the plate and add biotinylated anti-mouse IFN-γ or IL-4 detection antibody.

  • Wash and add streptavidin-HRP.

  • Wash and add substrate to develop spots.

  • Wash with water, dry the plate, and count the spots using an ELISpot reader.

In Vitro Assessment of Dendritic Cell (DC) Maturation

This protocol evaluates the direct effect of this compound on the maturation of bone marrow-derived dendritic cells (BMDCs).

dc_maturation_workflow Start Start Generate_BMDCs Generate BMDCs from mouse bone marrow Start->Generate_BMDCs Treat_BMDCs Treat BMDCs with: 1. Media (negative control) 2. LPS (positive control) 3. This compound Generate_BMDCs->Treat_BMDCs Incubate Incubate for 24 hours Treat_BMDCs->Incubate Analyze Analyze DC Maturation: - Flow Cytometry for CD40,  CD80, CD86, MHC-II - ELISA for Cytokines (IL-12, TNF-α) Incubate->Analyze End End Analyze->End

Workflow for In Vitro Evaluation of this compound on DC Maturation.

Procedure:

  • Generate BMDCs from mouse bone marrow by culturing in the presence of GM-CSF for 6-8 days.

  • Plate immature BMDCs and treat with:

    • Media alone (negative control)

    • LPS (1 µg/mL, positive control)

    • This compound (at various concentrations, e.g., 0.1, 1, 10 µg/mL)

  • Incubate for 24 hours.

  • Harvest the cells and culture supernatants.

  • Flow Cytometry: Stain the cells with fluorescently-labeled antibodies against CD11c, MHC-II, CD80, CD86, and CD40 to assess the expression of these maturation markers.

  • ELISA: Use the culture supernatants to measure the concentration of secreted cytokines such as IL-12 and TNF-α.

Conclusion and Future Directions

This compound exhibits potent immunomodulatory properties stemming from its ability to alter glycoprotein processing on immune cells. While its capacity to enhance T-cell and NK cell activity suggests significant potential as a vaccine adjuvant, particularly for indications requiring a strong cell-mediated immune response, there is a notable lack of direct evidence from preclinical vaccine studies. The true potential of this compound as a vaccine adjuvant can only be determined through rigorous investigation using well-defined antigen-adjuvant formulations. Future research should focus on co-administering this compound with various antigens (e.g., viral proteins, tumor antigens) and systematically evaluating the resulting antigen-specific humoral and cellular immune responses. Such studies are essential to validate its utility in vaccine development and to establish optimal dosing and formulation strategies.

References

Application Notes and Protocols for the Purification of Swainsonine from Fungal Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Swainsonine, a potent indolizidine alkaloid, from fungal fermentation broths, primarily of Metarhizium anisopliae. The methodologies outlined below are critical for obtaining high-purity this compound for research, preclinical, and clinical development.

Introduction

This compound is a valuable natural product with a range of biological activities, including potent inhibition of Golgi α-mannosidase II, which imparts its anticancer and antimetastatic properties. It is a secondary metabolite produced by various fungi, notably Metarhizium anisopliae. The purification of this compound from complex fermentation broths is a critical step in its development as a therapeutic agent. This document outlines several effective techniques for its isolation and purification.

Overview of Purification Strategies

The purification of this compound from fungal fermentation broth typically involves a multi-step process designed to remove cellular debris, proteins, pigments, and other secondary metabolites. A general workflow includes initial clarification of the broth, followed by one or more chromatographic steps, and a final polishing/crystallization step.

start Fungal Fermentation Broth centrifugation Centrifugation/Filtration (Removal of Fungal Mycelia) start->centrifugation supernatant Crude this compound-Containing Supernatant centrifugation->supernatant extraction Solvent Extraction (e.g., Acetone Precipitation) supernatant->extraction chromatography Chromatographic Purification extraction->chromatography ion_exchange Ion-Exchange Chromatography chromatography->ion_exchange Option 1 macroporous Macroporous Resin Chromatography chromatography->macroporous Option 2 mass_directed Mass-Directed Preparative LC chromatography->mass_directed Option 3 crystallization Crystallization/Sublimation ion_exchange->crystallization macroporous->crystallization pure_this compound High-Purity this compound mass_directed->pure_this compound crystallization->pure_this compound

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Initial Extraction and Partial Purification

This protocol describes the initial steps to clarify the fermentation broth and achieve a partially purified this compound extract.

Materials:

  • Fungal fermentation broth (Metarhizium anisopliae)

  • Acetone (HPLC grade)

  • Centrifuge and appropriate tubes

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

Procedure:

  • Harvesting Broth: Following fermentation, harvest the culture broth.

  • Mycelia Removal: Centrifuge the broth at 16,000 x g for 10 minutes at 4°C to pellet the fungal mycelia[1].

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the crude this compound.

  • Acetone Precipitation:

    • To the supernatant, add acetone in a 1:4 ratio (supernatant:acetone)[1].

    • Maintain the mixture at -20°C and a pH of approximately 5.5 for 8 hours to facilitate the precipitation of high molecular weight components[1].

  • Clarification: Centrifuge the mixture again under the same conditions as step 2 to remove the precipitate.

  • Collection of Partially Purified Extract: The resulting supernatant is a partially purified this compound extract that can be used for subsequent chromatographic steps.

Protocol 2: Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography is a highly effective method for purifying this compound, which is a polar base.

Materials:

  • Partially purified this compound extract

  • Cation-exchange resin (e.g., AG50W-X8)[2]

  • Chromatography column

  • Equilibration buffer (e.g., deionized water)

  • Elution buffer (e.g., aqueous ammonia or ammonium hydroxide solution)

  • pH meter

Procedure:

  • Resin Preparation: Prepare a slurry of the cation-exchange resin in deionized water and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of deionized water until the pH of the eluate is neutral.

  • Sample Loading: Adjust the pH of the partially purified this compound extract to be acidic to ensure this compound is protonated and will bind to the cation-exchange resin. Load the sample onto the column.

  • Washing: Wash the column with deionized water to remove unbound impurities.

  • Elution: Elute the bound this compound using a gradient of aqueous ammonia or a stepwise increase in pH. For example, a continuous liquid/liquid extraction with dichloromethane can be used to extract the basified aqueous methanol solution obtained after ion-exchange[3].

  • Fraction Collection: Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., TLC, LC-MS).

  • Pooling and Concentration: Pool the this compound-containing fractions and concentrate them under reduced pressure.

Protocol 3: Macroporous Resin Chromatography

Macroporous resins can be used for the separation and purification of alkaloids like this compound based on their adsorptive properties.

Materials:

  • Partially purified this compound extract

  • Macroporous resin (e.g., non-polar or weakly polar resins)

  • Chromatography column

  • Methanol

  • Ethanol

  • Deionized water

Procedure:

  • Resin Pre-treatment: Wash the macroporous resin with ethanol to remove any residual monomers and impurities, followed by washing with deionized water until the eluate is clear.

  • Column Packing and Equilibration: Pack the resin into a column and equilibrate with deionized water.

  • Sample Loading: Load the partially purified this compound extract onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove salts and other highly polar impurities.

  • Elution: Elute the adsorbed this compound using a stepwise or gradient elution with increasing concentrations of ethanol in water.

  • Fraction Collection and Analysis: Collect fractions and analyze for this compound content.

  • Concentration: Pool the pure fractions and concentrate them to obtain the purified this compound.

Protocol 4: Mass-Directed Preparative Liquid Chromatography

This technique offers a rapid and highly selective method for both purification and quantification of this compound.

Materials:

  • Partially purified this compound extract

  • Preparative HPLC system coupled with a mass spectrometer

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile and water with formic acid)

Procedure:

  • System Setup: Set up the preparative LC-MS system. The mass spectrometer should be set to selectively monitor for the [M+H]+ ion of this compound (m/z 174.1)[1].

  • Sample Injection: Inject the partially purified extract onto the preparative column.

  • Chromatographic Separation: Develop a suitable gradient elution method to separate this compound from other components in the extract.

  • Mass-Directed Fraction Collection: The mass spectrometer triggers the fraction collector to collect the eluate only when the target m/z of this compound is detected.

  • Purity Analysis and Quantification: The collected fractions can be analyzed for purity and the concentration of this compound can be determined based on the mass spectrometer's signal intensity, which is correlated to a standard curve[1].

Protocol 5: Crystallization

Crystallization is the final step to obtain high-purity this compound.

Materials:

  • Concentrated, purified this compound solution

  • Ammonia-saturated chloroform[3] or a mixture of chloroform and diethyl ether[2]

Procedure:

  • Dissolution: Dissolve the purified this compound concentrate in a minimal amount of the chosen solvent system (e.g., ammonia-saturated chloroform).

  • Crystallization: Allow the solution to stand at a cool temperature (e.g., 4°C) for a period of time to allow for the formation of crystals. Slow evaporation of the solvent can also induce crystallization.

  • Crystal Harvesting: Collect the this compound crystals by filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The result is typically a white, needle-like crystalline solid[2].

Quantitative Data

The following table summarizes quantitative data from various purification strategies.

Purification StepStarting MaterialRecovery/YieldPurityReference
Acetone-Methanol PrecipitationM. anisopliae Broth-2.5-fold purification[4]
Mass-Directed Preparative LCPartially Purified Broth7.85 ± 1.59 µg/mLHigh Purity[4]
Liquid/Liquid ExtractionPolar Base from Ion-Exchange-Increased from ~7% to 68%[3]
Sublimation from n-butanol extractO. glabra extract0.002% extraction rateWhite, acicular crystal[5]

This compound Biosynthetic Pathway

The biosynthesis of this compound in fungi like Metarhizium anisopliae and Slafractonia leguminicola originates from L-lysine. The pathway involves a series of enzymatic conversions to form the characteristic indolizidine alkaloid structure.

lysine L-Lysine pipecolic_acid L-Pipecolic Acid lysine->pipecolic_acid SwnA polyketide Polyketide Intermediate pipecolic_acid->polyketide SwnK (NRPS-PKS) hydroxyindolizidine (1R,8aS)-1-Hydroxyindolizidine polyketide->hydroxyindolizidine Reduction dihydroxyindolizidine 1,2-Dihydroxyindolizidine hydroxyindolizidine->dihydroxyindolizidine SwnH2 (Hydroxylation) This compound (-)-Swainsonine dihydroxyindolizidine->this compound SwnH1 (Epimerization/Hydroxylation)

Figure 2: Simplified biosynthetic pathway of this compound.

Conclusion

The purification of this compound from fungal fermentation broth requires a systematic approach combining initial extraction with advanced chromatographic techniques. The choice of method will depend on the desired scale of production, purity requirements, and available equipment. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to successfully isolate and purify this promising therapeutic agent.

References

Application Notes and Protocols for Utilizing Swainsonine to Inhibit Tumor Metastasis in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swainsonine (SW), an indolizidine alkaloid and a potent inhibitor of Golgi α-mannosidase II, has demonstrated significant potential in preclinical studies for inhibiting tumor metastasis. Its mechanism of action is primarily attributed to the alteration of cell surface N-linked glycoproteins, leading to decreased tumor cell adhesion, motility, and invasiveness. Concurrently, SW acts as an immunomodulator, enhancing the cytotoxic activity of natural killer (NK) cells and macrophages. These application notes provide detailed protocols for researchers to investigate the anti-metastatic properties of this compound in murine models, including experimental and spontaneous metastasis assays. The protocols cover this compound preparation and administration, tumor cell culture and implantation, and methods for quantifying metastatic burden. Additionally, this document summarizes key quantitative data from relevant studies and provides visual representations of the proposed signaling pathways and experimental workflows. A critical consideration is also presented regarding a study where this compound exacerbated tumor growth in a specific cancer model, highlighting the importance of context-dependent investigation.

Introduction

Tumor metastasis is the primary cause of cancer-related mortality. The metastatic cascade is a complex multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization at distant sites. Alterations in cell surface glycosylation are increasingly recognized as a hallmark of cancer progression and metastasis. This compound's ability to inhibit α-mannosidase II disrupts the maturation of complex N-glycans into multi-antennary structures, which are often overexpressed on metastatic cancer cells. This leads to an accumulation of hybrid-type N-glycans, altering cell-cell and cell-matrix interactions. Furthermore, this compound has been shown to bolster the host's anti-tumor immune response, a critical factor in controlling metastatic dissemination.

Mechanism of Action

This compound's anti-metastatic effects are believed to be mediated through two primary mechanisms:

  • Alteration of Tumor Cell Surface Glycoproteins: By inhibiting Golgi α-mannosidase II, this compound prevents the synthesis of complex, branched N-glycans. This results in the expression of hybrid-type oligosaccharides on the cell surface, which can reduce tumor cell adhesion to the extracellular matrix and endothelial cells, thereby inhibiting extravasation.[1][2]

  • Immunomodulation: this compound has been shown to stimulate the host's immune system. It enhances the activity of natural killer (NK) cells and macrophages, which are crucial for recognizing and eliminating circulating tumor cells.[3][4][5][6] This immunomodulatory effect is a key component of its anti-metastatic activity.

Signaling Pathway

Swainsonine_Metastasis_Inhibition cluster_tumor_cell Tumor Cell cluster_immune_system Immune System This compound This compound Golgi Golgi Apparatus Mannosidase_II α-Mannosidase II N_Glycan N-Glycan Processing Hybrid_Glycans Hybrid-Type N-Glycans Complex_Glycans Complex-Type N-Glycans (e.g., Sialylated) Metastasis Metastasis (Adhesion, Invasion) NK_Cell Natural Killer (NK) Cell Macrophage Macrophage Tumor_Cell_Lysis Tumor Cell Lysis Swainsonine_Immune This compound

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the anti-metastatic effects of this compound in mice.

Table 1: Inhibition of Experimental Metastasis by this compound

Tumor Cell LineMouse StrainThis compound AdministrationKey FindingsReference
B16-F10 MelanomaC57BL/63 µg/mL in drinking water≥80% reduction in pulmonary colonization after 24 hours.[5][5]
B16-F10 MelanomaC57BL/62.5 µg/mL in drinking waterFurther reduced lung colonization.[2][2]
MDAY-D2 Lymphoid TumorSyngeneic0.3 µg/mL in culture medium for 48h prior to injectionReduced metastasis.[2][2]

Table 2: Inhibition of Spontaneous Metastasis by this compound

Tumor Cell LineMouse StrainThis compound AdministrationKey FindingsReference
B16-BL6 MelanomaC57BL/6Up to 3 µg/mL in drinking water88% inhibition of spontaneous metastasis to the lung.[7][7]
M5076 Reticulum SarcomaC57BL/6Up to 3 µg/mL in drinking water95% inhibition of spontaneous metastasis to the liver.[7][7]

Table 3: Effects of this compound on Immune Parameters

ParameterMouse StrainThis compound AdministrationKey FindingsReference
Splenic NK Cell ActivityC57BL/63 µg/mL in drinking water for 2 days2- to 3-fold increase in activity.[4][4]
Spleen Cell NumberC57BL/63 µg/mL in drinking water for 2 days32% increase.[4][4]
Macrophage Tumoricidal ActivityVariousSystemic administration3- to 4-fold increase in alveolar and splenic macrophage activity.[6][6]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Tumor_Cell_Culture 1. Tumor Cell Culture (e.g., B16-F10, 4T1) Cell_Harvest 2. Cell Harvest & Preparation Tumor_Cell_Culture->Cell_Harvest Tumor_Implantation 4. Tumor Cell Implantation (IV for Experimental, Mammary Fat Pad for Spontaneous) Cell_Harvest->Tumor_Implantation Animal_Model 3. Animal Model Preparation (e.g., C57BL/6, BALB/c mice) Animal_Model->Tumor_Implantation SW_Admin 5. This compound Administration (e.g., Drinking Water, IP Injection) Tumor_Implantation->SW_Admin Monitoring 6. Monitoring (Tumor Growth, Body Weight) SW_Admin->Monitoring Metastasis_Quant 7. Endpoint: Quantification of Metastasis (e.g., Lung Nodule Count, Histology) Monitoring->Metastasis_Quant Immune_Analysis 8. Optional: Immune Cell Analysis (e.g., NK Cell Cytotoxicity Assay) Metastasis_Quant->Immune_Analysis

Protocol 1: Experimental Metastasis Model using B16-F10 Melanoma Cells

This model assesses the effect of this compound on the colonization of tumor cells in a secondary organ following intravenous injection.

Materials:

  • B16-F10 melanoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • 6-8 week old male C57BL/6 mice

  • Syringes and needles (27-gauge)

  • Anesthetic (e.g., isoflurane)

  • Dissecting tools

  • Bouin's fixative or India ink

Procedure:

  • This compound Administration:

    • Prepare a stock solution of this compound.

    • Administer this compound to mice in their drinking water at a concentration of 3 µg/mL.[7] Start the treatment 24-48 hours prior to tumor cell injection and continue throughout the experiment. Ensure fresh this compound-containing water is provided regularly.

  • Tumor Cell Preparation:

    • Culture B16-F10 cells to 70-80% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution to maintain cell surface integrity.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^5 cells/mL.

  • Tumor Cell Injection:

    • Anesthetize the mice.

    • Inject 1 x 10^5 B16-F10 cells in 0.4 mL of PBS into the lateral tail vein of each mouse.

  • Monitoring:

    • Monitor the mice daily for signs of distress. Record body weight every 2-3 days.

  • Quantification of Lung Metastases:

    • After 14-21 days, euthanize the mice.

    • Excise the lungs and rinse with PBS.

    • Perfuse the lungs with a solution of India ink through the trachea to inflate them. The metastatic nodules will appear as white spots against the black lung tissue.

    • Alternatively, fix the lungs in Bouin's solution, which will turn the lung tissue yellow and the tumors white.

    • Count the number of surface metastatic nodules on all lobes of the lungs under a dissecting microscope.

Protocol 2: Spontaneous Metastasis Model using 4T1 Murine Breast Cancer Cells

This model mimics the clinical progression of breast cancer, where metastases arise from a primary tumor.

Materials:

  • 4T1 murine breast cancer cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PBS, sterile

  • This compound

  • 6-8 week old female BALB/c mice

  • Syringes and needles (27-gauge)

  • Anesthetic

  • Calipers

  • Surgical tools for tumor resection (optional)

Procedure:

  • This compound Administration:

    • Administer this compound in the drinking water as described in Protocol 1. Begin treatment concurrently with or shortly after tumor cell implantation.

  • Tumor Cell Preparation:

    • Prepare 4T1 cells as described for B16-F10 cells in Protocol 1.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells/mL.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject 1 x 10^4 4T1 cells in 100 µL of PBS into the fourth mammary fat pad.

  • Monitoring:

    • Monitor primary tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2)/2.

    • Monitor body weight and overall health.

  • Primary Tumor Resection (Optional):

    • When the primary tumor reaches a predetermined size (e.g., 500 mm³), it can be surgically removed to allow for the development of distant metastases and prolong survival.

  • Quantification of Lung Metastases:

    • Euthanize the mice when they show signs of morbidity or at a predetermined endpoint (e.g., 4-5 weeks post-implantation).

    • Excise the lungs and quantify metastatic nodules as described in Protocol 1.

    • For a more detailed analysis, fix the lungs in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to count micrometastases.

A Contrasting Finding: this compound and Myeloid-Derived Suppressor Cells

It is crucial to note that the effects of this compound may be context-dependent. A study using a murine model of HPV-associated cervical cancer (TC-1 cells) found that this compound treatment increased tumor growth.[3][8] This unexpected outcome was attributed to a significant accumulation of myeloid-derived suppressor cells (MDSCs) in the spleen of tumor-bearing mice, which in turn inhibited T cell activation.[3][8]

Swainsonine_MDSC_Induction cluster_cervical_cancer_model Cervical Cancer Model (TC-1) This compound This compound Spleen Spleen MDSC Myeloid-Derived Suppressor Cells (MDSCs) T_Cell T Cell Tumor_Growth Tumor Growth

This finding underscores the importance of evaluating the effects of this compound in various tumor models and assessing its impact on different immune cell populations.

Conclusion

This compound presents a compelling profile as an anti-metastatic agent, with a dual mechanism of action targeting both the tumor cell and the host immune system. The protocols outlined in these application notes provide a framework for the in vivo investigation of this compound's efficacy in inhibiting tumor metastasis. Researchers should carefully select the appropriate murine model and endpoints to thoroughly evaluate the therapeutic potential of this compound. The contrasting findings in a cervical cancer model highlight the necessity for a comprehensive understanding of its immunological effects in different cancer contexts. Further research is warranted to optimize dosing and administration schedules and to explore combination therapies to enhance its anti-metastatic activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Swainsonine for Glycosylation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing swainsonine to inhibit glycosylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit glycosylation?

This compound is an indolizidine alkaloid that acts as a potent and reversible inhibitor of specific mannosidases involved in the processing of N-linked glycoproteins.[1][2] Its primary targets are lysosomal α-mannosidase and Golgi α-mannosidase II.[1][3][4][5] By inhibiting Golgi α-mannosidase II, this compound blocks the trimming of high-mannose oligosaccharides, leading to the accumulation of hybrid-type N-glycans instead of complex-type N-glycans on glycoproteins.[6][7][8] This alteration of the final glycan structure can impact various cellular processes.[4]

Q2: What is a typical starting concentration for this compound in cell culture experiments?

The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental goals. However, a common starting range is between 0.1 µM and 10 µM.[9][10] For instance, in a liver particulate enzyme preparation, this compound inhibited mannosidase at concentrations of 0.1-1.0 µM.[9] In studies with human effector cells, the peak response for enhancing cytotoxicity occurred at 1-2 µg/mL.[11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How long should I incubate my cells with this compound?

The incubation time required to observe an effect also depends on the experimental system. This compound is taken up by cells relatively quickly, with internalization detected within minutes.[12] However, for observing significant changes in glycoprotein processing, longer incubation times are typically necessary. Many studies report incubating cells with this compound for 12 to 72 hours.[10][13][14] For example, in U251 and LN444 glioma cells, various effects were observed after 12 hours of treatment.[14] In primary midbrain cultures, cells were exposed for 72 hours.[10]

Q4: Is this compound toxic to cells?

Yes, this compound can be cytotoxic at higher concentrations. The toxic concentration is cell-type dependent. For example, in normal human astrocyte (NHA) cells, no significant cytotoxicity was observed at concentrations of 10–30 μM, but a decrease in cell viability was noted at 40 μM.[13] In primary midbrain cultures, cytotoxic changes were observed above 25 μM.[10] It is essential to determine the cytotoxic threshold in your specific cell line by performing a viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations.

Troubleshooting Guides

Problem 1: I am not observing any inhibition of glycosylation.

  • Insufficient Concentration: The concentration of this compound may be too low for your cell type.

    • Solution: Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1 µM to 50 µM) to find the optimal inhibitory concentration without inducing significant cytotoxicity.

  • Inadequate Incubation Time: The incubation time may be too short to allow for sufficient alteration of glycoprotein processing.

    • Solution: Increase the incubation time. A time course experiment (e.g., 12, 24, 48, 72 hours) can help determine the optimal duration.

  • Cell Line Resistance: Some cell lines may be less sensitive to this compound. The effect of this compound can be cell-specific.[15][16]

    • Solution: If possible, try a different glycosylation inhibitor with a distinct mechanism of action, such as kifunensine, which inhibits mannosidase I.[17]

  • Incorrect Detection Method: Your assay for detecting changes in glycosylation may not be sensitive enough.

    • Solution: Utilize methods sensitive to changes in glycan structure. This can include western blotting to detect shifts in protein mobility, lectin blotting with lectins that specifically recognize high-mannose or hybrid glycans (like Concanavalin A), or analysis of released glycans by mass spectrometry.[9]

Problem 2: I am observing high levels of cell death.

  • Concentration is Too High: The concentration of this compound is likely exceeding the cytotoxic threshold for your cells.

    • Solution: Reduce the concentration of this compound. Refer to your dose-response and cytotoxicity data to select a concentration that effectively inhibits glycosylation with minimal impact on cell viability.

  • Prolonged Exposure: Even at a non-toxic concentration, prolonged exposure can sometimes lead to cumulative toxicity.

    • Solution: Re-evaluate the incubation time. It's possible that a shorter incubation period is sufficient to achieve the desired glycosylation inhibition.

Problem 3: The effect of this compound is not consistent across experiments.

  • Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses.

    • Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities and media formulations.

  • This compound Stock Solution Degradation: Improper storage of the this compound stock solution can lead to loss of activity.

    • Solution: Store this compound stock solutions at -20°C or -80°C as recommended.[14] Prepare fresh dilutions for each experiment from a stable, frozen stock.

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cell Lines

Cell LineConcentration RangeObserved EffectReference
MDCK and CHO cells0.1 - 1.0 µMInhibition of mannosidase, leading to a decrease in complex-type and an increase in high-mannose type glycopeptides.[9]
Human Effector Cells (LAK and NK)1 - 2 µg/mLEnhanced cytotoxicity.[11]
U251 and LN444 Glioma Cells20 - 40 µMInhibition of cell viability. 30 µM was chosen as the optimal concentration for further experiments.[13][14]
Normal Human Astrocyte (NHA) Cells10 - 30 µMNo significant cytotoxicity.[13]
Primary Midbrain Cultures> 25 µMCytotoxic changes observed.[10]
Human Hepatoma Cells1 µg/mLAccelerated secretion of glycoproteins.[6]
Human Skin Fibroblasts10 µg/mLReplacement of most complex glycoproteins with hybrid types.[7]
N2a-PK1 Cells2 µg/mLInhibition of prion infection (strain-dependent).[16][18]

Experimental Protocols

General Protocol for this compound Treatment and Analysis of Glycosylation

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow, typically for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS) and sterilize by filtration. From this stock, prepare working concentrations in complete cell culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired period (e.g., 12-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assessment of Glycosylation Inhibition:

    • Western Blotting: Harvest cell lysates and perform SDS-PAGE and western blotting for a glycoprotein of interest. A shift in the molecular weight (often a decrease due to the lack of complex glycan additions) can indicate an effect.

    • Lectin Blotting: After transferring proteins to a membrane, probe with a lectin such as Concanavalin A (Con A), which binds to high-mannose structures. An increased Con A signal in this compound-treated cells suggests an accumulation of high-mannose/hybrid glycans.[9]

    • Endoglycosidase H (Endo H) Digestion: Treat cell lysates with Endo H, which cleaves high-mannose and hybrid glycans but not complex glycans. A shift in the molecular weight of a glycoprotein after Endo H digestion in this compound-treated cells, but not in control cells, indicates successful inhibition of complex glycan formation.[8][9][19]

  • Cytotoxicity Assay: In parallel, treat cells with the same concentrations of this compound and perform a cell viability assay (e.g., MTT, CCK-8, or trypan blue exclusion) to ensure the observed effects are not due to toxicity.[13]

Visualizations

N_Linked_Glycosylation_Pathway cluster_ER ER Processing cluster_Golgi Golgi Processing ER Endoplasmic Reticulum Golgi Golgi Apparatus Processing Further Processing (Galactosylation, Sialylation) Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Man9GlcNAc2 Man9GlcNAc2 Glc3Man9GlcNAc2->Man9GlcNAc2 Glucosidases I & II Mannosidase I Man5GlcNAc2 Man5GlcNAc2 Man9GlcNAc2->Man5GlcNAc2 Mannosidase I GlcNAcMan5GlcNAc2 GlcNAcMan5GlcNAc2 Man5GlcNAc2->GlcNAcMan5GlcNAc2 GlcNAc-T I Complex_Glycan Complex Glycan GlcNAcMan5GlcNAc2->Complex_Glycan Mannosidase II + other enzymes Hybrid_Glycan Hybrid Glycan GlcNAcMan5GlcNAc2->Hybrid_Glycan This compound Inhibition Complex_Glycan->Processing

Caption: N-linked glycosylation pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture 1. Seed Cells start->cell_culture dose_response 2. Determine Optimal this compound Concentration (Dose-Response & Cytotoxicity Assays) cell_culture->dose_response treatment 3. Treat Cells with this compound (and Vehicle Control) dose_response->treatment incubation 4. Incubate for Determined Time treatment->incubation harvest 5. Harvest Cells/Supernatant incubation->harvest analysis 6. Analyze Glycosylation (Western, Lectin Blot, Endo H) harvest->analysis end End analysis->end

Caption: General experimental workflow for using this compound to inhibit glycosylation.

Troubleshooting_Flowchart start Issue Encountered no_inhibition No Glycosylation Inhibition Observed? start->no_inhibition high_toxicity High Cell Toxicity Observed? no_inhibition->high_toxicity No check_conc Increase this compound Concentration no_inhibition->check_conc Yes reduce_conc Decrease this compound Concentration high_toxicity->reduce_conc Yes resolved Issue Resolved high_toxicity->resolved No check_time Increase Incubation Time check_conc->check_time check_assay Verify Assay Sensitivity check_time->check_assay consider_alt Consider Alternative Inhibitor check_assay->consider_alt consider_alt->resolved reduce_time Decrease Incubation Time reduce_conc->reduce_time check_viability Confirm with Viability Assay reduce_time->check_viability check_viability->resolved

Caption: Troubleshooting flowchart for common issues with this compound experiments.

References

Technical Support Center: Overcoming Swainsonine Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for swainsonine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in aqueous solutions, ensuring the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an indolizidine alkaloid that acts as a potent and reversible inhibitor of Golgi α-mannosidase II and lysosomal α-mannosidase.[1] This inhibition disrupts the normal processing of N-linked glycoproteins, leading to the accumulation of hybrid-type glycans.[1]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: this compound is soluble in water and various organic solvents. For a concentrated stock solution, consider using dimethyl sulfoxide (DMSO) or ethanol. For direct use in aqueous experimental systems, it can be dissolved in phosphate-buffered saline (PBS) or cell culture medium.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Commercially available information suggests that stock solutions can be stable for up to one month at -20°C and up to six months at -80°C. It is generally advised to avoid repeated freeze-thaw cycles. For aqueous solutions prepared for immediate use, it is best practice to prepare them fresh.

Q4: For how long is an aqueous solution of this compound considered stable?

A4: While specific quantitative data on the degradation kinetics of this compound in various aqueous buffers is not extensively available in published literature, a general recommendation is to use freshly prepared aqueous solutions. Some suppliers suggest that aqueous solutions should not be stored for more than one day. The stability will depend on the pH, temperature, and presence of other reactive species in the solution.

Q5: Can I sterilize my this compound solution by autoclaving?

A5: No, autoclaving is not recommended. The high temperatures involved in autoclaving can lead to the thermal degradation of this compound. To prepare a sterile solution, it is recommended to filter-sterilize it through a 0.22 µm membrane.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Issue 1: Loss of this compound's Inhibitory Activity

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Prepare fresh aqueous solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Aliquoting the stock solution upon initial preparation is highly recommended.

  • Possible Cause 2: Chemical instability in the experimental buffer.

    • Solution: The stability of alkaloids can be pH-dependent. While specific data for this compound is limited, as a general precaution, maintain the pH of your aqueous solution within a neutral range (pH 6-8) unless your experimental design requires otherwise. If you suspect pH-related instability, you can perform a simple stability test by incubating this compound in your buffer for the duration of your experiment and then testing its activity.

  • Possible Cause 3: Adsorption to plasticware.

    • Solution: While not commonly reported for this compound, some small molecules can adsorb to certain types of plastic. If you suspect this is an issue, consider using low-adhesion microcentrifuge tubes and pipette tips.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Possible Cause 1: Inaccurate concentration of the this compound solution.

    • Solution: Ensure accurate weighing of the this compound powder and precise measurement of the solvent volume. Validate the concentration of your stock solution using a suitable analytical method if possible, such as HPLC.

  • Possible Cause 2: Cellular toxicity at high concentrations.

    • Solution: High concentrations of any inhibitor can lead to off-target effects or general cellular toxicity.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration that provides effective inhibition of glycosylation with minimal impact on cell viability.[2]

Issue 3: Difficulty Confirming the Inhibitory Effect of this compound in Cells

  • Possible Cause 1: The target glycoprotein has a long half-life.

    • Solution: The effects of glycosylation inhibition on newly synthesized proteins may take time to become apparent if the protein of interest is very stable.[2] Increase the incubation time with this compound to allow for the turnover of the existing protein pool.

  • Possible Cause 2: The glycoprotein of interest is not N-glycosylated.

    • Solution: Confirm that your protein of interest undergoes N-linked glycosylation. This compound specifically inhibits this pathway and will not affect O-linked glycosylation.[2]

Data on this compound Stability

Quantitative data on the stability of this compound in aqueous solutions under various conditions is not extensively documented in peer-reviewed literature. As an alkaloid, its stability can be influenced by pH and temperature. Generally, alkaloids are more stable in acidic to neutral conditions and may be susceptible to hydrolysis under strongly alkaline conditions.

General Recommendations for Maximizing Stability:

ParameterRecommendationRationale
pH Maintain aqueous solutions between pH 6 and 8.To minimize the potential for acid or base-catalyzed hydrolysis.
Temperature Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice or at 4°C for short-term storage.Lower temperatures slow down chemical degradation reactions.
Light Store solutions in amber vials or protected from light.To prevent potential photodegradation, a common issue for many organic molecules.
Oxidizing Agents Avoid contact with strong oxidizing agents.While specific data is unavailable, as a general precaution, avoid conditions that could lead to oxidative degradation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Protocol for Assessing this compound Stability in an Aqueous Buffer

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer.

  • Materials:

    • This compound stock solution

    • Experimental aqueous buffer (e.g., PBS, cell culture medium)

    • HPLC system with a suitable detector (e.g., ELSD or MS)

    • Appropriate HPLC column (e.g., HILIC)[3][4]

    • Incubator or water bath set to the experimental temperature

  • Procedure:

    • Prepare a solution of this compound in your experimental buffer at the desired working concentration.

    • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as your 100% reference.

    • Incubate the remaining solution at your experimental temperature (e.g., 37°C).

    • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots of the solution.

    • Analyze each aliquot by HPLC under the same conditions as the t=0 sample.

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at t=0.

    • Plot the percentage of this compound remaining versus time to determine its stability profile under your experimental conditions.

Visualizations

N_Linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-P-P-Dol Glycoprotein_ER Glycoprotein (High Mannose) Glc3Man9GlcNAc2->Glycoprotein_ER Man9GlcNAc2 Man9GlcNAc2 Man5GlcNAc2 Man5GlcNAc2 Man9GlcNAc2->Man5GlcNAc2 Golgi Mannosidase I Protein Nascent Polypeptide Protein->Glycoprotein_ER Oligosaccharyltransferase Glycoprotein_ER->Man9GlcNAc2 Glucosidases I & II ER Mannosidase I Hybrid_Glycan Hybrid-type Glycan Man5GlcNAc2->Hybrid_Glycan GlcNAc Transferase I Complex_Glycan Complex-type Glycan Hybrid_Glycan->Complex_Glycan Golgi Mannosidase II Final_Processing Addition of Gal, Sialic Acid, etc. Complex_Glycan->Final_Processing Further GlcNAc, Gal, Sialic Acid Transferases Golgi_Mannosidase_I Golgi Mannosidase I Golgi_Mannosidase_II Golgi Mannosidase II GlcNAc_T_I GlcNAc Transferase I GlcNAc_T_II GlcNAc Transferase II This compound This compound This compound->Golgi_Mannosidase_II

Caption: N-linked glycosylation pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent or Negative Results with this compound Check_Viability Is there significant cell death? Start->Check_Viability Check_Activity Is the inhibitory effect absent or reduced? Check_Viability->Check_Activity No Reduce_Concentration Perform dose-response curve. Select non-toxic concentration. Check_Viability->Reduce_Concentration Yes Check_Storage Was the this compound solution prepared fresh and stored properly? Check_Activity->Check_Storage Yes Validate_Target Confirm protein is N-glycosylated and has a reasonable half-life. Check_Activity->Validate_Target No, effect is as expected Reduce_Concentration->Check_Activity Prepare_Fresh Prepare fresh this compound solution. Aliquot stock solutions. Check_Storage->Prepare_Fresh No Check_Storage->Validate_Target Yes Contact_Support Consult further technical support. Prepare_Fresh->Contact_Support Optimize_Incubation Increase incubation time. Validate_Target->Optimize_Incubation Optimize_Incubation->Contact_Support

Caption: Troubleshooting workflow for this compound experiments.

Stability_Test_Workflow Start Begin Stability Assessment Prepare_Solution Prepare this compound in experimental buffer Start->Prepare_Solution Analyze_T0 Analyze t=0 sample by HPLC (100% reference) Prepare_Solution->Analyze_T0 Incubate Incubate solution at experimental temperature Analyze_T0->Incubate Analyze_Timepoints Withdraw and analyze aliquots at defined time points Incubate->Analyze_Timepoints Calculate_Degradation Calculate % this compound remaining vs. t=0 Analyze_Timepoints->Calculate_Degradation Plot_Data Plot % remaining vs. time Calculate_Degradation->Plot_Data End Determine Stability Profile Plot_Data->End

Caption: Experimental workflow for assessing this compound stability.

References

Improving the yield of Swainsonine from fungal cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the yield of Swainsonine from fungal cultures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

1. Low or No this compound Yield

  • Question: I am not detecting any or very low concentrations of this compound in my fungal culture extracts. What are the possible causes and solutions?

  • Answer: Low or no this compound yield can be attributed to several factors, from the fungal strain itself to the culture conditions. Here's a troubleshooting guide:

    • Fungal Strain:

      • Strain Selection: Not all strains of a producing species (e.g., Metarhizium anisopliae) will produce this compound in high quantities. It is crucial to screen different isolates to find a high-yielding strain.[1] The genotype of the endophyte is a key factor in the concentration of this compound produced.[2]

      • Strain Viability: Ensure your fungal culture is viable and not contaminated. Sub-culturing too many times can lead to a decrease in secondary metabolite production. It is advisable to go back to a stock culture stored at a low temperature.

    • Culture Medium Composition:

      • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly impact this compound production. Oatmeal extract (6%) has been found to be an effective basal medium, with glucose (2%) being a suitable carbon source.[1] The nutrient requirements can be strain-specific.[1]

      • Precursor Availability: this compound biosynthesis begins with L-lysine.[3] Supplementing the culture medium with lysine can enhance the yield. For instance, Czapek-Dox media supplemented with lysine (8% w/v) has been used.[1]

    • Culture Conditions:

      • pH: The pH of the culture medium is a critical parameter. For Metarhizium anisopliae, a pH of around 5 has been shown to be optimal for this compound production.[1] In some cases, allowing the pH to drop naturally during the initial phase of fermentation can be beneficial, with a drop from 6.5 to 3.8 in the first 72 hours leading to higher yields.[4]

      • Temperature: The optimal temperature for fungal growth and this compound production needs to be maintained. For Metarhizium anisopliae, a temperature of 28°C has been reported as effective.[1]

      • Aeration and Agitation: Adequate aeration and agitation are necessary for submerged cultures. Shake flask conditions of 180 rpm have been used successfully.[1]

    • Extraction and Detection:

      • Inefficient Extraction: Ensure your extraction protocol is suitable for this compound, which is a polar compound. Acid-base extraction methods are commonly used.

      • Low Detection Sensitivity: The analytical method used for quantification might not be sensitive enough. LC-MS/MS is a highly sensitive and selective method for detecting and quantifying this compound.[5]

2. Inconsistent this compound Yields

  • Question: My this compound yields are highly variable between batches, even when I try to keep the conditions the same. What could be the cause?

  • Answer: Inconsistent yields are a common problem in fungal fermentations. Here are some potential reasons and solutions:

    • Inoculum Quality:

      • Spore Concentration: The concentration of spores in the inoculum should be consistent. Using a hemocytometer to count spores and standardizing the inoculum size (e.g., 1 x 10^8 spores/ml) can improve reproducibility.[1]

      • Age of Inoculum: The age and physiological state of the inoculum can affect its performance. Using an inoculum from a culture in the late exponential growth phase is often recommended.

    • Substrate Variability:

      • Complex Media: If you are using complex media like oatmeal extract, there can be batch-to-batch variation in its composition. Using a defined medium can improve consistency, although it may not always give the highest yield.

    • Precise Control of Fermentation Parameters:

      • pH, Temperature, and Aeration: Small fluctuations in these parameters can have a significant impact on secondary metabolite production. Using a bioreactor with automated control of these parameters can greatly improve consistency compared to shake flasks.

3. Culture Contamination

  • Question: I am experiencing frequent contamination of my fungal cultures. How can I prevent this?

  • Answer: Contamination by bacteria, yeast, or other fungi is a major threat to successful fermentation. Strict aseptic techniques are essential.

    • Sterilization:

      • Media and Equipment: Ensure that all media, glassware, and bioreactors are properly sterilized, typically by autoclaving at 121°C and 0.1 MPa pressure.[6][7]

      • Air Filtration: Use sterile filters (e.g., PVDF membranes) for the air supply to the fermenter to prevent airborne contaminants from entering.[6][7]

    • Aseptic Technique:

      • Laminar Flow Hood: All manipulations, including inoculation and sampling, should be performed in a laminar flow hood.

      • Personal Hygiene: Wear appropriate personal protective equipment (PPE), including sterile gloves and a lab coat.

    • Early Detection:

      • Visual Inspection: Regularly inspect your cultures for any signs of contamination, such as unusual turbidity, color changes, or the appearance of different colony types.

      • Microscopy: Use a microscope to check for the presence of contaminating microorganisms.

Quantitative Data on this compound Production

The following tables summarize the effects of different culture parameters on this compound yield based on published data.

Table 1: Effect of Culture Medium on this compound Yield from Metarhizium anisopliae

MediumThis compound Yield (µg/L)Reference
Complex Oatmeal Media1.34[1]
Czapek-Dox Media with Lysine (8% w/v)Lower than Oatmeal[1]
Sabouraud Dextrose Broth (SDB)Lower than Oatmeal[1]

Table 2: Optimized Conditions for this compound Production from Metarhizium anisopliae

ParameterOptimal ValueThis compound YieldReference
Basal Medium6% Oatmeal Extract-[1]
Carbon Source2% Glucose-[1]
pH~5-[1]
Temperature28°C1.34 µg/L (initial)[1]
Agitation180 rpm-[1]
Inoculum Size1 x 10^8 spores/ml-[1]

Experimental Protocols

1. Culture Media Preparation

  • Oatmeal Extract Medium (for Metarhizium)

    • Add 60 g of oatmeal to 1 L of distilled water.

    • Boil for 20 minutes.

    • Filter through cheesecloth.

    • Add 20 g of glucose.

    • Adjust the pH to 5.0.

    • Sterilize by autoclaving at 121°C for 20 minutes.[1]

  • Czapek-Dox Medium (for Alternaria and Metarhizium)

    • Dissolve the following in 1 L of distilled water:

      • Sucrose: 30 g

      • Sodium Nitrate: 3 g

      • Dipotassium Phosphate: 1 g

      • Magnesium Sulfate: 0.5 g

      • Potassium Chloride: 0.5 g

      • Ferrous Sulfate: 0.01 g

    • Adjust pH as required.

    • Sterilize by autoclaving at 121°C for 20 minutes. For precursor feeding experiments, a filter-sterilized solution of L-lysine can be added to the autoclaved medium to the desired concentration.[8]

2. Precursor Feeding with L-Lysine

  • Prepare the desired culture medium (e.g., Czapek-Dox).

  • Prepare a stock solution of L-lysine and sterilize it by filtration (e.g., using a 0.22 µm filter).

  • Aseptically add the L-lysine stock solution to the cooled, sterile culture medium to the desired final concentration (e.g., 1.8 g/L).[9]

  • Inoculate the medium with the fungal culture and incubate under optimal conditions.

3. This compound Extraction from Fungal Mycelia

  • Separate the fungal mycelia from the culture broth by filtration.

  • Dry the mycelia (e.g., by freeze-drying or in an oven at a low temperature).

  • Grind the dried mycelia into a fine powder.

  • Extract the powder with a suitable solvent. A common method is an acid-base extraction:

    • Suspend the mycelial powder in an acidic solution (e.g., 0.05 M H₂SO₄).

    • Sonicate or shake for a period to ensure thorough extraction.

    • Centrifuge and collect the supernatant.

    • Make the supernatant basic by adding a strong base (e.g., concentrated NH₄OH).

    • Perform a liquid-liquid extraction with an organic solvent such as chloroform or dichloromethane.

    • Collect the organic phase and evaporate it to dryness.

  • Re-dissolve the dried extract in a suitable solvent for analysis (e.g., methanol or the initial mobile phase for LC-MS).

4. Quantification of this compound by LC-MS/MS

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for sensitive and specific quantification.[5]

  • Chromatographic Separation:

    • A C18 reversed-phase column is commonly used.

    • The mobile phase is typically a gradient of acetonitrile and water with a modifier like ammonium acetate.[10]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The transition for this compound is typically m/z 174 -> m/z 156.

  • Quantification:

    • Prepare a standard curve using a certified this compound standard.

    • Analyze the samples and quantify the this compound concentration by comparing the peak areas to the standard curve. The limit of quantification can be as low as 0.001% by weight in dry material.[5]

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process that starts from the amino acid L-lysine. Key enzymes in this pathway belong to a gene cluster, often designated as the "SWN" cluster. A central enzyme is SwnK, a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS).[1][11][12] The pathway involves several oxidation and reduction steps to form the final trihydroxylated indolizidine alkaloid structure.

Swainsonine_Biosynthesis Lysine L-Lysine Pipecolic_acid L-Pipecolic Acid Lysine->Pipecolic_acid Multiple steps SwnK_product 1-hydroxyindolizidine Pipecolic_acid->SwnK_product SwnK (NRPS-PKS) Intermediate_1 1,2-dihydroxyindolizidine SwnK_product->Intermediate_1 SwnH2 This compound This compound Intermediate_1->this compound SwnH1, SwnN, SwnR

Caption: Simplified this compound biosynthesis pathway from L-lysine.

Experimental Workflow for Improving this compound Yield

The process of enhancing this compound production involves a systematic approach of optimizing various factors and implementing yield-enhancing strategies.

Yield_Improvement_Workflow Start Start: Low this compound Yield Strain_Screening Strain Screening & Selection Start->Strain_Screening Media_Optimization Culture Media Optimization (Carbon, Nitrogen, pH) Strain_Screening->Media_Optimization Condition_Optimization Fermentation Condition Optimization (Temperature, Aeration, Agitation) Media_Optimization->Condition_Optimization Yield_Enhancement Yield Enhancement Strategies Condition_Optimization->Yield_Enhancement Precursor_Feeding Precursor Feeding (e.g., L-Lysine) Yield_Enhancement->Precursor_Feeding Elicitation Elicitation Yield_Enhancement->Elicitation Extraction_Quantification Extraction & Quantification (LC-MS/MS) Precursor_Feeding->Extraction_Quantification Elicitation->Extraction_Quantification Analysis Data Analysis & Further Optimization Extraction_Quantification->Analysis

Caption: Workflow for optimizing this compound production.

References

Technical Support Center: Swainsonine Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding methods to reduce Swainsonine (SW) toxicity in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound toxicity?

A1: this compound is an indolizidine alkaloid that primarily functions as a potent inhibitor of two key enzymes involved in glycoprotein processing: lysosomal α-mannosidase and Golgi mannosidase II.[1][2][3][4][5] This inhibition leads to the accumulation of unprocessed mannose-containing oligosaccharides within lysosomes, causing cellular vacuolization and dysfunction, a condition known as locoism.[1][2][3][4][5] This disruption of cellular processes affects multiple organ systems, with the nervous system being particularly vulnerable.

Q2: Are there any approved antidotes for this compound poisoning?

A2: Currently, there is no specific, universally approved antidote for this compound poisoning.[6] Management primarily relies on removing animals from the source of contamination and providing supportive care.[6] Research is ongoing to develop effective therapeutic and preventive strategies.

Q3: What is "Jifang E" and how does it work?

A3: "Jifang E" is a drug developed to prevent this compound poisoning in livestock.[1] It is composed mainly of metal ions. The proposed mechanism of action is the enhancement of α-mannosidase activity, which helps to counteract the inhibitory effects of this compound.[1] A sustained-release injectable formulation has been developed to maintain effective blood concentrations over several days.[1]

Q4: Can dietary supplements help in reducing this compound toxicity?

A4: Research into dietary supplements has yielded mixed results. An in vitro study suggested that antioxidant vitamins, specifically ascorbic acid (Vitamin C) and tocopherol (Vitamin E), partially reversed the neurotoxic effects of this compound on dopaminergic cells.[7] However, comprehensive in vivo studies are needed to confirm these findings and establish effective dosages. Conversely, a study in rats found that a mineral supplement ("Silent Herder") and bentonite clay were ineffective in alleviating locoweed toxicosis.[2]

Q5: What are the typical clinical signs of this compound toxicity in animal models?

A5: Clinical signs of this compound toxicity, or locoism, are primarily neurological and behavioral. These can include depression, altered behavior, aggression, hyperactivity, a stiff and clumsy gait, low head carriage, salivation, and seizures.[8] Affected animals may also exhibit weight loss, decreased libido, infertility, and may give birth to offspring with defects.[2] The severity of signs is generally dependent on the duration of exposure rather than the dose.[2]

Troubleshooting Guides

Issue: High mortality or severe, unexpected toxicity in experimental animals.

  • Possible Cause: Incorrect dosage calculation or administration of this compound.

    • Troubleshooting Step: Double-check all calculations for dosage based on the animal's body weight. Review the protocol for the administration route (e.g., gavage, intraperitoneal injection, dietary inclusion) to ensure it is being performed correctly. Refer to established protocols for inducing this compound toxicity (see Experimental Protocols section below).

  • Possible Cause: Variation in the this compound content of the plant material used.

    • Troubleshooting Step: If using locoweed, be aware that the concentration of this compound can vary significantly between plant species, populations, and even individual plants.[2] Whenever possible, use purified this compound to ensure a consistent and known dosage. If using plant material, have its this compound content analyzed by a qualified laboratory.

Issue: Inconsistent or highly variable results between experimental groups.

  • Possible Cause: Differences in feed intake when this compound is administered in the diet.

    • Troubleshooting Step: this compound can cause a loss of appetite.[2] Monitor feed intake for all animals daily. Consider pair-feeding control animals to match the feed intake of the treated group to control for nutritional differences.

  • Possible Cause: Animal-to-animal variation in susceptibility.

    • Troubleshooting Step: Ensure that animals are of a similar age, weight, and health status at the start of the experiment. Use a sufficient number of animals per group to account for biological variability and to achieve statistical power.

Issue: Therapeutic intervention shows no effect.

  • Possible Cause: The intervention is not effective for this compound toxicity.

    • Troubleshooting Step: As noted, some interventions like certain mineral supplements and bentonite clay have been shown to be ineffective.[2] Critically evaluate the scientific rationale for the chosen intervention.

  • Possible Cause: Inappropriate timing or dosage of the therapeutic agent.

    • Troubleshooting Step: Consider the pharmacokinetics of both this compound and the therapeutic agent. The intervention may need to be administered prophylactically or concurrently with this compound exposure. The dosage may need to be optimized. Review existing literature for guidance on similar compounds.

Data on Potential Therapeutic Interventions

InterventionAnimal ModelKey FindingsEfficacyReference
Jifang E MiceLD50 of sustained-release injection: 828.323 mg/kg.Preventive[1]
SheepCan significantly delay the time to poisoning.Preventive[1]
Antioxidant Vitamins (Ascorbic Acid & Tocopherol) Embryonic Mouse Midbrain Cell CulturePartially reversed the toxic effect on dopaminergic cells; Ascorbic acid decreased α-mannosidase inhibition.Potentially Therapeutic (In Vitro)[7]
Mineral Supplement ("Silent Herder") RatsFailed to benefit rats that ingested locoweed.Ineffective[2]
Bentonite Clay RatsFailed to benefit rats that ingested locoweed.Ineffective[2]

Experimental Protocols

Protocol 1: Induction of this compound Toxicity in Mice (Reproductive Toxicity Study)

  • Animal Model: Female Wistar mice (6 weeks old).

  • This compound Preparation: Extracted from Oxytropis kansuensis and purified.

  • Dosage and Administration: this compound administered by intraperitoneal injection at doses of 0.60, 1.20, and 2.50 mg/kg body weight. A control group receives 0 mg/kg BW. Injections are given once every 3 days.

  • Treatment Schedule: For reproductive studies, female mice are treated for 14 days prior to mating and throughout mating, gestation, and lactation.

  • Observed Toxic Effects:

    • Significantly lower body weights in treated groups.

    • Significantly higher spleen, liver, and kidney indices.

    • Decreased copulation, fertility, and gestation indices.

    • Increased number of abnormal estrous cycles.

  • Reference: [9]

Protocol 2: Induction of this compound Toxicity in Rats (General Toxicity Study)

  • Animal Model: Sprague-Dawley rats.

  • This compound Administration:

    • Method 1 (Subcutaneous Osmotic Minipumps): Doses of 0.1, 0.7, 3.0, 7.4, or 14.9 mg/kg/day for 28 days.

    • Method 2 (Dietary): Fed locoweed pellets providing this compound doses of 0.9 or 7.2 mg/kg/day for 28 days.

  • Observed Toxic Effects:

    • Reduced weight gain and feed intake.

    • Increased nervousness.

    • Histological evidence of vacuolar degeneration in renal tubular epithelium, thyroid follicular cells, and macrophage-phagocytic cells.

  • Reference: A study characterizing the toxicity of locoweed and this compound in rats.

Visualizations

Swainsonine_Toxicity_Pathway This compound This compound Lysosomal_a_Mannosidase Lysosomal α-Mannosidase This compound->Lysosomal_a_Mannosidase Inhibits Golgi_Mannosidase_II Golgi Mannosidase II This compound->Golgi_Mannosidase_II Inhibits Glycoprotein_Processing Glycoprotein Processing Mannose_Oligosaccharides Accumulation of Mannose-rich Oligosaccharides Glycoprotein_Processing->Mannose_Oligosaccharides Leads to Lysosomal_Storage Lysosomal Storage Disease (Cellular Vacuolization) Mannose_Oligosaccharides->Lysosomal_Storage Causes Cellular_Dysfunction Cellular Dysfunction Lysosomal_Storage->Cellular_Dysfunction Results in Locoism Locoism (Neurological & Systemic Effects) Cellular_Dysfunction->Locoism Manifests as

Caption: The signaling pathway of this compound toxicity.

Experimental_Workflow_Swainsonine_Toxicity Animal_Selection Animal Model Selection (e.g., Mice, Rats, Sheep) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Group_Assignment Random Assignment to Control & Treatment Groups Acclimatization->Group_Assignment SW_Administration This compound Administration (e.g., IP, Gavage, Dietary) Group_Assignment->SW_Administration Therapeutic_Intervention Administration of Therapeutic Agent (if applicable) Group_Assignment->Therapeutic_Intervention Monitoring Daily Monitoring (Clinical Signs, Body Weight, Feed Intake) SW_Administration->Monitoring Therapeutic_Intervention->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Biochemical & Histopathological Analysis Sample_Collection->Analysis Data_Interpretation Data Interpretation & Statistical Analysis Analysis->Data_Interpretation

Caption: A general experimental workflow for studying this compound toxicity.

References

Technical Support Center: Refining Detection Limits for Swainsonine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of swainsonine in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in refining detection limits and ensuring accurate quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of this compound in biological samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and selective method for the quantification of this compound in complex biological matrices like serum, plasma, and urine.[1][2][3] It offers low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL to pg/mL range.

Q2: Is derivatization necessary for this compound analysis?

A2: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to increase the volatility and thermal stability of the polar this compound molecule.[4] Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). For LC-MS/MS analysis, derivatization is not typically required, which simplifies sample preparation.[1]

Q3: What are the common challenges in extracting this compound from serum or plasma?

A3: The main challenges include the low concentrations of this compound, its high polarity, and the complexity of the biological matrix, which can cause ion suppression in LC-MS/MS. Effective sample preparation is crucial to remove proteins and other interfering substances. Common techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[5][6][7]

Q4: Can ELISA be used for quantitative analysis of this compound?

A4: Yes, Enzyme-Linked Immunosorbent Assay (ELISA) can be used for the detection and quantification of this compound. It is a high-throughput method that can be useful for screening a large number of samples. However, its sensitivity and specificity might be lower compared to LC-MS/MS, and cross-reactivity with other molecules can be a concern.[8]

Q5: How can I improve the recovery of this compound during sample extraction?

A5: To improve recovery, optimize your extraction procedure. For SPE, ensure the correct sorbent type is used (e.g., cation-exchange). For LLE, the choice of solvent is critical. Additionally, minimizing the number of steps in the extraction process can help reduce sample loss. The use of an internal standard is also highly recommended to correct for any losses during sample preparation and analysis.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. 4. Blockage of column frit.1. Add a buffer to the mobile phase (e.g., ammonium formate with formic acid) to minimize silanol interactions.[9] 2. Dilute the sample to avoid overloading the column.[10][11] 3. Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase. 4. Reverse and flush the column, or replace the column if the blockage is severe.[10]
Low Signal Intensity / No Peak 1. Ion suppression from matrix components. 2. Poor extraction recovery. 3. Incorrect MS/MS transition parameters. 4. Degradation of the analyte.1. Improve sample cleanup using SPE or LLE. Dilute the sample. 2. Optimize the extraction protocol. Use an internal standard to monitor recovery.[6] 3. Optimize the precursor and product ion m/z values, collision energy, and other MS parameters. 4. Ensure proper storage of samples (e.g., at -80°C) and handle them on ice.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects. 3. Improperly set MS parameters.1. Use high-purity solvents and flush the LC system thoroughly. 2. Employ a more effective sample preparation method to remove interfering substances. 3. Optimize MS parameters to enhance signal-to-noise ratio.
Retention Time Shift 1. Changes in mobile phase composition or pH. 2. Column degradation or temperature fluctuations. 3. Inconsistent flow rate.1. Prepare fresh mobile phase and ensure accurate pH adjustment. 2. Use a guard column and ensure the column oven temperature is stable. 3. Check the LC pump for leaks and ensure a consistent flow rate.
GC-MS Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor or No Derivatization 1. Presence of moisture in the sample or reagents. 2. Incorrect reaction temperature or time. 3. Inactive derivatizing agent.1. Ensure samples and solvents are completely dry before adding the derivatizing agent. 2. Optimize the derivatization temperature and incubation time.[4] 3. Use a fresh vial of the derivatizing agent.
Peak Tailing 1. Active sites in the GC inlet or column. 2. Column contamination.1. Use a deactivated inlet liner and a high-quality, inert GC column. 2. Bake out the column at a high temperature or trim the front end of the column.
Low Response 1. Incomplete derivatization. 2. Adsorption of the analyte in the GC system. 3. Incorrect injection parameters.1. Optimize the derivatization reaction conditions. 2. Use a deactivated liner and column. 3. Optimize injector temperature and split ratio.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination of the syringe or inlet.1. Run a blank solvent injection after a high-concentration sample. 2. Clean the syringe and replace the inlet septum and liner.
ELISA
Problem Possible Cause(s) Troubleshooting Steps
High Background 1. Insufficient washing. 2. Concentration of detection antibody is too high. 3. Non-specific binding. 4. Substrate solution has deteriorated.1. Increase the number of wash steps and ensure complete aspiration of wash buffer.[12] 2. Titrate the detection antibody to determine the optimal concentration. 3. Increase the blocking time or try a different blocking agent.[13] 4. Use fresh, colorless substrate solution.[14]
No or Weak Signal 1. Omission of a key reagent. 2. Inactive antibody or conjugate. 3. Incorrect incubation times or temperatures.1. Double-check that all reagents were added in the correct order. 2. Use fresh antibodies and conjugates stored under proper conditions. 3. Adhere strictly to the recommended incubation parameters in the protocol.
High Variability Between Replicates 1. Pipetting errors. 2. Inconsistent washing. 3. "Edge effect" due to uneven temperature across the plate.1. Use calibrated pipettes and ensure consistent pipetting technique. 2. Use an automated plate washer if available for more consistent washing.[15] 3. Ensure the plate is incubated in a stable temperature environment and avoid stacking plates.

Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for this compound in various biological matrices using different analytical methods.

Analytical MethodBiological MatrixLODLOQReference(s)
LC-MS/MSHuman Plasma-0.5 ng/mL[16]
LC-MS/MSPig Plasma0.014 µg/mL0.042 µg/mL[17]
GC-MSHuman Urine5 ng/mL20 ng/mL[18]
GC-MS--<15 mg/L[19]
ELISAPig Plasma0.005 µg/mL0.005 µg/mL[17]

Note: The reported values can vary depending on the specific instrumentation, sample preparation method, and validation protocol used.

Experimental Protocols & Workflows

LC-MS/MS: Quantification of this compound in Serum/Plasma

This protocol provides a general procedure for the extraction and analysis of this compound from serum or plasma using LC-MS/MS.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of serum or plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining the polar this compound.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute this compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum/Plasma Sample add_is Add Internal Standard serum->add_is add_acn Add Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate HILIC Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

LC-MS/MS workflow for this compound analysis in serum/plasma.
GC-MS: Quantification of this compound in Urine

This protocol outlines a general procedure for the derivatization and analysis of this compound in urine by GC-MS.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a cation-exchange SPE cartridge with methanol followed by water.

  • Load the urine sample onto the cartridge.

  • Wash the cartridge with water and then methanol to remove interferences.

  • Elute this compound with a solution of ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness.

2. Derivatization

  • To the dried extract, add 50 µL of pyridine and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Seal the vial and heat at 70°C for 30-60 minutes.

  • Cool the sample to room temperature before injection.

3. GC-MS Analysis

  • GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized this compound.

  • Carrier Gas: Helium.

  • MS Detection: Use electron ionization (EI) and monitor characteristic ions for the derivatized this compound in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis urine Urine Sample spe Solid-Phase Extraction urine->spe elute Elute this compound spe->elute dry_spe Evaporate to Dryness elute->dry_spe add_reagents Add Pyridine & Silylating Agent dry_spe->add_reagents heat Heat add_reagents->heat inject_gc Inject into GC-MS heat->inject_gc separate_gc GC Separation inject_gc->separate_gc detect_ms MS Detection (SIM) separate_gc->detect_ms quantify_gc Quantification detect_ms->quantify_gc

GC-MS workflow for this compound analysis in urine.
ELISA: Detection of this compound

This protocol provides a general outline for a competitive ELISA to detect this compound.

1. Plate Coating

  • Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking

  • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites and incubate for 1-2 hours at room temperature.

  • Wash the plate.

3. Competitive Reaction

  • Add standards or samples to the wells, followed by the addition of a primary antibody against this compound.

  • Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample will compete with the coated this compound-protein conjugate for binding to the primary antibody.

  • Wash the plate.

4. Detection

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) that will bind to the primary antibody.

  • Incubate for 1 hour at room temperature.

  • Wash the plate.

5. Signal Development

  • Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Read the absorbance at the appropriate wavelength. The signal will be inversely proportional to the concentration of this compound in the sample.

ELISA_Workflow cluster_steps Competitive ELISA coat Coat Plate with This compound-Protein Conjugate block Block Plate coat->block compete Add Sample/Standard & Primary Antibody block->compete detect Add Enzyme-conjugated Secondary Antibody compete->detect develop Add Substrate & Stop Solution detect->develop read Read Absorbance develop->read

Competitive ELISA workflow for this compound detection.

References

Technical Support Center: Synthesis of Swainsonine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Swainsonine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound and its derivatives?

The synthesis of this compound is inherently challenging due to its stereochemically rich structure, containing four chiral centers. Key difficulties include:

  • Stereocontrol: Achieving the correct stereochemistry at each chiral center is a primary obstacle.

  • Low Yields: Certain reactions in the synthetic pathway, such as the Pictet-Spengler reaction, can suffer from low yields.

  • Purification: The high polarity and basicity of the indolizidine alkaloid core make purification by standard chromatographic methods difficult.[1]

  • Scalability: Reactions that are manageable on a small scale may present significant challenges, such as exothermic reactions and mixing issues, when scaled up.[1]

Q2: What are the common starting materials for this compound synthesis?

Most synthetic routes to this compound and its derivatives utilize chiral starting materials to establish the necessary stereocenters. Common precursors include sugars (like D-glucose and D-mannose), chiral amino acids (such as D-serine), and other enantiomerically pure building blocks.[2][3] The synthesis strategies can often be categorized by three common precursor types: 8-oxy-hexahydroindolizines, N-protected-3-oxy-2-substituted-piperidines, and 2-substituted-pyrrolidine-3,4-protected-diols.[2]

Q3: How can the biological activity of synthesized this compound derivatives be assessed?

The primary biological activity of this compound is the inhibition of glycosidases, particularly α-mannosidases.[4][5] To assess the activity of new derivatives, researchers can perform enzyme inhibition assays using commercially available α-mannosidase (e.g., from jack bean) and a suitable substrate. The potency of the synthesized compounds is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Troubleshooting Guides

Issue 1: Low Yield in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a critical step in many syntheses of the indolizidine core. Low yields are a frequent issue.

Potential Causes and Solutions

Potential CauseTroubleshooting Steps
Insufficiently electrophilic iminium ion Ensure acidic conditions are adequate to facilitate its formation. Consider using a stronger acid catalyst (e.g., trifluoroacetic acid) or a Lewis acid.[1]
Reduced nucleophilicity of the amine For certain substrates, the nucleophilicity of the nitrogen atom may be low, hindering the initial condensation. This is particularly true for N-aryl amines.[6]
Deactivated aromatic ring for cyclization If the aromatic ring is not sufficiently electron-rich, the electrophilic aromatic substitution step will be slow. Consider using substrates with electron-donating groups on the aromatic ring.
Inappropriate Reaction Conditions Standard Pictet-Spengler conditions may be too mild. Harsher conditions, such as stronger acids or higher temperatures, may be necessary for less reactive substrates.[6]
Side Reactions Formation of side products can be minimized by optimizing reaction temperature and concentration. Running the reaction at a lower temperature may improve selectivity.[1]

Troubleshooting Workflow for Low Pictet-Spengler Yield

G start Low Yield in Pictet-Spengler Reaction check_catalyst Is the acid catalyst strong enough? start->check_catalyst increase_acid Increase acid strength or concentration (e.g., TFA) check_catalyst->increase_acid No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes increase_acid->check_temp adjust_temp Optimize temperature (start low, then increase if needed) check_temp->adjust_temp No check_substrate Is the substrate sufficiently reactive? check_temp->check_substrate Yes adjust_temp->check_substrate modify_substrate Consider substrates with more activating groups check_substrate->modify_substrate No check_side_products Are side products being formed? check_substrate->check_side_products Yes modify_substrate->check_side_products optimize_conditions Adjust concentration and temperature to improve selectivity check_side_products->optimize_conditions Yes end_goal Improved Yield check_side_products->end_goal No optimize_conditions->end_goal

Caption: Troubleshooting workflow for low Pictet-Spengler reaction yields.

Issue 2: Difficulty in Purification of this compound Derivatives

The high polarity and basic nature of the this compound core structure pose significant purification challenges.

Potential Causes and Solutions

Potential CauseTroubleshooting Steps
High polarity of the alkaloid Highly polar alkaloids may streak on normal-phase silica gel. Consider using a more polar eluent system or switching to reverse-phase chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective.[1]
Compound insolubility If the product is insoluble in common NMR solvents, consider preparing a salt (e.g., TFA salt), which is often more soluble.[1]
Exclusive affinity for the aqueous phase during work-up Acid-base extractions may be ineffective if the alkaloid remains in the aqueous phase. After basifying the aqueous layer, extract with a more polar organic solvent or perform multiple extractions.[1]
Complex mixture of diastereomers If the reaction produces a mixture of diastereomers that are difficult to separate, try optimizing the reaction conditions to improve diastereoselectivity. Chiral chromatography may be necessary for separation.[1]
Recrystallization Challenges Pure this compound can be obtained by recrystallization from ammonia-saturated chloroform or by sublimation.[4][7]

Purification Strategy Decision Tree

G start Purification of this compound Derivative check_polarity Is the compound highly polar? start->check_polarity use_rp_hilic Use Reverse-Phase Chromatography or HILIC check_polarity->use_rp_hilic Yes check_solubility Is the compound soluble in common solvents? check_polarity->check_solubility No use_rp_hilic->check_solubility form_salt Form a salt (e.g., TFA salt) to increase solubility check_solubility->form_salt No check_extraction Does the compound remain in the aqueous phase during work-up? check_solubility->check_extraction Yes form_salt->check_extraction polar_extraction Use a more polar organic solvent for extraction after basification check_extraction->polar_extraction Yes check_diastereomers Is there a complex mixture of diastereomers? check_extraction->check_diastereomers No polar_extraction->check_diastereomers optimize_selectivity Optimize reaction for diastereoselectivity or use chiral chromatography check_diastereomers->optimize_selectivity Yes try_recrystallization Attempt recrystallization (e.g., ammonia-saturated chloroform) check_diastereomers->try_recrystallization No optimize_selectivity->try_recrystallization

Caption: Decision tree for selecting a suitable purification strategy.

Experimental Protocols

General Protocol for the Pictet-Spengler Reaction

This protocol provides a general procedure for the Pictet-Spengler reaction to form the core of indolizidine alkaloids. Note that specific conditions will need to be optimized for each substrate.

  • Dissolution: Dissolve the β-arylethylamine starting material in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) to a concentration of 0.1 M.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C).

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq. or a Lewis acid, 10-50 mol%).

  • Aldehyde Addition: Add the aldehyde (1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired amount of time. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Alkaloid Extraction and Purification

This protocol outlines a general method for the extraction and purification of polar, basic alkaloids like this compound derivatives from a reaction mixture.

  • Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove non-basic impurities.

  • Basification: Basify the aqueous layer with a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 10-11.

  • Extraction of Alkaloid: Extract the basified aqueous layer multiple times with a more polar organic solvent (e.g., dichloromethane or a chloroform/isopropanol mixture).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkaloid.

  • Chromatography: Purify the crude product using an appropriate chromatographic technique. For this compound and its polar derivatives, consider the following:

    • Normal-Phase Silica Gel: Use a polar eluent system (e.g., dichloromethane/methanol/ammonium hydroxide).

    • Reverse-Phase C18: Use a buffered aqueous-organic mobile phase.

    • HILIC: Employ an acidic solvent system.

  • Recrystallization: Further purify the isolated product by recrystallization from a suitable solvent system (e.g., ammonia-saturated chloroform).[4][7]

Data Presentation

Table 1: Comparison of Selected Synthetic Routes to (-)-Swainsonine

Synthetic ApproachKey ReactionStarting MaterialNumber of StepsOverall Yield (%)Reference
Sharpless Asymmetric DihydroxylationAsymmetric Dihydroxylationtrans-1,4-dichloro-2-butene216.6[8]
Asymmetric [2+2] Cycloaddition[2+2] Cycloaddition(S)-1-(2,4,6-triisopropylphenyl) ethanol--[8]
Chiral Oxazoline PrecursorDiastereoselective Oxazoline FormationD-serine1318[9]
Organocatalytic ApproachProline-catalyzed aldol reactionAchiral precursors--[3]

Note: The number of steps and overall yields can vary depending on the specific protecting groups and reagents used.

References

How to mitigate off-target effects of Swainsonine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Swainsonine. This guide is designed to help you mitigate and understand the off-target and cytotoxic effects of this compound in your experiments. Most observed cytotoxic or adverse effects of this compound are not due to off-target molecular binding but are rather a direct consequence of its potent on-target inhibition of α-mannosidases, which disrupts glycoprotein processing and lysosomal function.

Frequently Asked Questions (FAQs)

Q1: My cells are showing signs of stress and reduced viability after this compound treatment. Is this an off-target effect?

A1: It is more likely a consequence of this compound's on-target activity. This compound is a potent inhibitor of both lysosomal α-mannosidase and Golgi α-mannosidase II.[1] This inhibition disrupts normal glycoprotein processing and can lead to an accumulation of unprocessed mannose-containing oligosaccharides, a condition that mimics the genetic lysosomal storage disease α-mannosidosis.[1] This disruption of cellular homeostasis can lead to cytotoxicity, especially at higher concentrations or with prolonged exposure.

Q2: How can I differentiate between on-target cytotoxicity and a potential unknown off-target effect?

A2: To confirm that the observed cytotoxicity is due to α-mannosidase inhibition, you can perform the following experiments:

  • Use an Alternative Inhibitor: Treat your cells with a different α-mannosidase inhibitor that has a distinct chemical structure, such as Kifunensine or 1-Deoxymannojirimycin. If you observe a similar cytotoxic effect, it strongly suggests the phenotype is due to the inhibition of the mannosidase pathway.

  • Rescue Experiment: For specific downstream effects like lysosomal dysfunction, a rescue experiment can be performed. For example, trehalose has been shown to alleviate lysosomal damage induced by this compound by activating the TFEB-regulated pathway.[2]

  • Enzyme Activity Assay: Directly measure the α-mannosidase activity in your cell lysates after this compound treatment to confirm target engagement at the concentrations used in your experiments.

Q3: What is a good starting concentration for my experiments to achieve α-mannosidase inhibition with minimal cytotoxicity?

A3: The optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. For many applications, a concentration that effectively inhibits α-mannosidase activity without causing significant cell death is desired. For example, in some colorectal cancer cell lines, 5 µg/mL of this compound was used as it showed no cytotoxicity while still altering N-glycan profiles. In contrast, concentrations above 10 µg/mL led to over 80% cell death.

Q4: I am observing changes in signaling pathways (e.g., MAPK, PI3K/AKT) upon this compound treatment. Are these off-target effects?

A4: Changes in these pathways are likely downstream consequences of the cellular stress induced by this compound's on-target activity. Disruption of glycoprotein processing and lysosomal function can trigger various stress responses, including the unfolded protein response (UPR) and alterations in major signaling cascades. To confirm this, you can correlate the activation of these pathways with the inhibition of α-mannosidase activity and the onset of cellular stress markers.

Data Presentation: this compound Potency and Cytotoxicity

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: On-Target Inhibitory Potency of this compound

Target EnzymeOrganism/SystemInhibitory Constant (Ki / IC50)Reference(s)
α-Mannosidase IIGolgiKi: 20-50 nM[3]
Lysosomal α-MannosidaseLysosomesCompetitive inhibitor[1][4]
Jack Bean α-MannosidasePlantIC50: 1-5 x 10⁻⁷ M[5]

Table 2: Cytotoxic Concentrations (IC50) of this compound in Various Cell Lines

Cell LineCell TypeTreatment DurationIC50 (µg/mL)Reference(s)
HepG2Human Hepatocellular Carcinoma24 h0.43
SMCC7721Human Hepatocellular Carcinoma24 h0.41
Huh7Human Hepatocellular Carcinoma24 h0.39
MHCC97-HHuman Hepatocellular Carcinoma24 h0.33
L0-1000Colorectal CancerNot specified>10, <30
Dopaminergic NeuronsPrimary Mouse Midbrain Culture72 h>25 µM

Experimental Protocols

α-Mannosidase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and can be used to confirm the inhibitory activity of this compound in your experimental samples.

Materials:

  • Cell or tissue lysates

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Substrate: 4-Nitrophenyl-α-D-mannopyranoside

  • Stop Reagent

  • 96-well clear, flat-bottom plate

  • Spectrophotometric multiwell plate reader

Procedure:

  • Sample Preparation:

    • Cells: Homogenize cells in ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.

    • Tissue: Rinse tissue in ice-cold PBS to remove blood. Homogenize ~50 mg of tissue in 200 µL of Assay Buffer. Centrifuge as above and collect the supernatant.

  • Assay Reaction:

    • Add 10 µL of your sample (lysate) to the wells of a 96-well plate.

    • Add 90 µL of Substrate Buffer to each sample well.

    • Include a no-enzyme control (10 µL of Assay Buffer instead of sample).

    • Tap the plate gently to mix.

    • Incubate at 25°C for 10-30 minutes. The incubation time may need to be optimized based on the enzyme activity in your samples.

  • Stopping the Reaction and Reading:

    • Add 100 µL of Stop Reagent to each well.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • The amount of 4-nitrophenol produced is proportional to the α-mannosidase activity. You can quantify this using a standard curve prepared with known concentrations of 4-nitrophenol.

    • Compare the activity in this compound-treated samples to untreated controls to determine the percent inhibition.

MTT Cell Viability Assay

This protocol is a standard method to assess cell viability and determine the cytotoxic IC50 of this compound.

Materials:

  • Cells in culture

  • This compound stock solution

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only controls.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570-590 nm.

  • Data Analysis:

    • Subtract the background absorbance from a media-only control.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Western Blot for Signaling Pathway Analysis

This protocol provides a general workflow for analyzing the activation state of proteins in the MAPK and PI3K/AKT pathways.

Materials:

  • Cell lysates from control and this compound-treated cells

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells and determine protein concentration.

    • Mix cell lysate with SDS sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To analyze total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-ERK). This serves as a loading control.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_conclusion Conclusion problem Unexpected Cytotoxicity or Phenotype Observed alt_inhib Test Alternative α-Mannosidase Inhibitor (e.g., Kifunensine) problem->alt_inhib rescue Perform Rescue Experiment (e.g., with Trehalose) problem->rescue enzyme_assay Measure α-Mannosidase Activity problem->enzyme_assay on_target Effect is On-Target alt_inhib->on_target Similar Effect off_target Effect is Potentially Off-Target alt_inhib->off_target Different Effect rescue->on_target Phenotype Rescued enzyme_assay->on_target Activity Inhibited

Caption: Troubleshooting workflow to distinguish between on-target and off-target effects of this compound.

signaling_pathway This compound This compound mannosidase α-Mannosidase II Inhibition This compound->mannosidase glycoprotein Altered Glycoprotein Processing mannosidase->glycoprotein er_stress ER Stress / UPR glycoprotein->er_stress mapk MAPK Pathway (ERK, JNK) er_stress->mapk pi3k PI3K/AKT Pathway er_stress->pi3k apoptosis Apoptosis / Paraptosis mapk->apoptosis pi3k->apoptosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity

Caption: Postulated signaling cascade following on-target this compound activity.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Swainsonine In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Swainsonine in in vivo cancer models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summaries of efficacy data to facilitate your research and development efforts.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions encountered during in vivo experiments with this compound.

Question/Issue Answer/Troubleshooting Steps
Inconsistent Tumor Response: Why am I seeing high variability in tumor growth inhibition between my experimental animals?1. Animal Health and Acclimatization: Ensure all animals are of similar age, weight, and health status. Allow for a proper acclimatization period before tumor implantation. Stress can significantly impact study outcomes. 2. Tumor Cell Viability and Implantation: Use a consistent number of viable tumor cells for implantation. Variations in tumor take-rate can be a major source of inconsistency. Ensure subcutaneous injections are consistent in location and depth. 3. This compound Administration: Ensure accurate and consistent dosing. For intraperitoneal (IP) injections, proper technique is crucial to avoid accidental injection into organs. For oral administration in drinking water, monitor water intake to ensure consistent drug consumption. 4. Tumor Microenvironment Heterogeneity: Be aware that the tumor microenvironment can vary between individual animals, influencing drug response. Larger group sizes can help mitigate the impact of this inherent biological variability. 5. Immunomodulatory Effects: this compound's efficacy is partly due to its immunomodulatory effects.[1] The immune status of your animal model (e.g., immunocompromised vs. immunocompetent) will significantly impact the results. Ensure you are using the appropriate model for your research question.
Unexpected Toxicity: My animals are showing signs of toxicity (e.g., weight loss, lethargy, neurological symptoms). What should I do?1. Dosage and Administration: Review your dosing regimen. Hepatotoxicity has been identified as a dose-limiting toxicity in clinical trials.[2] Consider reducing the dose or altering the administration schedule. Continuous infusion may be better tolerated than bolus injections. 2. Monitor Liver Function: If possible, monitor liver enzymes (AST, ALT) to assess for hepatotoxicity.[2] 3. Neurological Symptoms: this compound is known to cause "locoism" in livestock due to its effect on the central nervous system.[3] If neurological symptoms like tremors or ataxia are observed, consider dose reduction. Some studies suggest that antioxidants like ascorbic acid and tocopherol may help mitigate neurotoxicity.[4] 4. Supportive Care: Provide supportive care to affected animals, such as ensuring easy access to food and water. 5. Reversibility: this compound-induced toxicity is often reversible upon cessation of treatment.[4]
Lack of Efficacy: I am not observing the expected anti-tumor effect. What could be the reason?1. Inappropriate Cancer Model: The efficacy of this compound can be tumor-type dependent. While it has shown activity against various cancers, some may be less responsive.[5][6][7] 2. Insufficient Dose or Duration: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. Review literature for effective dose ranges in similar models. The duration of treatment may also be insufficient to induce a significant response. 3. Drug Stability and Formulation: Ensure the stability of your this compound solution. Prepare fresh solutions as needed and store them appropriately. The formulation and delivery method can also impact bioavailability. 4. Combination Therapy: this compound's efficacy can be significantly enhanced when used in combination with other chemotherapeutic agents like cisplatin or interferon.[1][8] Consider exploring combination therapy approaches. 5. Resistance Mechanisms: Tumor cells can develop resistance to therapies. While this compound has been shown to overcome some resistance mechanisms, this is an area of ongoing research.
How can I enhance the delivery of this compound to the tumor site? 1. Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its pharmacokinetic profile, enhance tumor targeting through the enhanced permeability and retention (EPR) effect, and potentially reduce systemic toxicity. While specific studies on this compound-loaded nanoparticles are emerging, the principles of nanoparticle drug delivery are applicable. 2. Sustained-Release Formulations: Developing sustained-release formulations can help maintain therapeutic drug concentrations over a longer period, potentially improving efficacy and reducing the frequency of administration. A recent study developed a sustained-release injection for preventing this compound poisoning in livestock, which could be adapted for therapeutic use.[9]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound as a monotherapy and in combination with other agents across various cancer models.

This compound Monotherapy
Cancer ModelAnimal ModelThis compound Dosage & RouteKey OutcomesReference
Human Gastric Carcinoma (SGC-7901)Nude Mice3 mg/L in drinking water (alternating 2 days on, 2 days off)73.8% inhibition of tumor growth.[10]
Human Colon Carcinoma (HT29m)Athymic Nude MiceSupplemented in drinking water49% reduction in tumor growth rate.[1]
Human Breast CarcinomaNude MiceSystemic administrationStrong suppression of subcutaneous xenograft growth and lung metastases.[4]
C6 GliomaRats2, 4, and 8 mg/kg body weight (IP)Significant decrease in tumor weight.[3]
Human Lung Cancer (A549)Xenograft MiceOral administrationSignificant decrease in tumor volume and weight.[6]
This compound Combination Therapy
Cancer ModelAnimal ModelCombination TreatmentKey OutcomesReference
Ehrlich Ascites CarcinomaC57BL/6 MiceThis compound (0.5 mg/kg, IP, twice daily) + Cisplatin (0.25 mg/kg, IP, every other day)63.5% reduction in ascites volume (vs. 45.7% with Cisplatin alone); 116% increase in median survival.[8]
Human Colon Carcinoma (HT29m)Athymic Nude MiceThis compound (in drinking water) + Human Interferon-alpha 2 (systemic)78% reduction in tumor growth rate.[1]
MDAY-D2 TumorsMiceThis compound (in drinking water) + Polyinosinic:Polycytidylic Acid (IP)Reduced primary tumor growth rate compared to either treatment alone.[11]
Hepatocellular CarcinomaIn vivo modelThis compound + PaclitaxelPotentiated cytotoxic effects of paclitaxel.

Experimental Protocols

General Protocol for In Vivo Efficacy Study in a Subcutaneous Mouse Tumor Model

This protocol provides a general framework. Specific parameters such as cell number, tumor volume endpoints, and dosing schedules should be optimized for your specific cell line and research question.

1. Cell Culture and Preparation:

  • Culture tumor cells under sterile conditions using the recommended medium and supplements.

  • Harvest cells during the logarithmic growth phase.

  • Wash cells with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep cells on ice until injection.

2. Tumor Implantation:

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane).

  • Shave and sterilize the injection site on the flank of the mouse.

  • Subcutaneously inject the cell suspension (typically 100 µL) into the prepared site.[12]

  • Monitor the animals for recovery from anesthesia.

3. Tumor Growth Monitoring and Randomization:

  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Measure tumor dimensions (length and width) with digital calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Once tumors reach the desired size, randomize animals into treatment and control groups.

4. This compound Administration (Intraperitoneal Injection):

  • Prepare this compound solution in a sterile vehicle (e.g., saline).

  • Restrain the mouse appropriately.

  • Administer the calculated dose via intraperitoneal (IP) injection into the lower right quadrant of the abdomen.[13]

  • The control group should receive an equivalent volume of the vehicle.

  • Follow the predetermined dosing schedule.

5. Data Collection and Analysis:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study (when tumors in the control group reach the predetermined endpoint), euthanize the animals.

  • Excise the tumors and measure their final weight.

  • Analyze the data to determine the effect of this compound on tumor growth.

6. Assessment of Immunomodulatory Effects (Optional):

  • At the study endpoint, spleens and lymph nodes can be harvested.

  • Single-cell suspensions can be prepared for analysis by flow cytometry to assess changes in immune cell populations (e.g., T cells, NK cells, macrophages).

Signaling Pathways and Workflows

This compound-Induced Apoptosis: Mitochondria-Mediated Pathway

This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondria-mediated apoptotic pathway induced by this compound.

Experimental Workflow for In Vivo Efficacy Study

start Start cell_prep Tumor Cell Preparation start->cell_prep implantation Subcutaneous Implantation cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment This compound Treatment randomization->treatment control Vehicle Control randomization->control data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection control->data_collection endpoint Study Endpoint data_collection->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: General workflow for an in vivo efficacy study of this compound.

References

Technical Support Center: Swainsonine Analysis by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the chromatographic resolution of swainsonine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing) for my this compound peak?

Peak tailing is a common issue in this compound analysis, often stemming from interactions between the analyte and the stationary phase or from issues within the HPLC system. This compound, as a basic compound (amine functional group), can interact strongly with acidic residual silanol groups on the silica surface of the column, leading to tailing.[1][2]

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is often to modify the mobile phase. Adding a small amount of a basic modifier can significantly improve peak shape. For instance, adding 0.02% (v/v) aqueous ammonium hydroxide to an acetonitrile-ammonium acetate mobile phase has been shown to remarkably reduce peak tailing.[3][4]

  • Check for System Voids or Blockages: Tailing of all peaks in a chromatogram can indicate a physical problem in the system, such as a void at the column inlet or a partially blocked frit.[1][5] Consider backflushing the column or replacing the column and any associated guard columns or filters.[5][6][7]

  • Optimize Buffer Concentration and pH: Buffers help maintain a stable pH and can mask residual silanol interactions.[1] Ensure your buffer concentration is adequate (typically >5 mM) and the pH is optimized for this compound's pKa.

  • Avoid Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing. Try diluting your sample to see if the peak shape improves.[1][6]

A general workflow for troubleshooting peak tailing is outlined below.

G start Peak Tailing Observed q1 Does the tailing affect all peaks or just this compound? start->q1 all_peaks All Peaks Tail q1->all_peaks All Peaks swain_only Only this compound Tails q1->swain_only This compound Only phys_prob Likely Physical Issue all_peaks->phys_prob chem_prob Likely Chemical Interaction swain_only->chem_prob sol_phys1 Check for system dead volume (fittings, tubing) phys_prob->sol_phys1 sol_phys2 Inspect for column void or blocked frit phys_prob->sol_phys2 sol_phys3 Replace guard column phys_prob->sol_phys3 sol_chem1 Add basic modifier to mobile phase (e.g., 0.02% NH4OH) chem_prob->sol_chem1 sol_chem2 Optimize mobile phase pH and buffer concentration chem_prob->sol_chem2 sol_chem3 Use a base-deactivated column chem_prob->sol_chem3 sol_chem4 Reduce sample concentration (check for overload) chem_prob->sol_chem4

Caption: Troubleshooting workflow for peak tailing issues.
Q2: How can I improve the low retention and poor resolution of this compound on my column?

This compound is a highly polar compound, which can lead to poor retention on traditional reversed-phase (e.g., C18) columns.[8] Using Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach for retaining and separating polar compounds like this compound.[8][9][10]

Key Strategies for Improving Resolution:

  • Select the Right Column: A HILIC column is the most suitable choice. Several studies have successfully used columns like the Waters XBridge HILIC or Acquity UPLC BEH HILIC for this compound analysis.[9][10][11]

  • Optimize the Mobile Phase:

    • Organic Solvent: In HILIC, a high percentage of a non-polar organic solvent (like acetonitrile or isopropanol) is used as the weak eluent. Isopropanol has been shown to provide good separation, though acetonitrile is also commonly used.[9][11] Baseline separation was not achieved with acetonitrile under one set of optimized conditions that worked well for isopropanol.[9]

    • Aqueous Component & Buffer: The aqueous portion of the mobile phase is the strong eluent. The concentration of the buffer (e.g., ammonium acetate) significantly affects resolution and retention time. An optimal concentration of 2 mM ammonium acetate was identified in one study, where increasing the concentration from 1 to 10 mmol/L prolonged retention time but did not improve peak shape beyond the 2 mM mark.[9]

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate generally increases interaction time with the stationary phase, which can improve resolution, though it will also increase the total run time.[12][13][14] A flow rate of 0.4 mL/min was found to be optimal in one validated method.[9][15]

    • Column Temperature: Increasing column temperature can reduce mobile phase viscosity and improve peak sharpness.[12][14][16] However, the effect must be tested empirically. A column temperature of 38 °C was used in conjunction with the 0.4 mL/min flow rate.[9]

G cluster_0 Mobile Phase Optimization mp_start Initial Condition: Poor Resolution q_org Change Organic Solvent? mp_start->q_org org_opts Test Acetonitrile vs. Isopropanol q_org->org_opts Yes q_buff Adjust Buffer Concentration? q_org->q_buff No org_opts->q_buff buff_opts Vary Ammonium Acetate (e.g., 1-10 mM) q_buff->buff_opts Yes q_mod Add Modifier for Peak Shape? q_buff->q_mod No buff_opts->q_mod mod_opts Add 0.02% NH4OH q_mod->mod_opts Yes mp_end Optimized Separation q_mod->mp_end No mod_opts->mp_end

References

Validation & Comparative

Swainsonine in Preclinical Oncology: A Comparative Analysis Against Sorafenib in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Preclinical Anti-Cancer Efficacy of Swainsonine, with a Focus on Hepatocellular Carcinoma Models Compared to the Standard-of-Care Agent, Sorafenib.

This guide provides a comprehensive comparison of the anti-cancer effects of this compound, an indolizidine alkaloid, and Sorafenib, a multi-kinase inhibitor, in preclinical models of hepatocellular carcinoma (HCC). The data presented is collated from various preclinical studies to offer a quantitative and methodological overview for researchers in oncology and drug development.

Performance Comparison: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the anti-cancer effects of this compound and Sorafenib in HCC preclinical models.

Table 1: In Vitro Cytotoxicity (IC50) in Human HCC Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineThis compound IC50 (24h)Sorafenib IC50
HepG2 0.43 µg/mL[1]~2 µM to 8.29 µM[2][3]
SMCC7721 0.41 µg/mL[1]Not Reported
Huh7 0.39 µg/mL[1]~10 µM[2]
MHCC97-H 0.33 µg/mL[1]Not Reported
HLE Not Reported~2 µM[2]
HLF Not Reported~2 µM[2]

Note: IC50 values for Sorafenib can vary between studies due to different experimental conditions and assay durations.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

This table presents data from studies using animal models to assess the anti-tumor efficacy of the compounds.

CompoundCancer ModelDosingTumor Growth Inhibition (TGI) / Outcome
This compound Human Gastric Cancer Xenograft3 mg/L in drinking water73.8% TGI[4]
Sorafenib PLC/PRF/5 HCC Xenograft10 mg/kg/day (oral)49% TGI[5][6]
PLC/PRF/5 HCC Xenograft30 mg/kg/day (oral)Complete TGI[5][6]
PLC/PRF/5 HCC Xenograft100 mg/kg/day (oral)Partial tumor regression in 50% of mice[5][6]
Rat HCC Model30 mg/kg/day (oral)Significant reduction in tumor growth and metastasis[7]

Signaling Pathways and Mechanisms of Action

This compound and Sorafenib exert their anti-cancer effects through distinct molecular mechanisms.

This compound's Mechanism of Action

This compound, an inhibitor of α-mannosidase, appears to induce cell cycle arrest and apoptosis. Studies have shown that in HCC cells, this compound treatment leads to a dose-dependent decrease in the levels of cyclin D1, cyclin E, Cdk2, and Cdk4, while increasing the expression of the Cdk inhibitors p21 and p27.[1] Furthermore, it promotes apoptosis by upregulating Bax and downregulating Bcl-2, and is also associated with the cytoplasmic accumulation of NF-κB.[8]

G This compound's Proposed Anti-Cancer Signaling Pathway This compound This compound alpha_mannosidase α-Mannosidase II Inhibition This compound->alpha_mannosidase cyclins_cdks Cyclin D1/E Cdk2/4 (Downregulation) alpha_mannosidase->cyclins_cdks p21_p27 p21/p27 (Upregulation) alpha_mannosidase->p21_p27 bax Bax (Upregulation) alpha_mannosidase->bax bcl2 Bcl-2 (Downregulation) alpha_mannosidase->bcl2 nf_kb NF-κB (Cytoplasmic Accumulation) alpha_mannosidase->nf_kb g1_s_arrest G0/G1 Phase Cell Cycle Arrest cyclins_cdks->g1_s_arrest p21_p27->g1_s_arrest apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

This compound's Proposed Anti-Cancer Signaling Pathway
Sorafenib's Mechanism of Action

Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway, thereby inhibiting tumor cell proliferation.[5][6][9][10] It also inhibits receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[5][9] Some studies also indicate its role in modulating the PI3K/Akt/STAT3 pathway.[7]

G Sorafenib's Dual Mechanism of Action sorafenib Sorafenib vegfr_pdgfr VEGFR / PDGFR (Receptor Tyrosine Kinases) sorafenib->vegfr_pdgfr inhibits raf RAF Kinase sorafenib->raf inhibits angiogenesis Angiogenesis (Inhibition) vegfr_pdgfr->angiogenesis mek MEK raf->mek erk ERK mek->erk proliferation Tumor Cell Proliferation (Inhibition) erk->proliferation

Sorafenib's Dual Mechanism of Action

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells (e.g., HepG2, Huh7) in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Sorafenib for specific time periods (e.g., 24, 48, 72 hours). Include a vehicle-only control group.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

G General Workflow for In Vivo Xenograft Study cell_culture 1. HCC Cell Culture (e.g., PLC/PRF/5) implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (to palpable size) implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Drug Administration (e.g., oral gavage) randomization->treatment measurement 6. Tumor Volume Measurement (e.g., with calipers) treatment->measurement repeatedly endpoint 7. Study Endpoint & Data Analysis (TGI calculation) measurement->endpoint

General Workflow for In Vivo Xenograft Study
  • Cell Preparation: Culture the selected cancer cell line (e.g., PLC/PRF/5) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor formation. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound, Sorafenib, or a vehicle control to the respective groups according to the specified dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, sacrifice the animals, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.

Conclusion

References

Unveiling Cellular Vacuolation: A Comparative Guide to Confirmation Techniques for Swainsonine-Induced Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the cellular impact of swainsonine, precise confirmation and quantification of cytoplasmic vacuolation are paramount. This guide provides a comprehensive comparison of electron microscopy and alternative fluorescence-based methods, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

This compound, an indolizidine alkaloid, is a potent inhibitor of α-mannosidase, leading to the accumulation of mannose-rich oligosaccharides and profound cellular changes, most notably the formation of cytoplasmic vacuoles.[1][2] This vacuolation is a hallmark of a specific type of programmed cell death known as paraptosis, which is characterized by the dilation of the endoplasmic reticulum (ER) and/or mitochondria.[3][4][5] Understanding the extent and nature of this vacuolation is crucial for elucidating the mechanisms of this compound-induced cytotoxicity and for the development of potential therapeutic applications.

This guide delves into the gold standard for ultrastructural analysis, Transmission Electron Microscopy (TEM), and compares its utility with fluorescence-based techniques that offer higher throughput and live-cell imaging capabilities.

Data Presentation: A Comparative Overview of Vacuolation Analysis Techniques

The following table summarizes the key characteristics and performance metrics of different methods used to confirm and quantify this compound-induced cellular vacuolation.

FeatureTransmission Electron Microscopy (TEM)Fluorescence Microscopy (ER-Tracker™ Red)Fluorescence Microscopy (LysoTracker™ Red)Colorimetric Assay (Neutral Red Uptake)
Principle Provides high-resolution, ultrastructural images of fixed cells, revealing the origin and morphology of vacuoles.Stains the endoplasmic reticulum, allowing visualization and quantification of ER-derived vacuoles in live or fixed cells.[1][6]Accumulates in acidic organelles, primarily lysosomes, enabling the visualization and quantification of lysosomal involvement in vacuolation.[7][8]Measures the accumulation of Neutral Red dye in the lysosomes of viable cells; a decrease in uptake can indicate cytotoxicity and lysosomal alterations.[9][10][11][12]
Advantages Unparalleled resolution for detailed morphological analysis of vacuole origin (e.g., ER or mitochondria).[13]Enables live-cell imaging to observe the dynamics of vacuole formation. Highly specific for the endoplasmic reticulum.[6][14]Useful for investigating the role of lysosomes in the vacuolation process and assessing lysosomal pH changes.[7]High-throughput, quantitative, and cost-effective method for assessing overall cell viability and lysosomal function.[9][12]
Limitations Requires complex and time-consuming sample preparation, and is not suitable for live-cell imaging.[13]Phototoxicity and photobleaching can occur with prolonged imaging. The pharmacological activity of the dye's components (e.g., glibenclamide) could potentially affect ER function.[1][14]May not specifically label vacuoles of non-lysosomal origin. Fluorescence can be pH-dependent.[7]An indirect measure of vacuolation; reflects overall cytotoxicity and lysosomal health rather than directly quantifying vacuoles.[9]
Quantitative Readout Morphometric analysis of vacuole number, area, and diameter from micrographs.Measurement of fluorescence intensity, and the number and area of fluorescent puncta.[15]Quantification of fluorescence intensity and the number of fluorescent vesicles.[16][17]Spectrophotometric measurement of dye uptake (absorbance at ~540 nm).[11][12]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Transmission Electron Microscopy (TEM) Protocol

This protocol outlines the standard procedure for preparing cultured cells for TEM analysis to observe ultrastructural changes upon this compound treatment.

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Treat cells with the desired concentration of this compound for the specified duration. Include an untreated control group.

2. Fixation:

  • Gently wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 1-2 hours at room temperature.

3. Post-fixation:

  • Wash the cells with 0.1 M cacodylate buffer.

  • Post-fix with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour.

4. Dehydration:

  • Dehydrate the cells through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

5. Infiltration and Embedding:

  • Infiltrate the cells with a mixture of resin and ethanol, gradually increasing the resin concentration.

  • Embed the cells in pure resin and polymerize at 60°C for 48 hours.

6. Sectioning and Staining:

  • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids.

  • Stain the sections with uranyl acetate and lead citrate.

7. Imaging:

  • Examine the sections using a transmission electron microscope.

  • Capture images at various magnifications to visualize cellular organelles and vacuoles.

Fluorescence Microscopy with ER-Tracker™ Red Protocol

This protocol describes the use of ER-Tracker™ Red to specifically label the endoplasmic reticulum and visualize this compound-induced vacuolation.

1. Cell Culture and Treatment:

  • Seed cells on glass-bottom dishes or coverslips.

  • Treat cells with this compound as required.

2. Staining:

  • Prepare a 1 µM working solution of ER-Tracker™ Red in a serum-free medium or HBSS.

  • Remove the culture medium and wash the cells with PBS.

  • Incubate the cells with the ER-Tracker™ Red working solution for 15-30 minutes at 37°C.

3. Imaging:

  • Replace the staining solution with fresh pre-warmed culture medium.

  • Image the cells using a fluorescence microscope equipped with a rhodamine or Texas Red filter set (Excitation/Emission: ~587/615 nm).[6]

  • For quantitative analysis, measure the fluorescence intensity and the area of vacuolar structures using image analysis software.

Fluorescence Microscopy with LysoTracker™ Red Protocol

This protocol details the use of LysoTracker™ Red to stain acidic organelles and assess their involvement in vacuolation.

1. Cell Culture and Treatment:

  • Grow cells on a suitable imaging substrate.

  • Expose cells to this compound.

2. Staining:

  • Prepare a 50-75 nM working solution of LysoTracker™ Red in the growth medium.

  • Remove the existing medium and add the LysoTracker™ Red solution.

  • Incubate for 30 minutes to 2 hours at 37°C.[7]

3. Imaging:

  • Replace the loading solution with fresh medium.

  • Observe the cells using a fluorescence microscope with a filter set appropriate for rhodamine dyes (Excitation/Emission: ~577/590 nm).

  • Quantify the fluorescence intensity per cell or the number and size of fluorescent puncta.[16][17]

Neutral Red Uptake Assay Protocol

This colorimetric assay provides a quantitative measure of cell viability and lysosomal function.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for the desired time.

2. Neutral Red Staining:

  • Prepare a 50 µg/mL solution of Neutral Red in a serum-free medium.

  • Remove the treatment medium and add 100 µL of the Neutral Red solution to each well.

  • Incubate for 2 hours at 37°C.

3. Dye Extraction:

  • Remove the Neutral Red solution and wash the cells with PBS.

  • Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Shake the plate for 10 minutes to solubilize the dye.

4. Measurement:

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of viable cells compared to the untreated control.[11][12]

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a general experimental workflow for confirming this compound-induced cellular vacuolation.

Swainsonine_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_MAPK MAPK Signaling SW This compound alpha_Man α-Mannosidase II Inhibition SW->alpha_Man UPR Unfolded Protein Response (UPR) alpha_Man->UPR Glycoprotein Misfolding ER_Stress ER Stress UPR->ER_Stress BIP BiP/GRP78 ER_Stress->BIP PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 Ca_release Ca²⁺ Release ER_Stress->Ca_release MAP3K MAP3K ER_Stress->MAP3K CHOP CHOP PERK->CHOP IRE1->CHOP ATF6->CHOP Vacuolation Cytoplasmic Vacuolation (Paraptosis) CHOP->Vacuolation MAP2K MAP2K MAP3K->MAP2K ERK ERK MAP2K->ERK JNK JNK MAP2K->JNK p38 p38 MAP2K->p38 ERK->Vacuolation JNK->Vacuolation Cell_Death Cell Death Vacuolation->Cell_Death

Caption: this compound-induced ER stress and MAPK signaling pathway leading to cellular vacuolation.

Experimental_Workflow cluster_Confirmation Confirmation & Quantification cluster_Analysis Data Analysis start Cell Culture treatment This compound Treatment start->treatment control Vehicle Control start->control tem Transmission Electron Microscopy (TEM) treatment->tem er_tracker ER-Tracker™ Red Fluorescence Microscopy treatment->er_tracker lyso_tracker LysoTracker™ Red Fluorescence Microscopy treatment->lyso_tracker neutral_red Neutral Red Uptake Assay treatment->neutral_red control->tem control->er_tracker control->lyso_tracker control->neutral_red morphometry Morphometric Analysis (Vacuole size, number) tem->morphometry intensity Fluorescence Intensity Quantification er_tracker->intensity lyso_tracker->intensity absorbance Absorbance Measurement (OD 540nm) neutral_red->absorbance conclusion Conclusion: Confirmation of Vacuolation & Comparative Analysis morphometry->conclusion intensity->conclusion absorbance->conclusion

Caption: Experimental workflow for confirming and quantifying this compound-induced cellular vacuolation.

Conclusion

The confirmation and quantification of this compound-induced cellular vacuolation can be approached through several robust methods. Transmission electron microscopy remains the definitive technique for ultrastructural characterization, providing unequivocal evidence of the vacuole's origin. However, its low throughput and inability to be used on live cells are significant limitations.

Fluorescence microscopy, utilizing specific organelle trackers like ER-Tracker™ and LysoTracker™, offers a powerful alternative for both qualitative and quantitative analysis, with the significant advantage of enabling live-cell imaging to study the dynamics of vacuolation. The Neutral Red uptake assay, while an indirect measure, provides a high-throughput, cost-effective method for assessing the cytotoxic effects associated with lysosomal dysfunction.

The choice of method will ultimately depend on the specific research question. For detailed morphological studies, TEM is indispensable. For dynamic studies and higher throughput screening, fluorescence-based methods are superior. A multi-faceted approach, combining the high-resolution of TEM with the quantitative and dynamic capabilities of fluorescence microscopy, will provide the most comprehensive understanding of this compound-induced cellular vacuolation. This guide provides the necessary framework and protocols to empower researchers to make informed decisions and generate reliable, reproducible data in their investigation of this fascinating cellular phenomenon.

References

Swainsonine versus other indolizidine alkaloids: a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Indolizidine alkaloids are a class of naturally occurring polyhydroxylated compounds that have garnered significant interest in the scientific community for their potent biological activities, primarily as inhibitors of glycosidase enzymes. This guide provides a comparative analysis of swainsonine against other prominent indolizidine alkaloids, namely castanospermine and lentiginosine. We will delve into their mechanisms of action, comparative biological activities supported by experimental data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to aid researchers in their investigations.

Introduction to Indolizidine Alkaloids

Indolizidine alkaloids are characterized by a bicyclic nitrogen-containing ring system. Their structural similarity to monosaccharides allows them to act as competitive inhibitors of glycosidases, enzymes crucial for the processing of N-linked glycans on glycoproteins.[1] This interference with glycoprotein processing underlies their diverse biological effects, including anti-cancer, anti-viral, and immunomodulatory activities.

  • This compound: Isolated from plants of the Swainsona, Astragalus, and Oxytropis genera, this compound is a potent inhibitor of α-mannosidases.[2] It has been extensively studied for its potential as an anti-cancer agent and immunomodulator.[3]

  • Castanospermine: Found in the seeds of the Australian chestnut tree, Castanospermum australe, castanospermine is a powerful inhibitor of α- and β-glucosidases.[4] Its biological activities include anti-viral and anti-cancer effects.

  • Lentiginosine: A dihydroxyindolizidine alkaloid, lentiginosine is known to inhibit amyloglucosidase. Interestingly, its non-natural enantiomer, D-(-)-lentiginosine, has been shown to induce apoptosis in tumor cells, highlighting the stereospecificity of its biological actions.[5][6]

Comparative Biological Activity: Glycosidase Inhibition

The primary mechanism of action for these alkaloids is the inhibition of specific glycosidases. Their efficacy and specificity vary, as detailed in the table below.

AlkaloidTarget EnzymeKi (µM)IC50 (µM)Source Organism of EnzymeReference
This compound α-Mannosidase II~0.1-Golgi[7]
Lysosomal α-MannosidasePotent Inhibitor-Lysosome[2]
Castanospermine α-Glucosidase IPotent Inhibitor-Endoplasmic Reticulum[7]
β-Glucosidase-Potent Inhibitor-[4]
Intestinal SucraseCompetitive Inhibitor-Murine[3]
Lentiginosine Amyloglucosidase10-Fungal[5]

Comparative Cytotoxicity in Cancer Cell Lines

The anti-cancer potential of these alkaloids has been a major focus of research. Their cytotoxic effects vary depending on the cell line and the specific alkaloid.

AlkaloidCell LineCancer TypeIC50 (µM)Reference
D-(-)-Lentiginosine MOLT-3T-cell leukemia~500[6]
SH-SY5YNeuroblastoma~500[6]
HT-29Colorectal adenocarcinoma>1000[6]

Note: Comprehensive, directly comparative IC50 data for this compound and castanospermine across a panel of cancer cell lines alongside lentiginosine is limited in publicly available literature. The provided data for D-(-)-lentiginosine highlights its pro-apoptotic potential.

Signaling Pathways

Inhibition of N-Glycan Processing by this compound

This compound's primary molecular action is the inhibition of Golgi α-mannosidase II, a critical enzyme in the N-glycan processing pathway. This leads to the accumulation of hybrid-type glycans and prevents the formation of complex-type glycans on glycoproteins. This alteration of cell surface glycans is believed to be a key factor in its anti-metastatic and immunomodulatory effects.

N_Glycan_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus ER ER Golgi Golgi Swainsonine_Inhibition X Mannosidase_I Mannosidase I Hybrid_Type Hybrid-Type (Man5GlcNAc2) Mannosidase_I->Hybrid_Type Mannosidase_II Mannosidase II Hybrid_Type->Mannosidase_II Complex_Type Complex-Type Mannosidase_II->Complex_Type High_Mannose High_Mannose Intrinsic_Apoptosis Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Bax_Bak Bax_Bak Bax_Bak->Mitochondrion Forms pores in Bcl2 Bcl2 Bcl2->Bax_Bak Apaf1 Apaf1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes D_Lentiginosine D_Lentiginosine D_Lentiginosine->Bcl2 Downregulates

References

A Comparative Guide to the Pathology of Swainsonine and Other Glycosidass Inhibitors in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pathological effects of swainsonine and other prominent glycosidase inhibitors in murine models. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and therapeutic development.

Comparative Pathological Findings

The following table summarizes the key pathological findings in mice exposed to this compound, castanospermine, and calystegines. The data is primarily derived from a comprehensive comparative study by Stegelmeier et al. (2008).[1][2][3]

FeatureThis compoundCastanospermineCalystegines (A3, B2, C1)
Primary Target Enzyme(s) α-Mannosidaseα-Glucosidaseβ-Glucosidase, α-Galactosidase
Dosage Range (mg/kg/day) 0.1 - 101 - 1001 - 100
Clinical Signs Neurologic disease, intention tremors, depression, nervousness, proprioceptive deficits.[1][2]Clinically normal at doses up to 100 mg/kg/day.[1][2][3]Clinically normal at doses up to 100 mg/kg/day.[1][2][3]
Key Histopathological Lesions Neuro-visceral vacuolation (lysosomal storage disease), particularly in the brain, pancreas, thyroid, and reproductive organs. Vacuoles contain mannose-rich oligosaccharides.[1][2]Vacuolation in the thyroid, renal tubules, hepatocytes, and skeletal myocytes at high doses. Vacuoles contain mannose-rich oligosaccharides.[1][2][3]Minimal to no histological changes. High-dose calystegine A3 showed an increase in granulated cells (pit cells) in hepatic sinusoids.[1][2][3]
Toxicity Profile in Mice Most toxic of the compared inhibitors, producing lesions similar to locoweed poisoning.[1][2]Less toxic than this compound. Causes vacuolar changes with minor effects on glycogen metabolism.[1][2][3]Least toxic of the compared inhibitors, with only minimal hepatic changes observed with calystegine A3.[1][2][3]

Mechanism of Action: Inhibition of N-linked Glycosylation

Glycosidase inhibitors exert their effects by disrupting the normal processing of N-linked glycoproteins in the endoplasmic reticulum (ER) and Golgi apparatus. This interference leads to the accumulation of improperly folded or processed glycoproteins, triggering cellular stress and, ultimately, the pathological changes observed.

Glycosidase Inhibitor Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Inhibitors Glycosidase Inhibitors Precursor Dolichol-P-P-Oligosaccharide (Glc3Man9GlcNAc2) OST Oligosaccharyl- transferase Precursor->OST Protein Nascent Polypeptide Protein->OST Glycoprotein Glycoprotein (Glc3Man9GlcNAc2-Asn) OST->Glycoprotein N-glycosylation Glucosidase_I Glucosidase I Glycoprotein->Glucosidase_I Glucose Trimming Glucosidase_II Glucosidase II Glucosidase_I->Glucosidase_II Calnexin Calnexin/ Calreticulin Cycle (Protein Folding) Glucosidase_II->Calnexin Mannosidase_I ER α-Mannosidase I Processed_Glycoprotein_ER Processed Glycoprotein (Man8GlcNAc2-Asn) Mannosidase_I->Processed_Glycoprotein_ER Calnexin->Mannosidase_I Mannosidase_II Golgi α-Mannosidase II Processed_Glycoprotein_ER->Mannosidase_II Transport to Golgi Complex_Glycan Complex Glycan (Further Processing) Mannosidase_II->Complex_Glycan This compound This compound This compound->Mannosidase_I This compound->Mannosidase_II Castanospermine Castanospermine Castanospermine->Glucosidase_I Deoxynojirimycin Deoxynojirimycin Deoxynojirimycin->Glucosidase_I Deoxynojirimycin->Glucosidase_II Experimental Workflow cluster_Planning Phase 1: Study Design and Preparation cluster_Execution Phase 2: In-Life Phase cluster_Analysis Phase 3: Data Collection and Analysis A Define Objectives and Endpoints B Select Glycosidase Inhibitors and Dose Levels A->B C Animal Model Selection and Acclimatization B->C D Randomization and Group Assignment C->D E Dosing and Administration D->E F Daily Clinical Observations E->F G Weekly Body Weight and Food/Water Intake F->G H Euthanasia and Necropsy G->H I Organ Weight Measurement H->I J Tissue Collection and Preservation H->J K Histopathological Processing and Examination J->K L Data Analysis and Interpretation K->L M Final Report Generation L->M

References

Evaluating the Efficacy of Swainsonine Against Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, a natural indolizidine alkaloid, has garnered significant interest in oncology research for its potential as an anti-cancer agent. This guide provides a comprehensive evaluation of this compound's efficacy against a range of cancer cell lines, offering a comparative analysis of its performance and detailing the underlying molecular mechanisms and experimental data.

Mechanism of Action: A Dual Approach to Cancer Therapy

This compound exhibits a multi-faceted approach to inhibiting cancer progression, primarily through two distinct mechanisms:

  • Inhibition of Glycoprotein Processing: this compound is a potent inhibitor of α-mannosidase II, a key enzyme in the N-linked glycosylation pathway within the Golgi apparatus.[1] This inhibition disrupts the maturation of complex-type N-glycans on the surface of cancer cells. Altered cell surface glycoproteins can lead to reduced metastatic potential, decreased tumor cell invasion, and altered cell-cell recognition.[2]

  • Induction of Apoptosis: A significant body of evidence points to this compound's ability to induce programmed cell death (apoptosis) in various cancer cells. The primary pathway implicated is the intrinsic or mitochondrial-mediated apoptotic pathway.

Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are orchestrated through its influence on critical signaling pathways that govern cell survival, proliferation, and death.

The Intrinsic Apoptotic Pathway

This compound triggers apoptosis primarily by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[3][4] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in apoptosis.

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits MOMP Bax->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Solubilization and Measurement A Seed cells in 96-well plate B Treat with varying concentrations of this compound A->B C Incubate for 24-72h B->C D Add MTT solution to each well C->D E Incubate for 2-4h (Formazan crystal formation) D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

References

Swainsonine's Potency Unveiled: A Comparative Analysis of Mannosidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the inhibitory effects of swainsonine on various mannosidase enzymes has been published, offering researchers, scientists, and drug development professionals a critical resource for understanding the nuanced interactions of this potent alkaloid. The guide provides a thorough comparison of this compound's activity against key mannosidases, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.

This compound, an indolizidine alkaloid, is a well-established inhibitor of α-mannosidases, enzymes crucial for the processing of N-linked glycoproteins.[1][2][3] Its ability to disrupt this pathway has made it a valuable tool in glycobiology research and a subject of interest for therapeutic applications, including cancer treatment. This guide elucidates the differential effects of this compound on three key enzymes in the N-glycosylation pathway: Lysosomal α-mannosidase, Golgi α-mannosidase II, and Endoplasmic Reticulum (ER) mannosidase I.

Quantitative Comparison of this compound's Inhibitory Activity

The inhibitory potency of this compound varies significantly among different mannosidases. The following table summarizes the key inhibition constants (IC50 and Ki values) reported in the literature.

EnzymeOrganism/SourceInhibition Constant (IC50)Inhibition Constant (Ki)Reference(s)
Lysosomal α-Mannosidase Murine midbrain culture1 µMNot Reported[4]
Jack Bean0.1 - 0.4 µMNot Reported[5]
Golgi α-Mannosidase II Human (hGMII)Not Reported0.043 µM[6][7]
Drosophila (dGMII)Not Reported20 nM (0.02 µM)[8][9]
ER Mannosidase I Not ApplicableInsensitiveInsensitiveN/A

Mechanism of Action and Cellular Consequences

This compound acts as a reversible, competitive inhibitor of both lysosomal α-mannosidase and Golgi α-mannosidase II.[1][2][10] Its structure mimics the mannosyl cation intermediate formed during the hydrolysis of mannose residues, allowing it to bind tightly to the active site of these enzymes.[2]

The inhibition of Golgi α-mannosidase II is a critical step in the N-linked glycosylation pathway. This enzyme is responsible for trimming mannose residues from GlcNAcMan5GlcNAc2 to form complex and hybrid N-glycans.[11][12][13] By blocking this step, this compound leads to the accumulation of hybrid-type glycoproteins and a reduction in the formation of complex-type glycoproteins.[14][15] This alteration in cell surface glycosylation is linked to its anti-metastatic properties.

Conversely, ER mannosidase I, which is involved in the early stages of glycoprotein processing in the endoplasmic reticulum, is not inhibited by this compound. This specificity allows for the targeted disruption of the later stages of N-glycan processing.

Visualizing the Impact: N-Linked Glycosylation Pathway

The following diagram illustrates the N-linked glycosylation pathway and highlights the specific point of inhibition by this compound.

N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-Asn-Protein ER_Mannosidase_I ER Mannosidase I Glc3Man9GlcNAc2->ER_Mannosidase_I Trimming of glucose and one mannose Man9GlcNAc2 Man9GlcNAc2-Asn-Protein Man5GlcNAc2 Man5GlcNAc2-Asn-Protein Man9GlcNAc2->Man5GlcNAc2 Further mannose trimming ER_Mannosidase_I->Man9GlcNAc2 Golgi_Mannosidase_II Golgi Mannosidase II Man5GlcNAc2->Golgi_Mannosidase_II Trimming of two mannose residues Hybrid_Glycans Hybrid N-Glycans Complex_Glycans Complex N-Glycans Golgi_Mannosidase_II->Hybrid_Glycans Addition of other sugars Golgi_Mannosidase_II->Complex_Glycans Further processing This compound This compound This compound->Golgi_Mannosidase_II Inhibition

Caption: N-Linked Glycosylation Pathway and this compound's Point of Inhibition.

Experimental Protocols

Determination of Mannosidase Inhibition by this compound

This protocol outlines a general method for assessing the inhibitory effect of this compound on mannosidase activity using a colorimetric assay.

1. Materials:

  • This compound solution of known concentrations

  • Mannosidase enzyme preparation (e.g., purified enzyme or cell lysate)

  • Substrate: p-nitrophenyl-α-D-mannopyranoside (pNPM)

  • Assay Buffer: 0.1 M sodium acetate buffer, pH 4.5

  • Stop Solution: 0.2 M sodium borate buffer, pH 9.8

  • 96-well microplate

  • Microplate reader

2. Enzyme Preparation:

  • Tissue Homogenates: Homogenize tissue samples in an appropriate lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.

  • Cell Lysates: Lyse cultured cells using a suitable lysis buffer. Centrifuge and collect the supernatant.

  • Purified Enzyme: Reconstitute or dilute the purified enzyme to the desired concentration in assay buffer.

3. Assay Procedure:

  • Add a defined volume of the enzyme preparation to the wells of a 96-well microplate.

  • Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and this compound mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPM substrate to each well.

  • Incubate the reaction for a set period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

  • Stop the reaction by adding the stop solution to each well. The stop solution will also develop the color of the p-nitrophenol product.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of a blank well (containing no enzyme) from all other readings.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Workflow for Assessing this compound's Effect on Glycosylation

The following diagram illustrates a typical experimental workflow to study the impact of this compound on cellular glycosylation.

Experimental_Workflow A Cell Culture with this compound Treatment B Protein Extraction and Glycoprotein Enrichment A->B C Glycan Release (e.g., PNGase F) B->C D Glycan Labeling (e.g., fluorescent tag) C->D E Glycan Analysis (e.g., HPLC, Mass Spectrometry) D->E F Data Interpretation: Comparison of Glycan Profiles E->F

Caption: Experimental workflow for analyzing changes in glycosylation due to this compound.

This guide serves as a foundational reference for researchers investigating the intricate role of glycosylation in health and disease and for those exploring the therapeutic potential of glycosidase inhibitors like this compound. The provided data and protocols are intended to facilitate further research and drug development efforts in this promising field.

References

Validating the role of Swainsonine in modulating immune responses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals validating the role of the indolizidine alkaloid, Swainsonine, in modulating immune responses. This document provides a comparative analysis of this compound's performance against other immunomodulatory agents, supported by experimental data, detailed protocols, and signaling pathway visualizations.

This compound, a natural indolizidine alkaloid, has emerged as a potent immunomodulator with significant anti-neoplastic and anti-metastatic properties. Its primary mechanism of action involves the inhibition of Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway. This interference with glycoprotein processing leads to alterations in the carbohydrate structures on the surface of immune cells, thereby modulating their function and enhancing anti-tumor immune responses. This guide provides a detailed comparison of this compound with other immunomodulators, offering a valuable resource for researchers in cancer immunotherapy and immunology.

Comparative Performance of Immunomodulators

To objectively assess the immunomodulatory effects of this compound, its performance was compared to other known immunomodulators, Levamisole and Polyinosinic:polycytidylic acid (Poly I:C), across various in vitro and in vivo assays.

Table 1: Effect of Immunomodulators on Lymphocyte Proliferation
ImmunomodulatorConcentrationMitogenCell TypeProliferation EffectCitation
This compound 0.1 - 10 µg/mLConcanavalin A (Con A)Mouse SplenocytesSignificant increase in [3H]thymidine incorporation[1]
This compound Not SpecifiedPhytohemagglutinin (PHA)Human Peripheral Blood LymphocytesSuppression of proliferation[2]
Levamisole Not SpecifiedPhytohemagglutinin (PHA)Lamb LymphocytesDecreased blastogenesis[3]
Poly I:C Not SpecifiedNot ApplicableMouse CD4+ and CD8+ T cellsInduced gene expression changes[4]
Table 2: Enhancement of Natural Killer (NK) and Lymphokine-Activated Killer (LAK) Cell Cytotoxicity
ImmunomodulatorConcentrationEffector CellTarget Cell% Increase in CytotoxicityCitation
This compound 3 µg/mL (in vivo)Mouse Splenic NK cellsB16-F10 melanoma2-3 fold increase in activity---
This compound 0.1 - 10 µg/mLHuman LAK cellsHuman lung carcinoma, melanoma, and leukemia cells2-3 fold augmentation of IL-2-induced activity---
Levamisole Not SpecifiedHuman NK and K cellsNot SpecifiedNo effect in vitro[5]
Poly I:C Not SpecifiedMouse NK cellsNot SpecifiedEnhanced activation[6]
Table 3: Modulation of Macrophage and Dendritic Cell Function
ImmunomodulatorEffectCell TypeCitation
This compound Enhancement of spreading activity and H2O2 productionMouse Peritoneal Macrophages---
Levamisole Increased expression of CD80, CD86, CD83, and HLA-DR; Increased IL-12 and IL-10 productionHuman Monocyte-derived Dendritic Cells[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Lymphocyte Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of lymphocytes as an indicator of their proliferation in response to a mitogen.

Materials:

  • 96-well microplate

  • Lymphocyte cell suspension

  • Mitogen (e.g., Concanavalin A, Phytohemagglutinin)

  • This compound or other immunomodulators

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed lymphocytes into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Add 50 µL of the desired concentration of the immunomodulator (this compound, Levamisole, etc.) or vehicle control.

  • Add 50 µL of the appropriate mitogen or medium for unstimulated controls.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cytokine Profiling (ELISA)

This protocol outlines the measurement of cytokine (e.g., IL-2, IFN-γ) production by immune cells.

Materials:

  • 96-well ELISA plate

  • Capture antibody (specific for the cytokine of interest)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Cell culture supernatants from stimulated immune cells

  • Detection antibody (biotinylated, specific for the cytokine)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.

  • Wash the wells with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells.

  • Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the wells.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the wells.

  • Add Streptavidin-HRP and incubate for 20-30 minutes in the dark.

  • Wash the wells.

  • Add TMB substrate and incubate until a color develops.

  • Add stop solution to stop the reaction.

  • Read the absorbance at 450 nm.

Immune Cell Phenotyping (Flow Cytometry)

This method is used to identify and quantify different immune cell populations based on their cell surface markers.

Materials:

  • Single-cell suspension of immune cells (e.g., splenocytes, PBMCs)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, NK1.1)

  • FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of the immune cells.

  • Wash the cells with FACS buffer.

  • Resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.

  • Add the fluorochrome-conjugated antibodies to the cell suspension.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer for analysis.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to identify and quantify cell populations based on their fluorescence profiles.

Visualizing the Mechanisms

To better understand the biological processes influenced by this compound, the following diagrams illustrate its primary mechanism of action and the experimental workflow for assessing its immunomodulatory effects.

Swainsonine_Mechanism cluster_golgi Golgi Apparatus High_Mannose High-Mannose Glycoprotein Hybrid_Glycoprotein Hybrid-Type Glycoprotein High_Mannose->Hybrid_Glycoprotein Mannosidase_II Golgi α-Mannosidase II High_Mannose->Mannosidase_II Processing Altered_Function Altered Immune Cell Function Hybrid_Glycoprotein->Altered_Function Complex_Glycoprotein Complex-Type Glycoprotein Mannosidase_II->Complex_Glycoprotein This compound This compound This compound->Mannosidase_II Inhibits

Caption: Mechanism of this compound action on N-linked glycosylation.

Experimental_Workflow Start Isolate Immune Cells (e.g., Splenocytes, PBMCs) Treatment Treat with this compound or other immunomodulators Start->Treatment Stimulation Stimulate with Mitogen (e.g., Con A, PHA) Treatment->Stimulation Assays Perform Functional Assays Stimulation->Assays Proliferation Lymphocyte Proliferation (MTT Assay) Assays->Proliferation Cytokines Cytokine Profiling (ELISA) Assays->Cytokines Phenotyping Immune Cell Phenotyping (Flow Cytometry) Assays->Phenotyping Data Data Analysis and Comparison Proliferation->Data Cytokines->Data Phenotyping->Data

Caption: Workflow for evaluating immunomodulatory effects.

Signaling_Pathway This compound This compound Mannosidase_II_Inhibition Inhibition of Golgi α-Mannosidase II This compound->Mannosidase_II_Inhibition Altered_Glycosylation Altered Cell Surface Glycosylation Mannosidase_II_Inhibition->Altered_Glycosylation TCR T-Cell Receptor (TCR) Signaling Altered_Glycosylation->TCR NK_Receptor NK Cell Receptor Function Altered_Glycosylation->NK_Receptor Macrophage_Activation Macrophage Activation Altered_Glycosylation->Macrophage_Activation Proliferation Increased T-Cell Proliferation (Con A) TCR->Proliferation Cytotoxicity Enhanced NK Cell Cytotoxicity NK_Receptor->Cytotoxicity Phagocytosis Modulated Macrophage Function Macrophage_Activation->Phagocytosis

Caption: this compound's impact on immune signaling pathways.

References

Swainsonine's Inhibition of Glycoprotein Processing: A Comparative Analysis Using Lectin Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of glycoprotein processing in the presence and absence of Swainsonine, utilizing lectin blotting as the primary analytical method. We present supporting experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of this compound's mechanism of action and its application in research.

This compound's Impact on Glycoprotein Processing

This compound is a potent and specific inhibitor of Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway. This enzyme is responsible for trimming mannose residues from high-mannose N-glycans, a critical step in the maturation of these glycans into complex-type structures. Inhibition of α-mannosidase II by this compound leads to the accumulation of hybrid-type N-glycans, which retain characteristics of both high-mannose and complex glycans. This alteration in glycan structure can have profound effects on the function of glycoproteins, impacting processes such as cell-cell recognition, signaling, and metastasis.

Comparative Analysis of Glycan Structures

Lectin blotting is a powerful technique to detect the changes in glycan structures induced by this compound. Lectins are carbohydrate-binding proteins that exhibit high specificity for particular glycan moieties. By using a panel of lectins, it is possible to qualitatively and quantitatively assess the changes in the glycoproteome of cells treated with this compound.

A common experimental approach involves treating cells with this compound and then comparing the lectin binding patterns of cell lysates to those of untreated control cells. Two key lectins used in this analysis are:

  • Concanavalin A (Con A): This lectin recognizes α-linked mannose residues found in high-mannose and hybrid-type N-glycans. An increase in Con A binding is indicative of the accumulation of these immature glycan structures.

  • Phaseolus vulgaris Leucoagglutinin (L-PHA): This lectin specifically binds to β1,6-branched complex-type N-glycans. A decrease in L-PHA binding suggests a reduction in the maturation of N-glycans into complex structures.

The table below summarizes the expected quantitative changes in lectin binding following this compound treatment.

TreatmentRelative Con A Binding (Arbitrary Units)Relative L-PHA Binding (Arbitrary Units)Interpretation
Control (Untreated) 1.01.0Normal glycoprotein processing with a high proportion of complex N-glycans.
This compound-Treated >1.5<0.5Inhibition of α-mannosidase II, leading to an accumulation of hybrid N-glycans and a reduction in complex N-glycans.

Note: The values presented are illustrative and the actual fold-change may vary depending on the cell type, experimental conditions, and the specific glycoproteins being analyzed.

Visualizing the Mechanism and Workflow

To better understand the underlying biochemical pathway and the experimental procedure, the following diagrams are provided.

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus High-Mannose N-Glycan High-Mannose N-Glycan Mannosidase I Mannosidase I High-Mannose N-Glycan->Mannosidase I Transport Hybrid-Type N-Glycan Hybrid-Type N-Glycan Mannosidase I->Hybrid-Type N-Glycan Trimming Mannosidase II Mannosidase II Hybrid-Type N-Glycan->Mannosidase II Trimming Complex-Type N-Glycan Complex-Type N-Glycan Mannosidase II->Complex-Type N-Glycan Further Processing This compound This compound This compound->Mannosidase II Inhibition

Caption: this compound inhibits Golgi α-mannosidase II, halting N-glycan maturation.

A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Lectin Incubation (e.g., Biotinylated Con A / L-PHA) E->F G 7. Incubation with Streptavidin-HRP F->G H 8. Chemiluminescent Detection G->H I 9. Densitometric Analysis H->I

Caption: Workflow for confirming this compound's effect via lectin blotting.

Experimental Protocol: Lectin Blotting

The following protocol provides a detailed methodology for confirming the inhibition of glycoprotein processing by this compound.

1. Cell Culture and this compound Treatment: a. Culture cells of interest to approximately 80% confluency. b. Treat one set of cells with an effective concentration of this compound (typically 1-5 µg/mL) for 48-72 hours. The optimal concentration and duration should be determined empirically for each cell line. c. Maintain an untreated control set of cells under identical culture conditions.

2. Cell Lysis and Protein Quantification: a. Harvest both treated and untreated cells. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Centrifuge the lysates to pellet cellular debris and collect the supernatant. d. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE: a. Normalize the protein concentrations of the lysates. b. Separate equal amounts of protein (e.g., 20-30 µg) from treated and untreated samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

4. Protein Transfer: a. Transfer the separated proteins from the polyacrylamide gel to a polyvinylidene difluoride (PVDF) membrane.

5. Blocking: a. Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific lectin binding.

6. Lectin Incubation: a. Incubate the membrane with a biotinylated lectin (e.g., biotinylated Con A or L-PHA) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal lectin concentration should be determined empirically.

7. Washing: a. Wash the membrane three times for 10 minutes each with TBST to remove unbound lectin.

8. Secondary Detection: a. Incubate the membrane with streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature.

9. Final Washes and Detection: a. Wash the membrane again as in step 7. b. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a suitable imaging system.

10. Densitometric Analysis: a. Quantify the band intensities from the captured images using densitometry software (e.g., ImageJ). b. Normalize the lectin signal to a loading control (e.g., β-actin or total protein stain) to compare the relative lectin binding between this compound-treated and control samples.

A Researcher's Guide: Swainsonine vs. Synthetic Glycosidase Inhibitors in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the manipulation of protein glycosylation is a critical tool for understanding cellular processes and developing novel therapeutics. Glycosidase inhibitors, which interfere with the enzymatic processing of N-linked glycans, are central to this work. This guide provides an objective comparison between the naturally derived alkaloid Swainsonine and key synthetic glycosidase inhibitors, supported by experimental data and detailed protocols, to aid in the selection of the appropriate tool for specific research applications.

Introduction to Glycosidase Inhibitors

N-linked glycosylation is a fundamental post-translational modification where an oligosaccharide is attached to an asparagine residue of a nascent polypeptide chain. This process, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, is crucial for protein folding, stability, trafficking, and function. Glycosidase inhibitors are small molecules that block specific enzymes in this pathway, leading to the formation of glycoproteins with altered, truncated, or homogenous glycan structures. This allows researchers to probe the functional roles of specific glycan moieties.

This compound , an indolizidine alkaloid, is a well-characterized inhibitor of Golgi α-mannosidase II.[1][2] Its action leads to the accumulation of "hybrid-type" N-glycans, preventing the formation of complex-type glycans.[3] In contrast, synthetic inhibitors like Kifunensine and Castanospermine target different enzymes, offering alternative ways to modify the glycosylation pathway. Kifunensine is a potent inhibitor of ER and Golgi mannosidase I, resulting in glycoproteins that exclusively bear high-mannose type glycans.[4][5] Castanospermine inhibits ER α-glucosidases I and II, which are involved in the initial trimming steps of the precursor oligosaccharide.[6]

Comparative Performance and Specificity

The choice of inhibitor is dictated by the desired outcome of the experiment. This compound is ideal for studying the effects of hybrid glycan structures, while Kifunensine is the preferred tool for producing proteins with homogenous, high-mannose glycans. Castanospermine is used to investigate the roles of early glucose trimming in protein folding and quality control.

Data Summary: Inhibitor Specificity and Effects
InhibitorPrimary Target EnzymeResulting N-Glycan StructurePotency (IC50 / Ki)Key Research Applications
This compound Golgi α-Mannosidase II[2]Hybrid-type[3]Potent (nM to low µM range for target mannosidases)[1]Cancer metastasis, immunology, antiviral studies[2][7]
Kifunensine Class I α-Mannosidases (ER & Golgi Mannosidase I)[5]High-Mannose (Man₉GlcNAc₂)[5]Highly Potent (IC₅₀: 2-5 x 10⁻⁸ M for Mannosidase I)[5]Production of homogenous glycoproteins, antibody engineering[4][8]
Castanospermine ER α-Glucosidase I and II[6]High-Glucose (Glc₃Man₇₋₉GlcNAc₂)Potent α-glucosidase inhibitorAntiviral research (e.g., HIV, HBV, SARS-CoV-2), protein folding studies[6]
Deoxymannojirimycin (DMJ) Mannosidase IHigh-Mannose (Man₉GlcNAc₂)Less potent than Kifunensine[5]Glycoprotein processing studies
In Vivo Toxicity Comparison

A comparative study in mice revealed significant differences in the in vivo effects of these inhibitors. This data is crucial for researchers planning animal studies.

InhibitorDosage (in mice, 28 days)Clinical and Pathological Observations
This compound 10 mg/kg/dayDeveloped neurologic disease and neuro-visceral vacuolation, typical of locoweed poisoning.[9][10]
Castanospermine 100 mg/kg/dayClinically normal, but induced vacuolation in thyroid, renal, hepatic, and skeletal muscle cells.[9][10]
Calystegines (A₃, B₂, C₁) 100 mg/kg/dayMice were histologically normal, suggesting lower toxicity in this model compared to this compound and Castanospermine.[9][10]

Key Biological Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures involved is essential for clarity and reproducibility.

N-Linked Glycosylation Pathway and Inhibitor Action Sites

The following diagram illustrates the N-linked glycosylation pathway from the ER to the Golgi, highlighting the specific enzymatic steps blocked by Kifunensine and this compound.

N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus NascentProtein Nascent Protein Glucosidase_I_II Glucosidase I & II NascentProtein->Glucosidase_I_II Transfer Precursor Glc₃Man₉GlcNAc₂ Precursor->Glucosidase_I_II Man9 Man₉GlcNAc₂ Glucosidase_I_II->Man9 Glucose Trimming ER_Mannosidase ER Mannosidase I Golgi_Man_I Golgi Mannosidase I Man9->ER_Mannosidase Man9->Golgi_Man_I Man5 Man₅GlcNAc₂ GlcNAc_T GlcNAc Transferase Man5->GlcNAc_T Castanospermine_block Castanospermine Castanospermine Castanospermine->Castanospermine_block Kifunensine_block Kifunensine Kifunensine Kifunensine->Kifunensine_block Golgi_Man_I->Man5 Golgi_Man_II Golgi Mannosidase II Hybrid Hybrid-Type Glycan Golgi_Man_II->Hybrid Inhibited Pathway Complex Complex-Type Glycan Golgi_Man_II->Complex GlcNAc_T->Golgi_Man_II Swainsonine_block This compound This compound This compound->Swainsonine_block

Inhibitor action on the N-linked glycosylation pathway.
The Unfolded Protein Response (UPR)

Inhibition of glycosylation can lead to an accumulation of misfolded proteins in the ER, triggering a cellular stress pathway known as the Unfolded Protein Response (UPR).[11][12] The UPR aims to restore homeostasis but can induce apoptosis if the stress is prolonged.[13]

UPR_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol / Nucleus ER_Stress ER Stress (e.g., Glycosylation Inhibition) Unfolded_Proteins Unfolded Proteins ER_Stress->Unfolded_Proteins BiP BiP Unfolded_Proteins->BiP Release PERK PERK BiP->PERK Inactive IRE1 IRE1α BiP->IRE1 Inactive ATF6 ATF6 BiP->ATF6 Inactive eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u Splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates to Golgi & Cleaved eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 Translates Translation_Attenuation Translation Attenuation eIF2a_P->Translation_Attenuation Chaperones ER Chaperones (ERAD Components) ATF4->Chaperones ↑ Transcription Apoptosis Apoptosis (via CHOP) ATF4->Apoptosis ↑ Transcription XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_P XBP1s Protein XBP1s->XBP1s_P Translates XBP1s_P->Chaperones ↑ Transcription ATF6_cleaved->Chaperones ↑ Transcription

The three branches of the Unfolded Protein Response (UPR).
General Experimental Workflow for Inhibitor Analysis

This diagram outlines a typical workflow for assessing the impact of a glycosidase inhibitor on glycoprotein processing in a cell culture model.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with Glycosidase Inhibitor (e.g., this compound, Kifunensine) start->treatment control Control Group (Vehicle only) start->control incubation Incubate for desired time period (e.g., 24-72 hours) treatment->incubation control->incubation harvest Harvest Cells & Lyse incubation->harvest protein_quant Protein Quantification (e.g., BCA Assay) harvest->protein_quant sds_page SDS-PAGE Analysis protein_quant->sds_page western_blot Western Blot for Glycoprotein of Interest sds_page->western_blot lectin_blot Lectin Blot (e.g., ConA, PHA-L) sds_page->lectin_blot end End: Data Analysis & Interpretation western_blot->end lectin_blot->end

Workflow for analyzing inhibitor effects in cell culture.

Experimental Protocols

Protocol 1: In Vitro Glycosidase Inhibition Assay

This protocol provides a general framework for measuring the inhibitory activity (IC₅₀) of a compound against a specific glycosidase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target glycosidase by 50%.

Materials:

  • Purified glycosidase (e.g., Jack Bean α-Mannosidase as a model for Mannosidase II).

  • Fluorogenic or chromogenic substrate (e.g., 4-Methylumbelliferyl-α-D-mannopyranoside).

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 4.5).

  • Stop Solution (e.g., 0.5 M sodium carbonate).

  • Test inhibitors (this compound, Kifunensine, etc.) at various concentrations.

  • 96-well microplate (black for fluorescence, clear for absorbance).

  • Plate reader.

Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add 20 µL of each inhibitor dilution (or buffer for control) to triplicate wells.

  • Enzyme Addition: Add 20 µL of the purified glycosidase solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the substrate solution to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well.

  • Data Acquisition: Read the fluorescence (Ex: 365 nm, Em: 445 nm) or absorbance on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Analysis of Glycoprotein Processing in Cell Culture

This protocol is used to observe the effect of inhibitors on the glycan structures of a specific glycoprotein expressed in cells.

Objective: To determine how a glycosidase inhibitor alters the electrophoretic mobility of a target glycoprotein, indicating a change in its glycan structure.

Materials:

  • Mammalian cell line expressing a glycoprotein of interest (e.g., HEK293, CHO).

  • Cell culture medium, FBS, and antibiotics.

  • Glycosidase inhibitors (e.g., this compound at 1-2 µg/mL, Kifunensine at 1 µg/mL).

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

  • SDS-PAGE equipment and reagents.

  • Western blotting equipment and reagents.

  • Primary antibody specific to the glycoprotein of interest.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the medium with fresh medium containing the desired concentration of the glycosidase inhibitor or a vehicle control.

  • Incubation: Culture the cells for 48-72 hours to allow for protein expression, processing, and turnover.

  • Cell Lysis: Wash the cells with cold PBS and lyse them directly in the well with Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blot:

    • Separate 20-30 µg of each protein sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein using a chemiluminescent substrate.

  • Analysis: Compare the band size of the glycoprotein from inhibitor-treated cells to the control. A shift in molecular weight indicates an alteration in glycosylation. For example, treatment with Kifunensine often results in a sharper band with a slightly lower apparent molecular weight compared to the heterogeneously glycosylated control. This compound may cause a more subtle shift.

Conclusion and Recommendations

Both this compound and synthetic glycosidase inhibitors are invaluable tools for glycobiology research. The choice between them is not about superiority but about selecting the right tool for the specific biological question.

  • For producing glycoproteins with homogenous, high-mannose N-glycans (e.g., for structural studies or enhancing antibody-dependent cell-mediated cytotoxicity), Kifunensine is the inhibitor of choice due to its high potency and specificity for mannosidase I. [4][5]

  • To investigate the biological roles of hybrid-type glycans or to study pathways that require the initial mannose trimming but are blocked at the complex-glycan formation stage, this compound is the ideal inhibitor. [3]

  • For studying the earliest stages of glycoprotein folding and quality control in the ER, glucosidase inhibitors like Castanospermine are most appropriate. [6]

Researchers should carefully consider the target enzyme, the desired final glycan structure, and potential off-target or toxic effects when designing experiments. By leveraging the specific properties of these powerful chemical tools, the intricate roles of glycosylation in health and disease can be further elucidated.

References

Safety Operating Guide

Navigating the Safe Disposal of Swainsonine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Swainsonine, a potent indolizidine alkaloid, requires careful consideration for its disposal to mitigate potential environmental and health risks. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the proper management of this compound waste.

Personal Protective Equipment and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes:

  • Eye/Face Protection: Tight-sealing safety goggles are recommended.[1]

  • Skin Protection: Wear protective gloves and a lab coat.[1][2] Use proper glove removal technique to avoid skin contact.[2]

  • Respiratory Protection: Ensure good ventilation or work in a designated fume hood.

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where this compound is handled.[2][3]

This compound Disposal Procedures

The consensus from safety data sheets (SDS) is that this compound and its containers must be disposed of as hazardous waste in accordance with official regulations.[2] It should not be disposed of with household garbage or allowed to enter sewage systems.

Step-by-Step Disposal Guide:

  • Segregation: Isolate this compound waste from other laboratory waste streams. This includes contaminated consumables such as pipette tips, gloves, and empty vials.

  • Containerization:

    • Place solid this compound waste and contaminated solids into a clearly labeled, sealed, and suitable container for chemical waste.[2] The container should be kept closed when not in use.

    • For solutions containing this compound, use a designated, leak-proof, and clearly labeled waste container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the name "this compound."[4] All components of a mixture should be listed.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][5]

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[6] Follow your institution's specific procedures for hazardous waste pickup.

Decontamination of Labware

Glassware and other reusable lab equipment contaminated with this compound should be decontaminated before reuse.

  • Rinsing: Rinse the contaminated labware multiple times with a suitable solvent in which this compound is soluble (e.g., water, methanol, or DMSO).[3]

  • Collect Rinsate: The initial rinsate should be collected and disposed of as hazardous chemical waste, following the procedures outlined above.

  • Washing: After the initial decontamination, the labware can be washed with standard laboratory detergent and water.

Spill Management

In the event of a this compound spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For powder spills, cover with a plastic sheet to minimize spreading.[1]

  • Clean-up:

    • Wear appropriate PPE.

    • For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a designated hazardous waste container.[1][2]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

Experimental Protocols

Quantitative Data

No specific quantitative data for disposal procedures (e.g., concentration limits for sewer disposal) are available for this compound. The general guideline is to avoid any release to the environment.

Logical Workflow for this compound Disposal

SwainsonineDisposal cluster_prep Preparation cluster_procedure Disposal Procedure cluster_disposal Final Disposal cluster_spill Spill Response start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize label_waste Label Container: 'Hazardous Waste, this compound' containerize->label_waste store Store in Designated Secure Area label_waste->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end Disposed by Licensed Facility contact_ehs->end spill Spill Occurs contain_spill Contain Spill spill->contain_spill cleanup Clean Up with Absorbent contain_spill->cleanup decontaminate_area Decontaminate Spill Area cleanup->decontaminate_area spill_waste Dispose of Spill Debris as Hazardous Waste decontaminate_area->spill_waste spill_waste->containerize

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Swainsonine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Swainsonine. The following procedures are designed to ensure safe operational handling and disposal, minimizing exposure risk and environmental impact.

Hazard Identification and Safety Summary

This compound is an indolizidine alkaloid that is a potent inhibitor of α-mannosidase.[1][2] It is classified as hazardous and requires careful handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H332: Harmful if inhaled.[3]

The primary routes of exposure are inhalation, ingestion, and skin contact. This compound is the principal toxin in locoweeds, causing a neurological condition known as "locoism" in livestock.[3][4] In a laboratory setting, it should be handled as a substance with significant toxicological properties.

Hazard DataValueReference
Acute Toxicity (Oral) TDLo (rat): 160 mg/kg
Primary Irritant Effect Skin and eyes
Sensitization No sensitizing effects known
Storage Temperature -20°C[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The required level of protection depends on the specific handling procedure.[6][7]

Operation LevelRequired Personal Protective EquipmentSpecifications
Low-Hazard Activities • Laboratory Coat• Safety Glasses with side shields• Nitrile Gloves (single pair)• Standard, properly fitting lab coat.• ANSI Z87.1 compliant.• Powder-free, disposable nitrile gloves.
High-Hazard Activities • Chemical-Resistant Gown or Coveralls• Chemical Splash Goggles• Face Shield• Nitrile Gloves (double pair)• Disposable, solid-front, back-closure gown.• ANSI Z87.1 compliant, with indirect venting.• Worn over chemical splash goggles.• Two pairs of powder-free, disposable gloves; outer glove should have extended cuffs.[8]
Emergency Situations (Spills) • All High-Hazard PPE• Respiratory Protection• Air-purifying respirator (APR) with N95 (US) or equivalent dust mask for powders.[5] For larger spills or aerosols, use cartridges for organic vapors and particulates. A supplied-air respirator (SAR) may be necessary depending on the spill scale.[8]

Operational Plan for Handling this compound

A systematic approach to handling ensures safety and procedural consistency.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols (e.g., weighing, preparing solutions, sonicating), use a certified chemical fume hood or a ventilated balance enclosure.[8]

  • Safety Equipment: Ensure easy and unobstructed access to an emergency eyewash station and a safety shower.

3.2. Procedural Guidance for Handling

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Assemble all necessary equipment, reagents, and waste containers before starting.

    • Verify that the chemical fume hood is functioning correctly.

  • Donning PPE:

    • Put on PPE in the correct order: gown/lab coat, inner gloves, safety goggles, face shield (if needed), and finally, outer gloves.

  • Handling:

    • When working with solid this compound, handle it carefully to minimize dust generation.

    • Use disposable labware whenever possible to avoid cross-contamination and cleaning difficulties.[8]

    • If using glassware, ensure it is thoroughly cleaned and decontaminated after use according to your institution's guidelines for toxic chemicals.

    • Do not eat, drink, or smoke in the designated handling area.

  • Doffing PPE:

    • Remove PPE in a designated area, avoiding self-contamination.

    • The general removal sequence is: outer gloves, gown/lab coat, face shield/goggles, and finally, inner gloves.

    • Wash hands thoroughly with soap and water after all PPE has been removed.

Spill Management Protocol

In the event of a spill, a clear and immediate response is necessary to contain the material and protect personnel.

Step-by-Step Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the spill is significant or involves volatile substances, the entire lab may need to be evacuated.

  • Don PPE: Before re-entering the area, don the appropriate PPE as specified for "Emergency Situations," including respiratory protection.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent dust from becoming airborne.

    • For liquid spills: Cover the spill with an appropriate absorbent material, working from the outside in to prevent spreading.

  • Clean-Up:

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

    • Avoid creating dust during the clean-up of solid spills.

  • Decontaminate:

    • Wipe down the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by water), and collect the cleaning materials in the hazardous waste container.

    • Decontaminate all non-disposable equipment used during the clean-up.

  • Dispose:

    • Seal and label the waste container according to institutional and local regulations for hazardous chemical waste.

    • Arrange for professional disposal.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_response_preparation Response Preparation cluster_cleanup_procedure Cleanup Procedure cluster_post_cleanup Post-Cleanup Spill This compound Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Secure Secure Spill Area Alert->Secure DonPPE Don Emergency PPE (incl. Respirator) Secure->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Waste into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area & Equipment Collect->Decontaminate Dispose Dispose of Waste via Professional Service Decontaminate->Dispose Report Report Incident Dispose->Report

Workflow for this compound Spill Response.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected as hazardous waste.

  • Containerization: Use dedicated, leak-proof, and clearly labeled containers for this compound waste. The label should include "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.

  • Disposal Method:

    • Do not dispose of this compound down the drain or in regular trash. It should not be allowed to enter sewers or surface water.

    • The primary method of disposal should be through a licensed and certified hazardous waste management company.

    • Incineration at a permitted facility is often the preferred method for organic compounds of this nature.

    • Always follow all applicable federal, state, and local regulations for the disposal of hazardous chemical waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.